O-Isobutylhydroxylamine Hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
O-(2-methylpropyl)hydroxylamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO.ClH/c1-4(2)3-6-5;/h4H,3,5H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOXGREIMSJFDPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CON.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00507201 | |
| Record name | O-(2-Methylpropyl)hydroxylamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00507201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6084-58-8 | |
| Record name | O-(2-Methylpropyl)hydroxylamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00507201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-(2-METHYLPROPYL)HYDROXYLAMINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of O-Isobutylhydroxylamine Hydrochloride
Introduction: The Versatility and Significance of O-Isobutylhydroxylamine Hydrochloride
This compound is a valuable synthetic intermediate widely employed in medicinal chemistry and drug development. Its utility stems from the reactive hydroxylamine moiety, which serves as a versatile building block for the creation of more complex molecules, including oximes, hydroxamic acids, and other nitrogen-containing heterocycles. These structural motifs are present in a diverse array of biologically active compounds, underscoring the importance of reliable and efficient synthetic access to O-alkylhydroxylamines. This guide provides a detailed exploration of the primary synthetic routes to this compound, offering insights into the underlying chemical principles and providing actionable experimental protocols for researchers and drug development professionals.
Core Synthetic Strategies: A Comparative Analysis
The synthesis of this compound can be approached through several strategic pathways. The choice of method often depends on factors such as starting material availability, desired scale, and tolerance of specific functional groups. Here, we delve into the most prevalent and effective methodologies.
Method 1: The Phthalimide Route - A Classic and Robust Approach
The alkylation of N-hydroxyphthalimide followed by hydrazinolysis is a cornerstone in the synthesis of O-alkylhydroxylamines and remains a widely practiced method due to its reliability and generally high yields.[1][2]
Mechanism and Rationale:
This two-step process begins with the O-alkylation of N-hydroxyphthalimide with an appropriate isobutylating agent. The phthalimide group serves as an excellent protecting group for the hydroxylamine nitrogen, preventing undesired N-alkylation and dialkylation. The reaction typically proceeds via an SN2 mechanism, where the nucleophilic oxygen of N-hydroxyphthalimide attacks the electrophilic carbon of the isobutyl source. The subsequent step involves the cleavage of the phthalimide group using hydrazine. Hydrazine attacks the carbonyl carbons of the phthalimide, leading to the formation of a stable cyclic phthalhydrazide and liberating the desired O-isobutylhydroxylamine. The final step involves the conversion of the free base to its more stable hydrochloride salt.
Experimental Protocol: Synthesis via N-Hydroxyphthalimide
Step 1: Synthesis of N-(Isobutoxy)phthalimide
-
To a solution of N-hydroxyphthalimide (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a base like potassium carbonate (1.2 equivalents).
-
Stir the suspension at room temperature for 30 minutes.
-
Add isobutyl bromide (1.1 equivalents) dropwise to the reaction mixture.
-
Heat the reaction to 60-70 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry to afford N-(isobutoxy)phthalimide.
Step 2: Synthesis of this compound
-
Suspend N-(isobutoxy)phthalimide (1 equivalent) in ethanol.
-
Add hydrazine hydrate (1.2 equivalents) dropwise at room temperature.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After completion, cool the reaction mixture and filter to remove the phthalhydrazide precipitate.
-
To the filtrate, add concentrated hydrochloric acid dropwise until the pH is acidic.
-
Concentrate the solution under reduced pressure to obtain the crude this compound.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/ether) to yield the pure product.
Data Summary for the Phthalimide Route:
| Parameter | Value |
| Starting Materials | N-hydroxyphthalimide, Isobutyl bromide |
| Key Reagents | Potassium carbonate, Hydrazine hydrate, HCl |
| Solvents | DMF, Ethanol |
| Reaction Temperature | 60-70 °C (Step 1), Reflux (Step 2) |
| Typical Yield | 70-85% (overall) |
Reaction Workflow: Phthalimide Route
Caption: Synthesis of O-Isobutylhydroxylamine HCl via the phthalimide route.
Method 2: The Boc-Protected Route - A Hydrazine-Free Alternative
Concerns over the hazardous nature of hydrazine have led to the development of alternative methods. One such elegant approach involves the use of N,N'-di-tert-butoxycarbonylhydroxylamine ((Boc)2NOH), which allows for a more rapid and safer synthesis.[2]
Mechanism and Rationale:
This method also proceeds via O-alkylation of a protected hydroxylamine derivative. The (Boc)2NOH is reacted with an alkyl bromide, in this case, isobutyl bromide. The bulky Boc protecting groups can be readily removed under acidic conditions, typically with the addition of hydrochloric acid, to directly yield the desired alkoxyamine hydrochloride salt. This one-pot transformation avoids the need for isolating the intermediate protected hydroxylamine and, more importantly, circumvents the use of hydrazine.
Experimental Protocol: Synthesis via (Boc)2NOH
-
Dissolve N,N'-di-tert-butoxycarbonylhydroxylamine ((Boc)2NOH) (1 equivalent) and isobutyl bromide (1.1 equivalents) in a suitable solvent such as acetonitrile.
-
Add a non-nucleophilic base, for example, cesium carbonate (1.5 equivalents).
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Once the starting material is consumed, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a minimal amount of a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or dioxane) dropwise until precipitation is complete.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to obtain this compound.
Data Summary for the Boc-Protected Route:
| Parameter | Value |
| Starting Materials | (Boc)2NOH, Isobutyl bromide |
| Key Reagents | Cesium carbonate, HCl |
| Solvents | Acetonitrile, Diethyl ether |
| Reaction Temperature | Room Temperature |
| Typical Yield | High |
Reaction Workflow: Boc-Protected Route
Caption: Hydrazine-free synthesis of O-Isobutylhydroxylamine HCl.
Characterization and Quality Control
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra will confirm the isobutyl group's structure and its attachment to the oxygen atom.
-
Mass Spectrometry (MS): Provides the molecular weight of the free base, confirming the compound's identity.
-
Melting Point: A sharp melting point is indicative of high purity.
Safety Considerations
-
Isobutyl bromide is a lachrymator and should be handled in a well-ventilated fume hood.
-
Hydrazine is toxic and potentially explosive; appropriate personal protective equipment should be worn, and it should be handled with extreme care.
-
Hydrochloric acid is corrosive and should be handled with care.
Conclusion
The synthesis of this compound is a well-established process with multiple reliable routes. The classic phthalimide method offers a robust and high-yielding pathway, while the Boc-protected approach provides a safer, hydrazine-free alternative. The choice of synthetic strategy will depend on the specific requirements of the laboratory and the overall synthetic plan. By understanding the underlying chemical principles and adhering to the detailed protocols outlined in this guide, researchers can confidently and efficiently produce this valuable synthetic intermediate for their drug discovery and development endeavors.
References
O-Isobutylhydroxylamine Hydrochloride CAS number 6084-58-8
An In-depth Technical Guide to O-Isobutylhydroxylamine Hydrochloride
Foreword: A Modern Reagent for Controlled Oximation
In the landscape of synthetic chemistry, particularly within drug discovery and development, the tools we employ must be both reliable and versatile. This compound (CAS No. 6084-58-8) emerges as a key reagent for the synthesis of O-alkyl oximes, a functional group of significant interest in medicinal chemistry. Its hydrochloride salt form ensures bench-top stability, overcoming the handling challenges associated with free hydroxylamines.[1] The isobutyl moiety confers specific solubility and steric properties that can be leveraged to fine-tune reaction kinetics and product characteristics.
This guide moves beyond a simple recitation of properties and methods. It is designed to provide researchers, scientists, and drug development professionals with a deeper understanding of the causality behind its application. We will explore not just how to use this reagent, but why specific conditions are chosen, how to anticipate its reactivity, and how to integrate it effectively into complex synthetic workflows.
Core Identity and Physicochemical Characteristics
A thorough understanding of a reagent's physical and chemical properties is the foundation of its effective use. This compound is a white to off-white solid, a characteristic that simplifies handling and weighing in a laboratory setting. Its stability under recommended storage conditions is a key advantage for reproducibility in experimental setups.[2][3]
Diagram 1: Chemical Structure of this compound
Caption: Structure of this compound.
The key physicochemical data are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 6084-58-8 | [2][3][4][5] |
| Molecular Formula | C₄H₁₂ClNO | [4][5][6] |
| Molecular Weight | 125.60 g/mol | [4][5][7] |
| Appearance | White to almost white solid/powder | [6] |
| Melting Point | 129 °C | [2][8] |
| Boiling Point | 167.7 °C at 760 mmHg | [2][6] |
| Storage Conditions | 2-8°C, Inert atmosphere | [2][6] |
| IUPAC Name | O-(2-methylpropyl)hydroxylamine;hydrochloride | [4][7] |
| InChI Key | WOXGREIMSJFDPG-UHFFFAOYSA-N | [4] |
Synthesis Pathway: A Strategic Overview
Understanding the synthesis of a reagent provides insight into potential impurities and handling considerations. While multiple routes exist, a common strategy for preparing O-alkylhydroxylamines involves the O-alkylation of a protected hydroxylamine equivalent, such as N-hydroxyphthalimide, followed by deprotection. This approach prevents over-alkylation on the nitrogen atom.
Diagram 2: Generalized Synthetic Pathway
Caption: General pathway for synthesizing O-alkylhydroxylamines.
This two-step process is generally efficient. The use of N-hydroxyphthalimide is advantageous as it is a stable, crystalline solid, and the intermediate N-(isobutyloxy)phthalimide is readily purified. The final deprotection, often achieved with hydrazine, yields the free hydroxylamine, which is then converted to its more stable hydrochloride salt for storage and commercial supply.[9]
Core Reactivity: The Oximation of Carbonyls
The primary utility of this compound is its reaction with aldehydes and ketones to form stable O-isobutyl oximes.[10] This transformation is a cornerstone of synthetic chemistry, used for protecting carbonyl groups, forming intermediates for further reactions like the Beckmann rearrangement, or introducing the oxime moiety itself as a pharmacologically relevant feature.[11]
The Reaction Mechanism: A Stepwise Explanation
The reaction proceeds via nucleophilic addition to the carbonyl group. The hydrochloride salt is stable but unreactive; therefore, a weak base is required to liberate the free hydroxylamine, which is the active nucleophile.
Diagram 3: Mechanism of Oxime Formation
Caption: Nucleophilic addition-elimination mechanism for oximation.
-
Liberation of the Nucleophile : A base (e.g., sodium acetate, pyridine) neutralizes the hydrochloride, freeing the O-isobutylhydroxylamine.[12] The nitrogen atom, with its lone pair of electrons, becomes nucleophilic.
-
Nucleophilic Attack : The nitrogen atom attacks the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate.[1]
-
Proton Transfer : A series of proton transfers occurs, resulting in the protonation of the hydroxyl group, turning it into a good leaving group (water).
-
Elimination : The lone pair on the nitrogen atom reforms a double bond with the carbon, expelling a molecule of water and yielding the final oxime product.[1]
The isobutyl group is generally considered an inactive spectator in this mechanism, but it influences the product's physical properties, such as crystallinity and solubility in organic solvents, aiding in purification.
Field-Proven Experimental Protocol: Synthesis of an O-Isobutyl Oxime
This protocol provides a reliable, self-validating system for the oximation of a generic ketone.
Objective: To synthesize an O-isobutyl oxime from a ketone using this compound.
Materials:
-
Ketone (1.0 eq)
-
This compound (1.1 - 1.2 eq)
-
Sodium Acetate (NaOAc) or Pyridine (1.5 eq)
-
Solvent (e.g., Ethanol, Methanol)
-
Deionized Water
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Experimental Workflow
Diagram 4: Standard Oximation Laboratory Workflow
Caption: A typical workflow for oxime synthesis and purification.
Step-by-Step Procedure:
-
Reactant Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the ketone (1.0 eq) in ethanol (approx. 0.5 M concentration).
-
Reagent Preparation: In a separate beaker, dissolve this compound (1.1 eq) and sodium acetate (1.5 eq) in a minimal amount of ethanol, adding a small amount of water if necessary to achieve full dissolution. Causality: Sodium acetate acts as a mild base to generate the free hydroxylamine in situ, which is immediately available to react.[12]
-
Reaction Initiation: Add the hydroxylamine solution to the stirring ketone solution. If necessary, attach a condenser and heat the mixture to reflux (typically 50-80 °C). Causality: Heating increases the reaction rate, particularly for sterically hindered or less reactive ketones.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting ketone spot has been consumed.
-
Workup - Quenching and Extraction: Once complete, allow the reaction to cool to room temperature. Remove the ethanol under reduced pressure. Add ethyl acetate and water to the residue and transfer to a separatory funnel. Shake and separate the layers. Causality: This step removes inorganic salts (e.g., NaCl) and unreacted water-soluble reagents into the aqueous phase.
-
Washing: Wash the organic layer sequentially with deionized water and then with brine. Causality: The brine wash helps to remove residual water from the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude oxime.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure O-isobutyl oxime.
Analytical Characterization
Confirming the identity and purity of the resulting oxime is critical. Standard analytical techniques are employed.
-
¹H NMR Spectroscopy: The isobutyl group will show characteristic signals: a doublet for the two methyl groups (~0.9 ppm), a multiplet for the methine (CH) proton (~1.9 ppm), and a doublet for the methylene (OCH₂) protons (~3.8 ppm). The disappearance of the carbonyl's neighboring proton signals (if any) and the appearance of new signals in the aliphatic or aromatic region confirm the reaction.
-
Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the addition of the isobutyloxyamino group and the loss of an oxygen atom from the starting material.[13][14]
-
Infrared (IR) Spectroscopy: The disappearance of the strong carbonyl (C=O) stretch (typically 1680-1750 cm⁻¹) and the appearance of a C=N stretch (~1650 cm⁻¹) are indicative of oxime formation.[10]
Safety and Handling
As a responsible scientist, proper handling of all chemicals is paramount. This compound, while more stable than its free base, requires careful handling.
| Hazard Class | GHS Statement | Source(s) |
| Acute Toxicity, Oral | H302: Harmful if swallowed | [2][5] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | [2][15] |
| Eye Damage/Irritation | H319: Causes serious eye irritation | [2][15] |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled | [3][5] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | [3][5] |
Handling Recommendations:
-
Always use in a well-ventilated area or a chemical fume hood.[2][3]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (inspect before use), safety goggles, and a lab coat.[2][15]
-
Avoid formation of dust and aerosols.[2]
-
Store in a cool (2-8°C), dry place in a tightly sealed container under an inert atmosphere.[2][6]
-
In case of contact with eyes or skin, rinse immediately and thoroughly with water and seek medical attention.[2][15]
Conclusion: An Enabling Reagent for Modern Synthesis
This compound is more than just a reagent; it is an enabling tool for chemists in research and industry. Its stability, predictable reactivity, and the useful properties it imparts to its products make it a valuable component of the synthetic chemist's toolbox. By understanding the principles behind its use—from the liberation of the free base to the mechanism of oximation—scientists can deploy it with precision and confidence, accelerating the development of novel chemical entities.
References
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Navigating the Unseen: A Technical Safety and Handling Guide for O-Isobutylhydroxylamine Hydrochloride
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Understanding the Compound
O-Isobutylhydroxylamine hydrochloride (CAS No. 6084-58-8) is a hydroxylamine derivative increasingly utilized in synthetic chemistry and drug development.[1][2][3][4] Its utility as a building block and reagent necessitates a thorough understanding of its safety profile to ensure the well-being of laboratory personnel.[2] This guide synthesizes available safety data to provide a comprehensive framework for the safe handling, storage, and emergency management of this compound. It is imperative to recognize that while acute toxicity data is available, comprehensive toxicological information, particularly regarding chronic effects, remains limited. Therefore, a cautious and proactive approach to safety is paramount.
Hazard Identification and Classification: A Multifaceted Risk Profile
This compound presents a significant hazard profile that demands careful attention. It is classified as harmful if swallowed, in contact with skin, or if inhaled.[5][6] Furthermore, it is a known irritant to the skin, eyes, and respiratory system.[6][7][8]
GHS Hazard Statements:
The primary routes of exposure are inhalation of dust particles, skin and eye contact, and ingestion. The causality behind these hazards lies in the chemical reactivity of the hydroxylamine functional group and the acidic nature of the hydrochloride salt. These properties can lead to local tissue irritation and systemic toxicity upon absorption.
Exposure Controls and Personal Protective Equipment (PPE): A Self-Validating System of Protection
Given the identified hazards, a stringent system of exposure controls is non-negotiable. The following protocols are designed to create a self-validating safety net, where each component reinforces the others.
Engineering Controls: The First Line of Defense
-
Ventilation: All work with this compound should be conducted in a well-ventilated area.[5][6] For handling powders or creating solutions, a certified chemical fume hood is mandatory to prevent inhalation of dust or aerosols.[8] The ventilation system should be regularly monitored to ensure it is functioning to established exposure standards.[6]
Personal Protective Equipment (PPE): The Researcher's Armor
The selection of appropriate PPE is critical for preventing direct contact with the chemical.
-
Eye Protection: Chemical safety goggles or a face shield are required to prevent eye contact.[6][9]
-
Skin Protection:
-
Respiratory Protection: In situations where dust may be generated and engineering controls are insufficient, a NIOSH-approved respirator is recommended.[6]
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE:
Caption: PPE selection workflow based on the handling procedure.
Safe Handling and Storage: Proactive Measures for Stability
Proper handling and storage are crucial to maintain the integrity of this compound and prevent hazardous situations.
Handling Procedures
Storage Conditions
-
Keep containers tightly sealed to prevent moisture absorption.[5][6]
-
Store away from incompatible materials, such as strong oxidizing agents.[8]
Physical and Chemical Properties: Understanding the Substance
A clear understanding of the physical and chemical properties of this compound is fundamental to its safe use.
| Property | Value | Source |
| Molecular Formula | C4H11NO·HCl | [1][4] |
| Molecular Weight | 125.60 g/mol | [1][4][7] |
| Appearance | White to off-white solid | TCI |
| Melting Point | 129°C | TCI |
| Solubility | No data available |
Stability and Reactivity: Avoiding Hazardous Reactions
This compound is generally stable under recommended storage conditions.[6] However, it is crucial to be aware of its potential reactivity.
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[8] Reactions with these materials can be exothermic and potentially hazardous.
-
Hazardous Decomposition Products: When heated to decomposition, it may emit toxic fumes, including nitrogen oxides and hydrogen chloride gas.[8]
Toxicological Information: Acknowledging the Data Gaps
While the acute hazards of this compound are established, there is a significant lack of comprehensive data on its long-term toxicological effects.
-
Acute Toxicity: Harmful by ingestion, inhalation, and skin contact.[5][6]
-
Skin and Eye Irritation: Causes skin and serious eye irritation.[5][6][7]
-
Respiratory Irritation: May cause respiratory tract irritation.[5][6][7]
-
Carcinogenicity, Mutagenicity, and Reproductive Toxicity: No specific studies on the carcinogenicity, mutagenicity, or reproductive toxicity of this compound were identified in the available literature.[8] The absence of evidence is not evidence of absence; therefore, it is prudent to handle this compound as a potential carcinogen, mutagen, or reproductive toxin until more data becomes available.
First-Aid Measures: Rapid and Effective Response
In the event of exposure, immediate and appropriate first-aid measures are critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention.[5]
-
Skin Contact: Immediately wash the affected area with soap and water.[5] Remove contaminated clothing.[5] Seek medical attention if irritation persists.[5]
-
Inhalation: Remove the victim to fresh air.[5] If not breathing, give artificial respiration. Seek medical attention.[5]
-
Ingestion: Do NOT induce vomiting.[10] If the person is conscious, give them a glass of water to drink.[5] Seek immediate medical attention.[5]
The following flowchart outlines the emergency response protocol for accidental exposure:
Caption: Emergency response flowchart for different exposure routes.
Accidental Release and Disposal: Containment and Compliance
Accidental Release Measures
In the event of a spill, the following steps should be taken:
-
Evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE as outlined in Section 2.2.
-
For solid spills, carefully sweep or scoop up the material to avoid generating dust and place it in a sealed container for disposal.[6]
-
For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.
-
Wash the spill area thoroughly with soap and water.
Disposal Considerations
Disposal of this compound and its containers must be in accordance with all applicable federal, state, and local regulations.[5] It is the responsibility of the waste generator to properly classify and dispose of the waste.
Conclusion: A Commitment to a Culture of Safety
This compound is a valuable tool in the modern chemical laboratory. However, its utility is matched by its potential hazards. This guide provides a framework for its safe use, emphasizing a proactive and informed approach to safety. The causality behind the recommended protocols is rooted in the known chemical and physical properties of the compound. The significant gaps in chronic toxicological data underscore the importance of treating this substance with the utmost care and adhering strictly to the principle of "As Low As Reasonably Achievable" (ALARA) for exposure. By integrating these principles into daily laboratory practice, researchers can mitigate the risks and harness the full potential of this versatile reagent.
References
- 1. O-Isobutylhydroxylamine | C4H11NO | CID 536422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sciedco.ca [sciedco.ca]
- 3. 6084-58-8 | this compound - Moldb [moldb.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. oehha.ca.gov [oehha.ca.gov]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. O-(2-Methylpropyl)hydroxylamine--hydrogen chloride (1/1) | C4H12ClNO | CID 12696238 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. lgcstandards.com [lgcstandards.com]
- 10. Short- and Long-Term Effects on Human Health - Assessing the Effects of the Gulf of Mexico Oil Spill on Human Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of O-Isobutylhydroxylamine Hydrochloride in Organic Solvents
Introduction
O-Isobutylhydroxylamine Hydrochloride (CAS No. 6084-58-8) is a key reagent and building block in modern organic synthesis, finding application in the development of novel pharmaceuticals and agrochemicals.[1][2][3][4][5][6] As with any solid reagent, understanding its solubility characteristics in various organic solvents is of paramount importance for researchers and process chemists. Solubility dictates the choice of reaction media, influences reaction kinetics, and is critical for purification and formulation processes. This in-depth technical guide provides a comprehensive analysis of the solubility of this compound, blending theoretical principles with practical insights to empower scientists in its effective handling and application. While specific quantitative solubility data for this compound is not widely published, this guide synthesizes available information on analogous compounds and fundamental chemical principles to provide a robust framework for its use.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is the foundation for predicting and explaining its solubility behavior.
This compound is a white to off-white crystalline solid.[7] As a hydrochloride salt of an O-alkylhydroxylamine, it possesses both ionic and covalent characteristics, which fundamentally govern its interaction with different solvent environments.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 6084-58-8 | [1][3][4][7] |
| Molecular Formula | C4H11NO·HCl | [5] |
| Molecular Weight | 125.60 g/mol | [5] |
| Physical State | Solid (Crystal/Powder) | [7] |
| Melting Point | 129 °C | [7] |
| Topological Polar Surface Area | 35.3 Ų | [5] |
| Hydrogen Bond Donor Count | 2 | [5] |
| Hydrogen Bond Acceptor Count | 2 | [5] |
The presence of the hydrochloride salt imparts a significant ionic character to the molecule. In solution, it can be expected to exist as a protonated hydroxylamine cation and a chloride anion. This ionic nature suggests a preference for polar solvents that can effectively solvate these charged species. The isobutyl group, on the other hand, introduces a nonpolar, sterically bulky aliphatic character to the molecule.
Qualitative Solubility Profile in Organic Solvents
Direct, quantitative solubility data for this compound in a range of organic solvents is scarce in publicly available literature. However, by examining the solubility of structurally related compounds and applying the principles of "like dissolves like," a reliable qualitative solubility profile can be constructed.
Table 2: Estimated Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Polarity Index | Dielectric Constant (20°C) | Solvent Type | Estimated Solubility | Rationale / Analogous Data |
| Methanol | 5.1 | 32.7 | Polar Protic | Soluble | Hydroxylamine HCl is soluble (16.4 g/100g ).[8] N,O-Dimethylhydroxylamine HCl is soluble.[9] |
| Ethanol | 4.3 | 24.5 | Polar Protic | Soluble | Hydroxylamine HCl is soluble (4.43 g/100g ).[8] |
| Isopropanol | 3.9 | 19.9 | Polar Protic | Moderately Soluble | Lower polarity than methanol and ethanol may reduce solubility. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | Polar Aprotic | Soluble | O-Benzylhydroxylamine HCl (~10 mg/mL)[10] and N,O-Dimethylhydroxylamine HCl[9] are soluble. |
| Dimethylformamide (DMF) | 6.4 | 36.7 | Polar Aprotic | Soluble | O-Benzylhydroxylamine HCl is soluble (~5 mg/mL).[10] |
| Acetonitrile | 5.8 | 37.5 | Polar Aprotic | Sparingly Soluble | High polarity but lacks strong hydrogen bond donating ability. |
| Dichloromethane (DCM) | 3.1 | 9.1 | Nonpolar | Sparingly to Insoluble | Low polarity and inability to effectively solvate the ionic salt. |
| Chloroform | 4.1 | 4.8 | Nonpolar | Sparingly to Insoluble | Although slightly more polar than DCM, its low dielectric constant is unfavorable for dissolving ionic salts. |
| Ethyl Acetate | 4.4 | 6.0 | Moderately Polar Aprotic | Insoluble | Moderate polarity but insufficient to overcome the lattice energy of the salt. |
| Toluene | 2.4 | 2.4 | Nonpolar | Insoluble | Apolar nature cannot solvate the ionic components. |
| Hexane | 0.1 | 1.9 | Nonpolar | Insoluble | Apolar nature cannot solvate the ionic components. |
| Diethyl Ether | 2.8 | 4.3 | Nonpolar | Insoluble | Hydroxylamine HCl is insoluble.[8] |
Analysis of the Factors Governing Solubility
The solubility of this compound is a result of the intricate interplay between its own physicochemical properties and those of the solvent. The fundamental principle governing this process is that the energy released from the solvation of the solute molecules by the solvent must be sufficient to overcome the lattice energy of the solid crystal and the energy required to create a cavity in the solvent.
The Role of Polarity and Dielectric Constant
As an ionic salt, the primary driver for the dissolution of this compound is the polarity of the solvent. Polar solvents possess permanent dipoles that can interact favorably with the charged cation and anion of the solute through ion-dipole interactions. The dielectric constant of a solvent is a macroscopic measure of its ability to insulate opposite charges from each other. Solvents with high dielectric constants, such as DMSO, DMF, and methanol, are more effective at shielding the electrostatic attraction between the protonated hydroxylamine and the chloride ion, thus promoting dissolution.[11] Conversely, nonpolar solvents like hexane and toluene, with their low dielectric constants, are unable to stabilize the ions, leading to insolubility.[12]
The Significance of Hydrogen Bonding
Hydrogen bonding plays a crucial role in the solubility of this compound, particularly in protic solvents. The protonated hydroxylamine cation (-ONH3+) has hydrogen atoms capable of acting as hydrogen bond donors. Polar protic solvents like methanol and ethanol can act as both hydrogen bond donors and acceptors. This dual capability allows them to form strong hydrogen bonds with both the cation and the chloride anion, leading to effective solvation and higher solubility.[8][13] Polar aprotic solvents, such as DMSO and DMF, are excellent hydrogen bond acceptors but cannot donate hydrogen bonds. Their strong acceptor ability allows for effective solvation of the cation, contributing to the compound's solubility in these media.
Steric Hindrance and the Isobutyl Group
The presence of the isobutyl group introduces a nonpolar, aliphatic character to the molecule. This hydrocarbon moiety will have favorable van der Waals interactions with less polar solvents. However, in the case of a salt, the energetic contribution of these interactions is generally insufficient to overcome the strong ionic forces holding the crystal lattice together. The bulky nature of the isobutyl group may also introduce some steric hindrance, potentially affecting the close approach of solvent molecules and slightly modulating the overall solubility compared to less hindered analogues like O-methylhydroxylamine hydrochloride.
Experimental Protocol for Solubility Determination
For researchers requiring precise quantitative solubility data for their specific application, the following isothermal equilibrium method provides a robust and reproducible protocol.[3]
Objective
To determine the equilibrium solubility of this compound in a selection of organic solvents at a controlled temperature.
Materials
-
This compound (purity >98%)
-
Analytical grade organic solvents (e.g., methanol, ethanol, DMSO, DMF, dichloromethane, ethyl acetate, toluene, hexane)
-
Thermostatic shaker bath or magnetic stirrer with temperature control
-
Analytical balance (± 0.1 mg)
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or Gas Chromatography (GC) system
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume (e.g., 5.0 mL) of each selected solvent in a series of sealed glass vials. The presence of undissolved solid is essential to ensure saturation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). Preliminary experiments may be required to determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same temperature for at least 4 hours to allow the excess solid to sediment.
-
For solvents where sedimentation is slow, centrifuge the vials at a moderate speed to facilitate the separation of the solid and liquid phases.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
Filter the aliquot through a syringe filter to remove any remaining microscopic solid particles.
-
Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.
-
-
Data Analysis:
-
Calculate the solubility from the measured concentration, taking into account the dilution factor. Express the solubility in appropriate units (e.g., g/100 mL, mg/mL, or mol/L).
-
Perform the experiment in triplicate for each solvent and report the average solubility with the standard deviation.
-
Visualizing the Process and Interactions
To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow and the molecular interactions governing solubility.
Caption: Experimental workflow for determining the solubility of this compound.
Caption: Key intermolecular forces governing solubility.
Conclusion and Recommendations
This compound exhibits solubility characteristics typical of an amine hydrochloride salt. It is expected to be readily soluble in polar protic solvents like methanol and ethanol, and polar aprotic solvents such as DMSO and DMF. Conversely, it is predicted to be sparingly soluble to insoluble in nonpolar solvents like dichloromethane, toluene, and hexane.
For practical applications, the following recommendations are provided:
-
For Homogeneous Reactions: Methanol, ethanol, DMSO, and DMF are recommended as suitable solvents to ensure the complete dissolution of the reagent.
-
For Heterogeneous Reactions or Extractions: Nonpolar solvents such as diethyl ether, ethyl acetate, or toluene can be employed where low solubility of the hydroxylamine salt is desired.
-
For Crystallization/Precipitation: An anti-solvent approach can be utilized for purification. For instance, dissolving the compound in a minimal amount of a polar solvent like methanol and then adding a nonpolar solvent like diethyl ether or hexane can induce precipitation of the purified salt.
It is strongly advised that researchers perform preliminary solubility tests under their specific experimental conditions, especially when working with solvent mixtures or at different temperatures. The experimental protocol outlined in this guide provides a standardized method for obtaining precise quantitative data to support process development and optimization.
References
- 1. sciedco.ca [sciedco.ca]
- 2. O-Isobutyl Hydroxylamine - CAS - 6084-58-8 (HCl Salt) | Axios Research [axios-research.com]
- 3. This compound 98% 6084-58-8 | Chempure [chempure.in]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. O-(2-Methylpropyl)hydroxylamine--hydrogen chloride (1/1) | C4H12ClNO | CID 12696238 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS RN 6084-58-8 | Fisher Scientific [fishersci.com]
- 7. This compound | 6084-58-8 [sigmaaldrich.com]
- 8. hydroxylammonium chloride [chemister.ru]
- 9. 6638-79-5 | CAS DataBase [m.chemicalbook.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Chloroform | CHCl3 | CID 6212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for O-Isobutylhydroxylamine Hydrochloride in Oxime Ligation
Introduction: The Power and Precision of Oxime Ligation
In the landscape of bioconjugation, the formation of stable covalent linkages with high chemoselectivity is paramount for the development of advanced diagnostics, therapeutics, and research tools.[1] Oxime ligation, a cornerstone of "click" chemistry, has emerged as a robust and versatile strategy for the precise modification of biomolecules.[1][2] This reaction involves the condensation of an alkoxyamine, such as O-Isobutylhydroxylamine, with a carbonyl group (an aldehyde or ketone) to form a highly stable oxime bond.[1][3][4]
The exceptional utility of oxime ligation in drug development and proteomics stems from several key advantages:
-
High Chemoselectivity: The aminooxy functionality of O-Isobutylhydroxylamine is exquisitely reactive towards aldehydes and ketones, while remaining inert to the myriad of other functional groups present in complex biological systems. This ensures that the conjugation occurs exclusively at the intended site.[1][5]
-
Biocompatibility: The reaction proceeds under mild, aqueous conditions, often near physiological pH, without the need for cytotoxic metal catalysts.[1][5] This makes it an ideal tool for working with sensitive biological molecules and even in living systems.[6]
-
Exceptional Stability: The resultant oxime bond (C=N-O) exhibits remarkable hydrolytic stability across a broad pH range, ensuring the integrity of the conjugate in diverse experimental and physiological environments.[1][5][7]
O-Isobutylhydroxylamine hydrochloride is a readily available and efficient alkoxyamine reagent for introducing an isobutoxyamino group, enabling the stable linkage of payloads such as small molecule drugs, imaging agents, or polyethylene glycol (PEG) to proteins, peptides, and other biomolecules.
Mechanism of Oxime Ligation: A Tale of Nucleophilic Attack and Catalysis
The formation of an oxime bond is a two-step process initiated by the nucleophilic attack of the aminooxy group on the electrophilic carbonyl carbon. This is followed by a dehydration step to yield the stable oxime linkage. While the reaction can proceed uncatalyzed, the rate at neutral pH is often slow, particularly when dealing with low concentrations of reactants.[8][9][10]
To overcome this kinetic barrier, nucleophilic catalysts, most notably aniline and its derivatives, are employed to significantly accelerate the reaction.[8][9][11] The catalyst functions by first reacting with the carbonyl compound to form a more reactive protonated Schiff base intermediate. This intermediate is more susceptible to attack by the O-Isobutylhydroxylamine, leading to a rapid formation of the oxime product and regeneration of the catalyst.[11]
Figure 1: Simplified mechanism of oxime bond formation.
Experimental Protocols
Materials
-
This compound
-
Carbonyl-containing molecule (e.g., aldehyde-modified protein, peptide, or small molecule)
-
Reaction Buffer: 100 mM Sodium Phosphate Buffer, pH 6.0-7.0 is a good starting point. Acetate buffers can also be used, particularly for reactions at lower pH.[12]
-
Aniline or p-phenylenediamine catalyst (optional, but recommended for optimal rates)
-
Organic co-solvent (e.g., DMSO), if required for solubility of reactants
-
Purification system (e.g., size-exclusion chromatography, dialysis, or reverse-phase HPLC)[13]
Protocol 1: General Procedure for Oxime Ligation of a Protein
This protocol provides a general method for conjugating an O-Isobutylhydroxylamine-functionalized molecule to a protein containing a carbonyl group.
-
Protein Preparation: Dissolve the aldehyde or ketone-modified protein in the reaction buffer to a final concentration of 1-10 mg/mL (typically 10-100 µM).[13]
-
Reactant Addition: Add this compound to the protein solution. A 5- to 20-fold molar excess of the aminooxy compound is typically used to drive the reaction to completion.[13]
-
Catalyst Addition (Optional): For reactions at or near neutral pH, the addition of a catalyst is highly recommended. Add a stock solution of aniline or p-phenylenediamine to a final concentration of 10-100 mM.[13]
-
Incubation: Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours, depending on the reactivity of the carbonyl group and the presence of a catalyst.[13]
-
Monitoring the Reaction: The progress of the ligation can be monitored by analytical techniques such as LC-MS or SDS-PAGE to confirm the formation of the conjugate.[13]
-
Purification: Once the reaction is complete, purify the protein conjugate from excess reagents using an appropriate method like size-exclusion chromatography or dialysis.[13]
Figure 2: General workflow for protein bioconjugation via oxime ligation.
Protocol 2: Monitoring Reaction Kinetics by RP-HPLC
This protocol allows for the quantitative analysis of the reaction progress.
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the aldehyde or ketone-containing molecule in the reaction buffer.
-
Prepare a stock solution of this compound in the same buffer.
-
-
Reaction Setup: At time zero, mix the reactant solutions to initiate the reaction. If a catalyst is used, it should be added to the reaction mixture at the start.
-
Time-Point Sampling: At various time points, withdraw aliquots of the reaction mixture.
-
Quenching and Analysis: Quench the reaction in the aliquots, for instance, by dilution with a suitable mobile phase for HPLC analysis. Analyze the samples by RP-HPLC to separate the starting materials from the oxime product.
-
Data Analysis: Quantify the amount of product formed at each time point by integrating the respective peak areas. Plot the product concentration versus time to determine the reaction kinetics.[13]
Key Reaction Parameters and Optimization
The efficiency of oxime ligation is influenced by several factors. The following table summarizes key parameters and provides guidance for optimizing your reaction.
| Parameter | Recommendation | Rationale and Key Insights |
| pH | 4.5 - 7.0 | The optimal pH for uncatalyzed oxime ligation is typically between 4 and 5.[8][9] However, for many biomolecules, a pH closer to neutral (6.0-7.0) is necessary to maintain their stability and function.[11] |
| Catalyst | Aniline or p-phenylenediamine (10-100 mM) | Aniline and its derivatives significantly accelerate the reaction rate at neutral pH.[8][9][11] p-Phenylenediamine has been shown to be a more effective catalyst than aniline.[9][14] |
| Reactant Concentration | Higher concentrations favor faster rates | As a bimolecular reaction, increasing the concentration of the reactants will increase the reaction rate.[15] |
| Temperature | Room Temperature to 37°C | Increasing the temperature can accelerate the reaction. For time-sensitive applications, temperatures as high as 75°C have been used to achieve complete ligation in minutes.[15][16] |
| Solvent | Aqueous buffer with optional organic co-solvent | While aqueous buffers are standard, the addition of organic co-solvents like DMSO may be necessary to solubilize hydrophobic reactants.[12] |
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Slow or Incomplete Reaction | - Low reactant concentration- Suboptimal pH- Absence of a catalyst- Low reactivity of the carbonyl group (ketones are less reactive than aldehydes)[15] | - Increase the concentration of this compound and/or the carbonyl-containing molecule.- Adjust the pH to the optimal range for your biomolecule.- Add a catalyst such as aniline or p-phenylenediamine.- For ketones, consider using a more efficient catalyst like m-phenylenediamine and potentially higher temperatures.[15] |
| Poor Yield | - Degradation of the biomolecule under reaction conditions- Side reactions | - Ensure the chosen pH and temperature are compatible with the stability of your biomolecule.- Confirm the purity of your starting materials. |
| Difficulty in Purification | - Similar physicochemical properties of the product and excess reagents | - Optimize the molar excess of the labeling reagent to minimize the amount of unreacted starting material.- Choose a purification method with high resolving power, such as RP-HPLC. |
Conclusion
This compound is a valuable reagent for achieving robust and stable bioconjugates through oxime ligation. By understanding the underlying mechanism and carefully optimizing reaction parameters such as pH and catalysis, researchers can effectively leverage this powerful tool for a wide range of applications in drug development, proteomics, and materials science. The protocols and guidelines presented here provide a solid foundation for the successful implementation of oxime ligation in your research endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Application of Post Solid-Phase Oxime Ligation to Fine-Tune Peptide–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid synthesis of alkoxyamine hydrochloride derivatives from alkyl bromide and N,N’-di-tert-butoxycarbonylhydroxylamine ((Boc)2NOH) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid synthesis of alkoxyamine hydrochloride derivatives from alkyl bromide and N,N'- di- tert-butoxycarbonylhydroxylamine ((Boc)2NOH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Enhanced catalysis of oxime-based bioconjugations by substituted anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. pubs.rsc.org [pubs.rsc.org]
The Strategic Incorporation of O-Isobutylhydroxylamine Hydrochloride in Peptide Synthesis: A Guide to Crafting Peptide Hydroxamates
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Peptide Hydroxamates
In the landscape of therapeutic peptide development and chemical biology, the modification of the C-terminus of a peptide can profoundly influence its biological activity, stability, and pharmacokinetic profile. One such critical modification is the conversion of the C-terminal carboxylic acid to a hydroxamic acid, yielding a peptide hydroxamate. This functional group is a powerful metal-ion chelator, making peptide hydroxamates potent inhibitors of various metalloenzymes, including matrix metalloproteinases (MMPs) and histone deacetylases (HDACs).[1][2] O-Isobutylhydroxylamine hydrochloride is a key reagent in the synthesis of these valuable molecules, enabling the straightforward incorporation of the isobutyl-hydroxamate moiety.
This comprehensive guide provides detailed application notes and protocols for the use of this compound in peptide synthesis. We will delve into the underlying chemical principles, provide step-by-step procedures for both solid-phase and solution-phase approaches, and discuss the critical aspects of characterization and potential challenges.
Core Principles: The Chemistry of Peptide Hydroxamate Formation
The synthesis of a peptide isobutyl-hydroxamate hinges on the formation of an amide bond between the C-terminal carboxylic acid of a peptide and the amino group of O-isobutylhydroxylamine. This reaction is fundamentally a peptide coupling reaction and can be facilitated by the same activators used in standard peptide synthesis.[3][4]
The overall process can be conceptualized as follows:
Figure 1: General workflow for peptide hydroxamate synthesis.
The choice of synthetic strategy—either on-resin (solid-phase) or post-cleavage (solution-phase)—depends on the specific peptide sequence, the resin employed, and the desired purity of the final product.
Safety and Handling of this compound
As with all laboratory reagents, proper safety precautions are paramount when handling this compound. It is a corrosive and potentially toxic substance.[5]
| Hazard | Precaution |
| Corrosive | Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of dust. |
| Toxicity | Handle in a well-ventilated fume hood. |
| Hygroscopic | Store in a tightly sealed container in a cool, dry place. |
Always consult the Safety Data Sheet (SDS) for the most up-to-date and comprehensive safety information.
Protocol 1: Solid-Phase Synthesis of C-Terminal Peptide Isobutyl-Hydroxamates
This protocol outlines the synthesis of a peptide isobutyl-hydroxamate directly on the solid support. This approach is often preferred for its efficiency and the ease of purification by simple filtration and washing steps.
Materials
-
Peptide-resin with a free C-terminal carboxylic acid (e.g., synthesized on 2-chlorotrityl chloride resin)
-
This compound
-
Coupling reagents:
-
Option A: N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU)
-
Option B: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
Option C: N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) with 1-Hydroxybenzotriazole (HOBt)
-
-
N,N-Diisopropylethylamine (DIPEA)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))[6][7]
-
Cold diethyl ether
Step-by-Step Methodology
Figure 2: Workflow for solid-phase synthesis of peptide hydroxamates.
-
Resin Swelling: Swell the peptide-resin (1 equivalent) in DMF for 30-60 minutes in a suitable reaction vessel.
-
Preparation of the Coupling Solution:
-
In a separate vial, dissolve this compound (3-5 equivalents) in a minimal amount of DMF.
-
Add DIPEA (3-5 equivalents) to neutralize the hydrochloride and liberate the free amine.
-
Add the chosen coupling reagent (e.g., HBTU, 3-5 equivalents) and an additional equivalent of DIPEA.
-
Allow the mixture to pre-activate for 5-10 minutes.
-
-
Coupling Reaction:
-
Drain the DMF from the swollen peptide-resin.
-
Add the pre-activated O-isobutylhydroxylamine solution to the resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by a test cleavage and subsequent LC-MS analysis.
-
-
Washing:
-
Drain the reaction mixture.
-
Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove excess reagents and byproducts.
-
Dry the resin under a stream of nitrogen or in vacuo.
-
-
Cleavage from Resin:
-
Precipitation:
-
Filter the cleavage mixture to separate the resin.
-
Precipitate the crude peptide hydroxamate by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the precipitate and decant the ether. Wash the pellet with cold ether 2-3 times.
-
-
Purification and Characterization:
| Parameter | Recommendation | Rationale |
| Resin Choice | 2-Chlorotrityl chloride resin | Allows for mild cleavage conditions that preserve the hydroxamate moiety. |
| Equivalents of Reagents | 3-5 equivalents | Ensures the reaction goes to completion. |
| Coupling Time | 2-4 hours | Adequate for most sequences; may require optimization. |
| Cleavage Cocktail | TFA/TIS/H2O | Standard for cleavage with effective scavenging of reactive cations.[6][7] |
Protocol 2: Solution-Phase Synthesis of C-Terminal Peptide Isobutyl-Hydroxamates
This protocol is suitable when the peptide has already been cleaved from the resin, or when solution-phase synthesis is the primary method.
Materials
-
Purified peptide with a free C-terminal carboxylic acid
-
This compound
-
Coupling reagents (as in Protocol 1)
-
DIPEA
-
Anhydrous DMF or a suitable organic solvent
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Step-by-Step Methodology
Figure 3: Workflow for solution-phase synthesis of peptide hydroxamates.
-
Dissolve the Peptide: Dissolve the purified peptide (1 equivalent) in anhydrous DMF.
-
Prepare the Activated O-Isobutylhydroxylamine:
-
In a separate flask, dissolve this compound (1.2-1.5 equivalents) and the coupling reagents (e.g., EDC/HOBt, 1.2-1.5 equivalents each) in anhydrous DMF.
-
Add DIPEA (2.5-3 equivalents) and stir at 0°C for 15-20 minutes to activate.
-
-
Coupling Reaction:
-
Slowly add the activated O-isobutylhydroxylamine solution to the peptide solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Extraction:
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification and Characterization:
Characterization of Peptide Isobutyl-Hydroxamates
Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized peptide hydroxamate.[8][9][10]
-
Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS should be used to confirm the correct molecular weight of the final product.
-
High-Performance Liquid Chromatography (HPLC): RP-HPLC is essential for assessing the purity of the peptide hydroxamate and for its purification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the presence of the isobutyl group and the formation of the hydroxamate linkage.
Troubleshooting and Considerations
-
Incomplete Coupling: If coupling is incomplete, consider increasing the equivalents of reagents, extending the reaction time, or using a more potent coupling reagent like HATU.
-
Side Reactions: Potential side reactions include racemization at the C-terminal amino acid. Using additives like HOBt can help to suppress this.[3]
-
Solubility Issues: Peptides with poor solubility can be challenging. The use of co-solvents or performing the reaction at a slightly elevated temperature may be necessary.
Applications in Drug Discovery
The synthesis of peptide isobutyl-hydroxamates is a valuable tool in the development of novel therapeutics. These molecules have shown promise as inhibitors of enzymes implicated in cancer, inflammation, and infectious diseases.[11][12][13][14] The isobutyl group can influence the pharmacokinetic properties of the peptide, potentially improving its membrane permeability and metabolic stability.
Conclusion
This compound is an effective reagent for the synthesis of peptide isobutyl-hydroxamates, a class of molecules with significant therapeutic potential. By following the detailed protocols and considering the key principles outlined in this guide, researchers can confidently incorporate this important modification into their peptide synthesis workflows, paving the way for the discovery of novel and potent drug candidates.
References
- 1. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modeling the inhibition of peptide deformylase by hydroxamic acids: influence of the sulfur donor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bachem.com [bachem.com]
- 4. Hydroxamate synthesis by acylation [organic-chemistry.org]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. m.youtube.com [m.youtube.com]
- 8. polarispeptides.com [polarispeptides.com]
- 9. Analytical characterization of an orally-delivered peptide pharmaceutical product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jpt.com [jpt.com]
- 11. New Lipophilic Hydroxamates as Promising Trypanocidal Agents: Design, Synthesis, SAR, and Conformational Behavior Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. wjarr.com [wjarr.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for Chemoselective Ligation with O-Isobutylhydroxylamine Hydrochloride
For researchers, scientists, and drug development professionals, the ability to selectively and efficiently conjugate molecules under mild, aqueous conditions is paramount. Chemoselective ligation techniques are indispensable tools in this endeavor, enabling the precise construction of complex biomolecular architectures. Among these, the oxime ligation stands out for its reliability, high chemoselectivity, and the stability of the resulting bond.[1] This guide provides an in-depth exploration of chemoselective ligation using O-Isobutylhydroxylamine Hydrochloride, a versatile reagent for introducing an isobutoxyamino functional group.
This document will delve into the underlying chemical principles, provide detailed, field-proven protocols, and offer insights into the causality behind experimental choices to empower users to successfully implement and optimize this powerful bioconjugation strategy.
The Chemistry of Oxime Ligation
Oxime ligation is a robust reaction between a nucleophilic alkoxyamine, such as O-Isobutylhydroxylamine, and an electrophilic carbonyl group (an aldehyde or ketone) to form a stable oxime bond.[1][2] This reaction is highly chemoselective, meaning it proceeds efficiently in the presence of a multitude of other functional groups found in biological molecules like proteins and peptides, without the need for protecting groups.[3][4]
The reaction is characterized by its favorable kinetics under mildly acidic conditions (typically pH 4-5), which facilitate the dehydration of the hemiaminal intermediate.[5] However, for many biological applications, performing the ligation at or near physiological pH (pH 7.0-7.4) is crucial to maintain the integrity and function of the biomolecules involved.[5][6] This has led to the development of catalyzed protocols that accelerate the reaction at neutral pH.[5][6]
Mechanism of Catalysis
Aniline and its derivatives, such as p-phenylenediamine (pPDA), are effective nucleophilic catalysts for oxime ligation.[1][2] The catalyst first reacts with the carbonyl compound to form a more reactive protonated imine intermediate. This intermediate is more susceptible to nucleophilic attack by the alkoxyamine than the original carbonyl, thereby accelerating the overall reaction rate.[1]
Below is a diagram illustrating the general mechanism of aniline-catalyzed oxime ligation.
Caption: Aniline-catalyzed oxime ligation mechanism.
Handling and Storage of this compound
This compound is typically a stable, crystalline solid. As with other hydroxylamine derivatives, it is advisable to store it in a cool, dry place, protected from light. For preparing stock solutions, high-purity solvents such as DMSO, DMF, or aqueous buffers are recommended.[7] While generally stable, prolonged storage of aminooxy-containing compounds in solution, especially in the presence of potential carbonyl contaminants (like acetone), should be avoided to prevent degradation.[1]
Experimental Protocols
The following protocols are designed to be adaptable for a range of applications, from small molecule synthesis to the modification of large proteins.
Protocol 1: General Procedure for Oxime Ligation with a Protein
This protocol describes a general method for conjugating an O-Isobutylhydroxylamine-functionalized molecule to a protein containing an aldehyde or ketone group.
Materials:
-
Protein containing an aldehyde or ketone group
-
This compound
-
Reaction Buffer: 100 mM Sodium Phosphate Buffer, pH 7.0[7]
-
Catalyst Stock Solution (optional but recommended for neutral pH): 100 mM p-phenylenediamine (pPDA) in Reaction Buffer[6][7]
-
Purification System: Size-Exclusion Chromatography (SEC) or Dialysis[7]
Procedure:
-
Protein Preparation: Dissolve the carbonyl-containing protein in the reaction buffer to a final concentration of 1-10 mg/mL (typically 10-100 µM).[7]
-
Reagent Preparation: Prepare a stock solution of this compound in the reaction buffer. The concentration should be sufficient to achieve the desired molar excess in the final reaction mixture.
-
Reactant Addition: Add the this compound solution to the protein solution. A 5- to 20-fold molar excess of the aminooxy compound is typically used to drive the reaction to completion.[7]
-
Catalyst Addition (for neutral pH): If performing the reaction at neutral pH, add the pPDA catalyst stock solution to the reaction mixture to a final concentration of 2-10 mM.[8]
-
Incubation: Gently mix the reaction and incubate at room temperature or 37°C. Reaction times can vary from 1 to 4 hours, or longer, depending on the reactivity of the carbonyl group and the concentrations of the reactants.[8][9]
-
Monitoring the Reaction: The progress of the ligation can be monitored by techniques such as LC-MS or SDS-PAGE to confirm the formation of the conjugate.[7]
-
Purification: Once the reaction is complete, purify the protein conjugate from excess reagents and catalyst using an appropriate method like size-exclusion chromatography or dialysis.[7]
Caption: Workflow for protein conjugation via oxime ligation.
Protocol 2: Monitoring Reaction Kinetics by RP-HPLC
This protocol provides a method for monitoring the progress of an oxime ligation reaction, which is crucial for optimization.[7]
Materials:
-
Aldehyde or ketone-containing molecule
-
This compound
-
Reaction Buffer (e.g., 100 mM Sodium Acetate, pH 4.5, or 100 mM Sodium Phosphate, pH 7.0)
-
Catalyst (e.g., aniline or pPDA), if applicable
-
Quenching solution (e.g., acetone or a suitable mobile phase for dilution)
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of the carbonyl-containing molecule and this compound in the chosen reaction buffer.
-
Reaction Setup: At time zero, mix the reactant and catalyst (if used) solutions to initiate the reaction. Ensure thorough mixing.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw aliquots of the reaction mixture.
-
Sample Quenching and Analysis: Immediately quench the reaction in the aliquots, for example, by diluting them in a suitable mobile phase or by adding a scavenger like acetone for the aminooxy reagent.[1] Analyze the samples by RP-HPLC to separate the starting materials from the oxime product.
-
Data Analysis: Quantify the amount of product formed at each time point by integrating the respective peak areas. Plot the product concentration versus time to determine the reaction kinetics.[7]
Optimization and Troubleshooting
The efficiency of oxime ligation can be influenced by several factors. Understanding these allows for systematic optimization and troubleshooting.
| Parameter | Recommended Range/Condition | Rationale & Insights | Reference(s) |
| pH | 4.0 - 5.0 (uncatalyzed) | Optimal for the acid-catalyzed dehydration step of the hemiaminal intermediate. However, low pH can be detrimental to sensitive biomolecules. | [5] |
| 6.0 - 7.4 (catalyzed) | Necessary for applications involving acid-labile proteins or live cells. Requires a nucleophilic catalyst to achieve reasonable reaction rates. | [5][6] | |
| Catalyst | Aniline, p-phenylenediamine (pPDA) | pPDA is generally a more efficient catalyst than aniline at neutral pH. Typical concentrations are 2-10 mM. | [2][6] |
| Concentration | Micromolar to Millimolar | As a bimolecular reaction, increasing reactant concentrations will increase the reaction rate. Solubility can sometimes be a limiting factor. | [9] |
| Temperature | Room Temperature to 75°C | For time-sensitive applications, such as radiolabeling, increasing the temperature can dramatically accelerate the reaction. For most bioconjugations, RT to 37°C is sufficient. | [1][9] |
| Solvent | Aqueous buffers, DMF, DMSO | While aqueous buffers are common for bioconjugation, organic co-solvents can be used and may enhance solubility and reaction rates. | [1][7] |
Troubleshooting Common Issues:
-
Low Yield: If the reaction yield is low, consider increasing the concentration of the reactants, adding or increasing the concentration of the catalyst (especially at neutral pH), or increasing the reaction time and temperature.[9] Also, verify the purity and reactivity of your starting materials.
-
Slow Reaction Rate: To increase a sluggish reaction rate, the most effective strategies are to add an efficient catalyst like pPDA, increase reactant concentrations, or raise the temperature.[6][9]
-
Side Reactions: While oxime ligation is highly chemoselective, ensure that your biomolecule of interest does not have highly accessible and reactive carbonyls if site-specificity is desired. The high reactivity of the aminooxy group means it can react with any available aldehyde or ketone.[1]
Conclusion
Chemoselective ligation with this compound is a powerful and versatile strategy for the synthesis of complex molecular constructs. Its high degree of chemoselectivity, the stability of the resulting oxime bond, and the ability to perform the reaction under mild, aqueous conditions make it an invaluable tool in chemical biology, drug development, and materials science.[1][10] By understanding the underlying mechanism and systematically optimizing reaction parameters, researchers can effectively harness this chemistry to advance their scientific objectives.
References
- 1. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Chemoselective ligation techniques: modern applications of time-honored chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemoselective ligation in glycochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Oxime and Hydrazone Reactions in Bioconjugation [with Top 10 most Asked Questions About Oxime and Hydrazone Reactions] | AxisPharm [axispharm.com]
Application Note & Protocols: Oxime Formation with O-Isobutylhydroxylamine Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Significance of O-Substituted Oximes
Oximes, compounds containing the RR'C=NOH functional group, are versatile intermediates in organic synthesis.[1][2] Their applications range from the protection of carbonyl groups to the synthesis of amides via the Beckmann rearrangement, as well as the formation of nitriles, amines, and various nitrogen-containing heterocycles.[3][4] The formation of O-substituted oximes, such as those derived from O-Isobutylhydroxylamine Hydrochloride, offers distinct advantages. The isobutyl group can modulate the compound's lipophilicity and steric properties, which is of particular interest in medicinal chemistry and drug development for creating novel bioactive molecules.
This application note provides a comprehensive guide to the reaction conditions for forming oximes using this compound. We will delve into the reaction mechanism, provide detailed experimental protocols, and offer insights into optimizing reaction conditions for achieving high yields and purity.
Reaction Mechanism and Kinetics
The formation of an oxime from an aldehyde or a ketone with a hydroxylamine derivative is a condensation reaction.[5][6] The reaction proceeds via a two-step mechanism:
-
Nucleophilic Addition: The nitrogen atom of O-Isobutylhydroxylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This initial attack forms a tetrahedral intermediate known as a carbinolamine.
-
Dehydration: The carbinolamine intermediate is unstable and undergoes acid-catalyzed dehydration to eliminate a molecule of water, forming the stable C=N double bond of the oxime.[7]
The Critical Role of pH
The rate of oxime formation is highly dependent on the pH of the reaction medium.[8] The reaction is typically fastest in a weakly acidic medium, generally between pH 4 and 6.[9] This is because the dehydration step is acid-catalyzed. However, at very low pH (typically below 3), the hydroxylamine nucleophile becomes protonated, reducing its nucleophilicity and slowing down the initial addition step.[8] Therefore, maintaining the optimal pH range is crucial for efficient oxime formation. This is often achieved using a buffer system, such as sodium acetate.[9]
Caption: General workflow for oxime formation.
Experimental Protocols
Here we provide two detailed protocols for the synthesis of O-isobutyl oximes from a model aldehyde (benzaldehyde) and a model ketone (acetophenone).
Protocol 1: Classical Synthesis using Pyridine as a Base
This is a widely used method for oxime synthesis.[10]
Materials:
-
Aldehyde or Ketone (1.0 mmol)
-
This compound (1.2 mmol)
-
Pyridine (2.0 mmol)
-
Ethanol (10 mL)
-
Ethyl acetate
-
1 M HCl
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the aldehyde or ketone (1.0 mmol) and this compound (1.2 mmol) in ethanol (10 mL).
-
Add pyridine (2.0 mmol) to the mixture.
-
Heat the mixture to reflux (approximately 78 °C for ethanol) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 1-4 hours), allow the mixture to cool to room temperature.
-
Remove the ethanol by rotary evaporation.
-
To the residue, add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash successively with 1 M HCl (20 mL) to remove pyridine, followed by brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude oxime.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: Solvent-Free Synthesis using a Grinding Method
This environmentally friendly approach often leads to shorter reaction times and high yields.[3][4]
Materials:
-
Aldehyde or Ketone (1.0 mmol)
-
This compound (1.2 mmol)
-
Sodium Carbonate (Na₂CO₃) (1.5 mmol)
-
Ethyl acetate
-
Water
Procedure:
-
In a mortar, combine the aldehyde or ketone (1.0 mmol), this compound (1.2 mmol), and sodium carbonate (1.5 mmol).
-
Grind the mixture with a pestle for the time indicated by TLC monitoring (often 5-20 minutes).
-
Upon completion of the reaction, add ethyl acetate (2 x 10 mL) to the mortar and triturate the solid.
-
Filter the mixture to remove the inorganic salts.
-
Wash the filtrate with water (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the oxime. For low-melting solids or oils, extraction from the aqueous layer may be necessary.[4]
Optimization of Reaction Conditions
Several factors can be adjusted to optimize the formation of O-isobutyl oximes.
| Parameter | Recommended Conditions | Rationale & Key Considerations |
| pH | 4 - 6 | Balances the need for an acid catalyst for dehydration with maintaining the nucleophilicity of the hydroxylamine.[8][9] |
| Temperature | Room Temperature to Reflux | Higher temperatures can increase the reaction rate, but may also lead to side product formation. Room temperature reactions are often sufficient, especially with reactive carbonyls. |
| Solvent | Ethanol, Methanol, Water | Protic solvents are generally preferred. Aqueous ethanol is a common choice.[9] For some substrates, solvent-free conditions can be highly effective.[3] |
| Base | Pyridine, Sodium Acetate, Sodium Carbonate | Used to neutralize the HCl salt of the hydroxylamine and to buffer the reaction mixture in the optimal pH range. Pyridine is a classic choice, but inorganic bases like Na₂CO₃ are used in greener protocols.[4][10] |
| Catalyst | Generally not required, but can be used. | While the reaction is acid-catalyzed by the hydroxylamine hydrochloride itself (once a base is added), other catalysts like oxalic acid have been reported to accelerate the reaction.[11] |
Caption: Decision workflow for oxime synthesis.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction, suboptimal pH, or product loss during workup. | Monitor the reaction by TLC to ensure completion. Check and adjust the pH of the reaction mixture. Be careful during the extraction and washing steps to avoid product loss. |
| Side Product Formation | Reaction temperature too high, or presence of other reactive functional groups. | Reduce the reaction temperature. If the substrate has other sensitive functional groups, consider using milder reaction conditions or a protecting group strategy. |
| Difficulty in Purification | Product is an oil or has similar polarity to starting materials. | Use a different solvent system for column chromatography. Consider converting the oxime to a crystalline derivative for purification, followed by regeneration. |
Conclusion
The formation of O-isobutyl oximes from aldehydes and ketones using this compound is a robust and versatile reaction in organic synthesis. By carefully selecting the reaction conditions, particularly the pH and temperature, high yields of the desired products can be achieved. Both classical and modern, environmentally friendly protocols are available, providing flexibility for various research and development needs.
References
- 1. Oxime - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. m.youtube.com [m.youtube.com]
- 6. testbook.com [testbook.com]
- 7. benchchem.com [benchchem.com]
- 8. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sciencemadness Discussion Board - Oximes - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid – Oriental Journal of Chemistry [orientjchem.org]
Application Notes and Protocols for the Purification of Oxime Products from O-Isobutylhydroxylamine Hydrochloride Reactions
Abstract
This comprehensive guide provides detailed application notes and protocols for the purification of oxime products synthesized via the reaction of carbonyl compounds with O-Isobutylhydroxylamine Hydrochloride. Tailored for researchers, scientists, and professionals in drug development, this document offers an in-depth exploration of purification strategies, including recrystallization, column chromatography, and liquid-liquid extraction. The protocols are designed to be self-validating, with a strong emphasis on the scientific rationale behind each step to ensure the isolation of high-purity O-isobutyloximes. This guide also includes troubleshooting strategies, safety protocols for handling this compound, and methods for purity assessment.
Introduction: The Significance of O-Alkyloxime Purification
O-alkyloximes, and specifically O-isobutyloximes, are pivotal functional groups in medicinal chemistry and drug development. Their synthesis, typically through the condensation of an aldehyde or ketone with an O-alkylhydroxylamine, is a fundamental transformation in organic synthesis. The resulting O-isobutyloxime products often serve as crucial intermediates in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).
The purity of these oxime intermediates is paramount, as impurities can have a detrimental impact on downstream reactions, affecting reaction kinetics, yield, and the impurity profile of the final product. Therefore, robust and efficient purification protocols are not merely a matter of good laboratory practice but a critical step in ensuring the quality, safety, and efficacy of the end product.
This guide provides a detailed exploration of the most effective methods for purifying O-isobutyloxime products, moving beyond a simple recitation of steps to explain the underlying chemical principles that govern each technique.
Understanding the Reaction Landscape: Potential Impurities
The reaction between a carbonyl compound and this compound to form an O-isobutyloxime can be accompanied by the formation of several by-products and the presence of unreacted starting materials. A thorough understanding of these potential impurities is the first step toward designing an effective purification strategy.
Common Impurities:
-
Unreacted Carbonyl Compound: Incomplete reaction can leave residual starting aldehyde or ketone in the crude product.
-
Unreacted this compound: Excess reagent may remain after the reaction is complete.
-
Isomeric Oximes (E/Z isomers): Depending on the structure of the carbonyl compound, the resulting oxime can exist as a mixture of E and Z stereoisomers. These isomers often have different physical and biological properties and may need to be separated.[1]
-
Side-Reaction Products: Depending on the reaction conditions, side reactions such as aldol condensation of the starting carbonyl compound or decomposition of the hydroxylamine reagent can occur.
-
Solvent and Reagent Residues: Trace amounts of solvents and any bases or catalysts used in the reaction will be present in the crude product.
Purification Strategies: A Multi-faceted Approach
The choice of purification method depends on the physical properties of the O-isobutyloxime product (e.g., solid or oil), the nature of the impurities, and the desired scale of the purification. A multi-pronged approach, often combining two or more techniques, is frequently the most effective strategy.
Recrystallization: The Art of Crystal Perfection
For solid O-isobutyloxime products, recrystallization is a powerful and often preferred method for achieving high purity.[2][3] The principle lies in the differential solubility of the desired compound and its impurities in a chosen solvent or solvent system at varying temperatures.
Key Principles of Recrystallization:
-
Solvent Selection: The ideal solvent should dissolve the O-isobutyloxime sparingly at room temperature but have high solubility at its boiling point. Conversely, the impurities should either be highly soluble at all temperatures or insoluble even at the solvent's boiling point.
-
Single-Solvent vs. Two-Solvent Systems: A single solvent that meets the above criteria is ideal. However, a two-solvent (or mixed-solvent) system is often employed.[4][5] In this case, the crude product is dissolved in a "good" solvent in which it is highly soluble, and a "poor" solvent, in which it is sparingly soluble, is added dropwise until the solution becomes turbid. The solution is then heated to redissolve the solid and allowed to cool slowly.
Protocol 1: Single-Solvent Recrystallization
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude O-isobutyloxime to achieve complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: Two-Solvent Recrystallization
-
Dissolution: Dissolve the crude O-isobutyloxime in a minimal amount of a "good" solvent at room temperature or with gentle heating.
-
Addition of "Poor" Solvent: Slowly add a "poor" solvent dropwise with swirling until the solution becomes persistently cloudy (the cloud point).
-
Re-dissolution: Gently heat the mixture until the solution becomes clear again.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation and Washing: Collect and wash the crystals as described in the single-solvent protocol.
-
Drying: Dry the purified crystals.
Table 1: Common Recrystallization Solvents for O-Alkyloximes
| Solvent/Solvent System | Polarity | Boiling Point (°C) | Notes |
| Ethanol/Water | Polar | Variable | A versatile system for moderately polar oximes.[6] |
| Ethyl Acetate/Hexanes | Moderately Polar | Variable | Effective for a wide range of O-alkyloximes.[4] |
| Dichloromethane/Hexanes | Nonpolar to Polar | Variable | Good for less polar oximes. |
| Toluene/Hexanes | Nonpolar | Variable | Suitable for aromatic oximes.[3] |
| Acetone/Water | Polar | Variable | Another common polar system. |
Troubleshooting Recrystallization:
-
Oiling Out: If the product separates as an oil instead of crystals, try using a more dilute solution, a different solvent system, or scratching the inside of the flask with a glass rod to induce crystallization.
-
No Crystal Formation: If no crystals form upon cooling, the solution may be too dilute. Try evaporating some of the solvent or adding more of the "poor" solvent in a two-solvent system. Seeding with a small crystal of the pure product can also initiate crystallization.
-
Low Recovery: This can result from using too much solvent, premature crystallization during hot filtration, or the product having significant solubility in the cold solvent.
Column Chromatography: Separation by Adsorption
Column chromatography is a versatile technique for purifying both solid and liquid O-isobutyloxime products.[7] It separates compounds based on their differential adsorption to a stationary phase (typically silica gel) as a mobile phase (solvent or solvent mixture) is passed through the column.
Key Principles of Column Chromatography:
-
Stationary Phase: Silica gel is the most common stationary phase for the purification of O-alkyloximes due to its polarity.
-
Mobile Phase (Eluent): The choice of eluent is critical. A less polar eluent will result in slower elution of more polar compounds. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with increasing polarity.
-
Separation: Less polar compounds will travel down the column more quickly, while more polar compounds will be retained on the silica gel for longer.
Protocol 3: Silica Gel Column Chromatography
-
Column Packing: Pack a glass column with a slurry of silica gel in a nonpolar solvent (e.g., hexanes).
-
Sample Loading: Dissolve the crude O-isobutyloxime in a minimal amount of the eluent or a more volatile solvent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting with a low-polarity solvent system (e.g., 95:5 hexanes:ethyl acetate).
-
Fraction Collection: Collect the eluent in a series of fractions (e.g., test tubes).
-
TLC Analysis: Monitor the composition of the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified O-isobutyloxime.
Table 2: Typical Eluent Systems for O-Alkyloxime Purification by Column Chromatography
| Eluent System (v/v) | Polarity | Typical Application |
| Hexanes/Ethyl Acetate | Low to Medium | General purpose for a wide range of O-alkyloximes. |
| Dichloromethane/Methanol | Medium to High | For more polar O-alkyloximes. |
| Toluene/Acetone | Medium | For aromatic O-alkyloximes. |
Visualization of the Column Chromatography Workflow:
References
Application Notes & Protocols: O-Isobutylhydroxylamine Hydrochloride in Medicinal Chemistry
Introduction: The Strategic Role of O-Isobutylhydroxylamine Hydrochloride in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the successful synthesis of novel therapeutic agents. This compound (CAS No: 6084-58-8) has emerged as a critical reagent, valued for its versatility and stability in constructing key pharmacophores.[1] As an O-alkylated derivative of hydroxylamine, it offers distinct advantages over its parent compound, primarily in its enhanced stability and ease of handling. Its hydrochloride salt form ensures a solid, crystalline nature with a defined melting point, making it a reliable component in complex synthetic pathways.[2]
The isobutyl moiety is not merely a protecting group; it is an integral part of the design process. By incorporating this group, medicinal chemists can finely tune the physicochemical properties of the target molecule, such as lipophilicity and metabolic stability, which are critical determinants of a drug's pharmacokinetic profile. This guide provides an in-depth exploration of the applications of this compound, focusing on the synthesis of oximes and hydroxamic acids—two functional groups of profound importance in contemporary drug design.[3][4][5]
Physicochemical Properties & Safety Data
A thorough understanding of a reagent's properties and handling requirements is the foundation of safe and reproducible science.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 6084-58-8 | [1][2][6] |
| Molecular Formula | C₄H₁₁NO·HCl (or C₄H₁₂ClNO) | [1] |
| Molecular Weight | 125.60 g/mol | [1][2] |
| Appearance | White to very pale yellow crystal or powder | |
| Melting Point | 129 °C | [2] |
| Purity | Typically >97-98% | [2][6] |
| Synonyms | Isobutyloxyamine Hydrochloride, O-(2-methylpropyl)hydroxylamine hydrochloride | [1] |
Safety & Handling:
This compound is classified as a hazardous substance and requires careful handling in a controlled laboratory environment.[7]
-
Hazards: It is harmful if swallowed, in contact with skin, or if inhaled.[2][7] It causes serious skin and eye irritation and may cause respiratory irritation.[1][7][8]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses or goggles, and a lab coat.[7] If dust generation is likely, a dust respirator is recommended.[7] Work should be conducted in a well-ventilated area or a chemical fume hood.[7]
-
Storage: Store in a cool, dry, well-ventilated place with the container tightly closed.[8] Recommended storage temperatures can range from 2-8°C to -20°C for long-term stability.[2]
-
Spill Management: In case of a spill, avoid generating dust.[7] Use dry clean-up procedures and place the material in a clean, dry, sealable, labeled container for disposal.[7]
Core Application I: Synthesis of O-Isobutyl Oximes
Oximes are integral functional groups in medicinal chemistry, serving as stable isosteres for other functionalities, intermediates for further chemical transformations, and as bioactive moieties in their own right.[9] The reaction of this compound with aldehydes and ketones provides a reliable route to O-isobutyl oximes.
Mechanistic Rationale
The classical synthesis of oximes involves the condensation of a carbonyl compound with a hydroxylamine derivative.[10][11] The reaction is pH-dependent. Since the reagent is a hydrochloride salt, a base is required to liberate the free O-isobutylhydroxylamine, which then acts as the nucleophile. The nitrogen atom attacks the electrophilic carbonyl carbon, followed by dehydration to yield the C=N double bond of the oxime.
Caption: Reaction mechanism for O-isobutyl oxime synthesis.
Detailed Experimental Protocol: Synthesis of an Aldoxime
This protocol describes a general procedure for the synthesis of an O-isobutyl aldoxime from an aromatic aldehyde.
Materials:
-
Aromatic aldehyde (1.0 eq)
-
This compound (1.1 - 1.2 eq)
-
Pyridine or Sodium Acetate (2.0 - 3.0 eq)
-
Ethanol (or other suitable polar solvent)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle/oil bath
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and condenser, add the aromatic aldehyde (1.0 eq) and ethanol (5-10 mL per mmol of aldehyde). Stir until the aldehyde is fully dissolved.
-
Reagent Addition: Add this compound (1.1 eq) followed by the base (e.g., pyridine, 2.5 eq). The base is crucial for neutralizing the HCl and freeing the nucleophilic hydroxylamine.
-
Reaction: Heat the mixture to reflux (typically 60-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).[10] Reactions are often complete within 2-6 hours.
-
Work-up (Quenching & Extraction): Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure.
-
Add ethyl acetate to dissolve the residue. Wash the organic layer sequentially with water, saturated NaHCO₃ solution (to remove any remaining acid and pyridine), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: The crude O-isobutyl oxime can be purified by column chromatography on silica gel or by recrystallization, if solid, to yield the final product.
References
- 1. O-(2-Methylpropyl)hydroxylamine--hydrogen chloride (1/1) | C4H12ClNO | CID 12696238 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 6084-58-8 [sigmaaldrich.com]
- 3. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]
- 4. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Early Drug Discovery and Development Guidelines: For Academic Researchers, Collaborators, and Start-up Companies - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. sciedco.ca [sciedco.ca]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. dcfinechemicals.com [dcfinechemicals.com]
- 9. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. arpgweb.com [arpgweb.com]
- 11. researchgate.net [researchgate.net]
Application Note: A Robust Protocol for the Synthesis of O-Isobutyl Oximes from Aldehydes
Abstract: The formation of oximes and their O-alkylated derivatives represents a cornerstone reaction in medicinal chemistry, chemical biology, and materials science.[1] These moieties serve not only as stable and reliable linkages for bioconjugation but also as critical intermediates in the synthesis of nitrogen-containing compounds like amides (via Beckmann rearrangement), amines, and various azaheterocyles.[2] This document provides a detailed, field-proven protocol for the synthesis of O-isobutyl oximes from a diverse range of aldehydes using O-Isobutylhydroxylamine Hydrochloride. We will delve into the underlying reaction mechanism, provide a step-by-step experimental procedure, and offer insights into reaction optimization and troubleshooting, grounded in established chemical principles.
The Chemistry of O-Alkyl Oxime Formation
The reaction between an aldehyde and an O-alkylhydroxylamine hydrochloride is a condensation reaction that yields an O-alkyl oxime and water.[3] The reaction is typically acid-catalyzed and proceeds through a two-step mechanism that is highly dependent on the pH of the reaction medium.[4]
1.1. Reaction Overview
The overall transformation is as follows:
R-CHO + (CH₃)₂CHCH₂ONH₂·HCl + Base → R-CH=NOCH₂CH(CH₃)₂ + H₂O + Base·HCl
The hydrochloride salt of the O-isobutylhydroxylamine must be neutralized in situ by a base to liberate the free nucleophilic amine, which then initiates the reaction.
1.2. Detailed Mechanism
The formation of the oxime proceeds via a nucleophilic addition-elimination pathway.
-
Nucleophilic Addition: The nitrogen atom of the free O-isobutylhydroxylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This forms a tetrahedral carbinolamine (or hemiaminal) intermediate.[5]
-
Dehydration: The carbinolamine intermediate is unstable and undergoes acid-catalyzed dehydration. Protonation of the hydroxyl group converts it into a good leaving group (water), which is subsequently eliminated to form the stable C=N double bond of the oxime product.[4]
The rate of this reaction is pH-dependent. A mildly acidic environment (typically pH 4-5) is optimal because it is acidic enough to catalyze the dehydration step without significantly protonating the hydroxylamine nucleophile, which would render it non-reactive.[1]
Caption: Mechanism of O-Alkyl Oxime Formation.
Experimental Protocol
This protocol is a general method applicable to a wide range of aromatic and aliphatic aldehydes. Reaction times and temperatures may require optimization based on the specific substrate.
2.1. Materials and Equipment
-
Chemicals:
-
Aldehyde of interest (1.0 eq)
-
This compound (1.2 eq)
-
Base: Pyridine (2.0 eq) or Sodium Bicarbonate (NaHCO₃, 2.0 eq)
-
Solvent: Anhydrous Ethanol (EtOH) or Methanol (MeOH)
-
Extraction Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM)
-
Washing Solutions: 1 M HCl (for pyridine), Saturated NaHCO₃ solution, Brine
-
Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates and chamber
-
2.2. Step-by-Step Procedure
-
Reaction Setup: To a clean, dry round-bottom flask, add the aldehyde (1.0 mmol, 1.0 eq). Dissolve the aldehyde in ethanol (5-10 mL).
-
Reagent Addition: Add this compound (1.2 mmol, 1.2 eq) to the solution and stir for 2-3 minutes.
-
Base Addition: Add the chosen base to the mixture.
-
If using Pyridine: Add pyridine (2.0 mmol, 2.0 eq) dropwise. Pyridine acts as both the base and a mild catalyst.[6]
-
If using NaHCO₃: Add solid sodium bicarbonate (2.0 mmol, 2.0 eq). This is a milder, non-nucleophilic base suitable for sensitive substrates.
-
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC until the starting aldehyde spot is consumed (typically 1-6 hours). If the reaction is sluggish, it can be gently heated to reflux (50-80°C).[7]
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature (if heated) and concentrate it under reduced pressure using a rotary evaporator to remove the bulk of the solvent.
-
Dilute the residue with ethyl acetate (20 mL) and deionized water (15 mL).
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with:
-
1 M HCl (2 x 15 mL) - Only if pyridine was used , to remove any residual pyridine.[4]
-
Saturated NaHCO₃ solution (1 x 15 mL)
-
Brine (1 x 15 mL)
-
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude O-isobutyl oxime.
-
-
Purification: The crude product can be purified by either recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel.
2.3. Characterization
The final product should be characterized using standard analytical techniques, such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to confirm its identity and purity. Oximes typically show a characteristic C=N stretch in the IR spectrum around 1650-1680 cm⁻¹.[8]
Workflow and Optimization
The success of the oximation reaction depends on several interconnected parameters. The following diagram and table provide a high-level overview of the workflow and guidance for optimization.
Caption: General Experimental Workflow for Oxime Synthesis.
3.1. Parameter Optimization Table
| Parameter | General Guideline | Rationale & Considerations |
| Aldehyde Substrate | Aromatic aldehydes often react faster than aliphatic ones. Electron-withdrawing groups on an aromatic ring increase the electrophilicity of the carbonyl carbon, accelerating the initial attack. | Steric hindrance around the carbonyl group can significantly slow the reaction rate. For hindered aldehydes, heating may be necessary. |
| Solvent | Ethanol and Methanol are excellent choices as they readily dissolve all reactants and are protic, which can help facilitate proton transfer steps. | For substrates with poor alcohol solubility, THF or CH₃CN can be used. Some modern, "green" methods use water or solvent-free "grindstone" chemistry.[2][9] |
| Base | Pyridine is a classic choice. NaHCO₃ or K₂CO₃ are good, milder alternatives for base-sensitive substrates.[10][11] | A slight excess of the base (1.5-2.0 eq) is required to fully neutralize the hydrochloride salt and drive the equilibrium towards the free hydroxylamine. |
| Temperature | Most reactions proceed efficiently at room temperature. For unreactive aldehydes, heating to reflux (50-80°C) is effective. | Overheating for extended periods can sometimes lead to side reactions or decomposition, particularly with sensitive functional groups. |
| Stoichiometry | A slight excess of the this compound (1.1-1.3 eq) is recommended. | Using a small excess helps to drive the reaction to completion and consume all of the limiting aldehyde starting material. |
Conclusion
The formation of O-isobutyl oximes from aldehydes is a reliable and versatile transformation critical to modern drug development and chemical synthesis. The protocol detailed herein provides a robust starting point that can be adapted for a wide variety of substrates. By understanding the underlying mechanism and key reaction parameters, researchers can effectively troubleshoot and optimize conditions to achieve high yields of the desired oxime products. The stability and synthetic utility of oximes ensure that this reaction will remain a vital tool for chemists in all fields.[2][10]
References
- 1. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxime - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. chemtube3d.com [chemtube3d.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid – Oriental Journal of Chemistry [orientjchem.org]
- 8. lscollege.ac.in [lscollege.ac.in]
- 9. ias.ac.in [ias.ac.in]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
protocol for forming oximes from ketones with O-Isobutylhydroxylamine Hydrochloride
Application Note & Protocol
Topic: Streamlined Synthesis of O-Isobutyl Oximes from Ketones Utilizing O-Isobutylhydroxylamine Hydrochloride
Abstract
This application note provides a comprehensive guide for the synthesis of O-isobutyl oximes from a diverse range of ketone substrates using this compound. Oximes, and particularly their O-alkylated derivatives, are crucial intermediates in pharmaceutical development and chemical biology due to their enhanced stability compared to imines and hydrazones.[1] This document elucidates the underlying reaction mechanism, offers a detailed, step-by-step protocol for synthesis and purification, and provides expert insights into optimizing reaction conditions and troubleshooting common challenges. The protocols described herein are designed to be robust and reproducible for researchers in drug discovery and synthetic chemistry.
Scientific Principles & Reaction Mechanism
The formation of an oxime from a ketone and a hydroxylamine derivative is a classic condensation reaction that proceeds in a two-step mechanism: nucleophilic addition followed by dehydration.[2][3][4] The overall transformation is an equilibrium process, and understanding the factors that influence it is key to achieving high yields.
-
Nucleophilic Addition: The reaction initiates with the nucleophilic attack of the nitrogen atom from the O-isobutylhydroxylamine on the electrophilic carbonyl carbon of the ketone.[2][5] This forms a tetrahedral carbinolamine (or hemiaminal) intermediate. The nitrogen of a hydroxylamine is a more potent nucleophile than the oxygen due to its lower electronegativity.[5]
-
Acid-Catalyzed Dehydration: The carbinolamine intermediate is then dehydrated to form the final oxime product, characterized by a C=N double bond. This elimination of a water molecule is the rate-determining step and is effectively catalyzed by acid.[2][6]
The Critical Role of pH: The reaction rate is highly pH-dependent. Optimal conditions are typically found in a mildly acidic environment (pH 4.5-6).[7][8][9] This represents a crucial balance:
-
At low pH (<4): The hydroxylamine becomes excessively protonated at the nitrogen atom, rendering it non-nucleophilic and halting the initial addition step.[7]
-
At neutral or basic pH (>7): The acid-catalyzed dehydration of the carbinolamine intermediate becomes inefficiently slow, hindering the overall reaction rate.[1][7]
Since the starting material is a hydrochloride salt, a base must be added to the reaction mixture. This base neutralizes the HCl, liberating the free O-isobutylhydroxylamine, which can then act as a nucleophile. A weak, non-nucleophilic base such as pyridine or sodium acetate is typically employed to maintain the pH within the optimal range.[10][11]
References
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. [PDF] Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. | Semantic Scholar [semanticscholar.org]
- 5. Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 6. Oxime formation from hydroxylamine and ketone. Part 2: Elimination. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 7. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. diva-portal.org [diva-portal.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Note & Protocols: An Integrated Strategy for the Analytical Characterization of O-Isobutylhydroxylamine Hydrochloride Reaction Products
Introduction: The Challenge of Characterizing Oxime Ethers
O-Isobutylhydroxylamine hydrochloride is a crucial reagent in synthetic chemistry, primarily utilized for the conversion of aldehydes and ketones into their corresponding O-isobutyl oxime ethers. This reaction, known as oximation, is fundamental in various fields, including the synthesis of active pharmaceutical ingredients (APIs), derivatization for analytical purposes, and the creation of combinatorial libraries.[1][2][3] The resulting C=N-O ether linkage is valuable for its relative stability and its role in modifying the physicochemical properties of the parent carbonyl compound.
The reaction of an aldehyde or ketone with hydroxylamine is a condensation reaction that proceeds via nucleophilic addition to the carbonyl group, followed by the elimination of a water molecule to form the oxime.[4][5][6][7] While seemingly straightforward, the reaction can yield a mixture of products, including geometric isomers (E/Z), unreacted starting materials, and potential side products. For drug development and quality control, unambiguous characterization of the principal product and quantification of all related species are not just procedural formalities—they are regulatory and safety imperatives.
This guide provides a comprehensive, multi-technique (orthogonal) approach to the characterization of O-isobutylhydroxylamine reaction products. It is designed to equip researchers with the rationale and detailed protocols needed to achieve robust and reliable structural elucidation and purity assessment.
The Orthogonal Analytical Philosophy
No single analytical technique can provide a complete picture of a reaction's outcome. A robust characterization strategy relies on the integration of multiple, complementary techniques. This orthogonal approach ensures that the weaknesses of one method are compensated for by the strengths of another, leading to a self-validating system of data. For O-isobutyl oxime ethers, the core analytical toolkit should include Nuclear Magnetic Resonance (NMR) for structure, Mass Spectrometry (MS) for molecular weight, and Chromatography (HPLC/GC) for separation and purity. These are supported by Fourier-Transform Infrared (FT-IR) spectroscopy for functional group confirmation.
Caption: Integrated workflow for reaction product characterization.
Primary Structural Elucidation: NMR Spectroscopy
NMR spectroscopy is the most powerful tool for the unambiguous determination of molecular structure.[8] For O-isobutyl oxime ethers, both ¹H and ¹³C NMR are essential.
Causality Behind Experimental Choices:
-
Solvent: Deuterated chloroform (CDCl₃) is a common first choice due to its excellent solubilizing power for many organic compounds and its relatively clean spectral window. If solubility is an issue, DMSO-d₆ can be used, but its signals may obscure parts of the spectrum.
-
¹H NMR: This spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. Key signals to identify are the isobutyl group protons (a characteristic doublet and multiplet) and the protons on the carbon alpha to the oxime nitrogen. The chemical shift of the imine proton (-CH=N) is highly diagnostic.
-
¹³C NMR: This technique reveals the number of non-equivalent carbons and their electronic environment. The most important signal is the imine carbon (C=N), which appears in a distinct downfield region (typically 145-160 ppm).
-
Isomerism: The presence of E/Z isomers can often be detected in NMR.[8] Nuclei in the Z isomer (where the larger group on the carbon is syn to the O-isobutyl group) are often more sterically hindered and may show upfield shifts compared to the E-isomer.[8]
Protocol 3.1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the purified reaction product (or crude mixture for initial analysis) in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[8]
-
¹H NMR Acquisition:
-
Use a 400 MHz (or higher) spectrometer.
-
Acquire a standard proton spectrum with a 30° pulse width and a relaxation delay of 1-2 seconds.
-
Accumulate a sufficient number of scans (typically 8-16) to achieve a signal-to-noise ratio >100:1 for the main product signals.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A greater number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.
-
A relaxation delay of 2-5 seconds is recommended.
-
-
Data Processing: Process the FID (Free Induction Decay) with an appropriate line broadening factor and perform phase and baseline corrections. Integrate the ¹H NMR signals and reference the spectra (TMS at 0 ppm or residual solvent peak).
| Functional Group | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |
| C =N-O-CH₂- | 3.8 - 4.2 (t or d) | 75 - 80 |
| -O-CH₂-CH (CH₃)₂ | 1.8 - 2.2 (m) | 28 - 30 |
| -CH(CH₃ )₂ | 0.9 - 1.0 (d) | 19 - 20 |
| R₂C =N- | - | 145 - 160 |
| R-CH =N- (Aldoxime) | 7.5 - 8.5 (s) | 145 - 155 |
Table 1: Typical NMR chemical shifts for O-isobutyl oxime ethers.[9][10]
Molecular Weight and Fragmentation: Mass Spectrometry (MS)
MS provides the molecular weight of the product, offering direct confirmation of the expected chemical transformation. When coupled with a separation technique (LC-MS or GC-MS), it becomes a powerful tool for identifying components in a mixture. Tandem MS (MS/MS) can provide structural information through controlled fragmentation.[1][11]
Causality Behind Experimental Choices:
-
Ionization: Electrospray Ionization (ESI) is well-suited for LC-MS analysis of moderately polar oxime ethers, typically forming protonated molecules [M+H]⁺. Electron Ionization (EI), used in GC-MS, is a higher-energy technique that provides characteristic fragmentation patterns useful for library matching and structural confirmation.[3]
-
Fragmentation: The fragmentation patterns of oxime ethers can be diagnostic.[2][11] Common fragmentation pathways include cleavage of the N-O bond and rearrangements like the McLafferty rearrangement, which can sometimes help differentiate isomers.[3][8]
Caption: A typical LC-MS/MS experimental workflow.
Protocol 4.1: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the reaction mixture (approx. 10-100 µg/mL) in a suitable solvent like acetonitrile or methanol.
-
Chromatography (HPLC):
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a low percentage of B (e.g., 10%), ramp to a high percentage (e.g., 95%) over 10-15 minutes to elute compounds of varying polarity.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 30-40 °C.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range: m/z 100 - 1000.
-
Data Acquisition: Acquire full scan data to identify all ions. If structural confirmation is needed, perform a separate run with tandem MS (MS/MS) by selecting the [M+H]⁺ of the expected product as the precursor ion and applying collision-induced dissociation (CID).
-
Separation and Purity Assessment: High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone of purity analysis, allowing for the separation and quantification of the main product from starting materials, byproducts, and isomers.
Causality Behind Experimental Choices:
-
Detector: A UV detector is standard, as the oxime ether and any aromatic starting materials will likely possess a chromophore. A photodiode array (PDA) detector is preferable as it provides UV spectra for each peak, aiding in peak identification and purity assessment.
-
Mobile Phase: A buffered aqueous mobile phase with an organic modifier (acetonitrile or methanol) is typical for reversed-phase chromatography.[12][13][14] The addition of a small amount of acid (formic or acetic) can improve peak shape by suppressing the ionization of any basic sites.
Protocol 5.1: HPLC-UV Method for Purity Analysis
-
Standard Preparation: Prepare a standard of the purified product at a known concentration (e.g., 0.5 mg/mL). Prepare solutions of the starting materials as well for retention time confirmation.
-
Sample Preparation: Prepare the crude reaction mixture at the same approximate concentration as the standard.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase, 150 x 4.6 mm, 5 µm.
-
Mobile Phase A: Water with 0.05% Formic Acid.[12]
-
Mobile Phase B: Acetonitrile with 0.05% Formic Acid.[12]
-
Flow Rate: 1.0 mL/min.[12]
-
Injection Volume: 5-10 µL.
-
Detection: UV at a suitable wavelength (e.g., 254 nm or the λmax of the product).
-
Run Time: 15-20 minutes, ensuring all components have eluted.
-
-
Analysis: Calculate the purity of the product using the area percent method. For accurate quantification, a calibration curve should be generated using the purified standard.
Confirmatory Functional Group Analysis: FT-IR Spectroscopy
FT-IR is a rapid and simple technique to confirm the key chemical transformation: the disappearance of the carbonyl (C=O) stretch from the starting material and the appearance of the imine (C=N) and N-O stretches in the product.
Causality Behind Experimental Choices:
-
Sampling: For liquid samples, a thin film between salt plates (NaCl or KBr) is sufficient. For solids, a KBr pellet or Attenuated Total Reflectance (ATR) can be used.
-
Spectral Interpretation: The key is to compare the product spectrum to the starting material spectra. The disappearance of a strong C=O band is a clear indicator of reaction success.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Appearance/Disappearance |
| C=O Stretch (Ketone/Aldehyde) | 1680 - 1740 | Disappears from starting material |
| C=N Stretch (Oxime) | 1620 - 1680 | Appears in product [15][16] |
| N-O Stretch (Oxime) | 930 - 960 | Appears in product [8] |
| O-H Stretch (Hydroxylamine HCl) | ~3200 (broad) | Disappears from starting material |
Table 2: Key FT-IR vibrational frequencies for oximation reactions.
Protocol 6.1: FT-IR Analysis
-
Background: Acquire a background spectrum of the empty sample compartment.
-
Sample Spectra: Acquire spectra of the carbonyl starting material, the O-isobutylhydroxylamine HCl, and the reaction product.
-
Analysis: Compare the spectra. Look for the disappearance of the C=O peak from the carbonyl starting material and the appearance of a C=N peak in the 1620-1680 cm⁻¹ region in the product spectrum.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement: new insights on structural factors that promote α,β fragmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. youtube.com [youtube.com]
- 6. testbook.com [testbook.com]
- 7. Aldehydes and ketones react with hydroxylamine to form | Filo [askfilo.com]
- 8. benchchem.com [benchchem.com]
- 9. jocpr.com [jocpr.com]
- 10. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 11. pubs.acs.org [pubs.acs.org]
- 12. scispace.com [scispace.com]
- 13. A selective and sensitive pre-column derivatization HPLC method for the trace analysis of genotoxic impurity hydroxylamine in active pharmaceutical ingredients - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. A High-Performance Liquid Chromatography Method for Determination of Genotoxic Impurity Hydroxylamine in Drug Substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: O-Isobutylhydroxylamine Hydrochloride in Oxime Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize the yield of oxime synthesis using O-Isobutylhydroxylamine Hydrochloride. The guidance herein is based on established chemical principles and field-proven insights to ensure you can overcome common experimental challenges.
I. Troubleshooting Guide: Addressing Low Reaction Yields
Low yields in oxime synthesis can be a significant impediment to research and development timelines. This section is designed to help you systematically diagnose and resolve the most common issues encountered when using this compound.
Question: My oxime synthesis with this compound is resulting in a low yield. What are the potential causes and how can I troubleshoot this?
Answer: Low yields can stem from several factors, ranging from suboptimal reaction conditions to the purity of your starting materials. Below is a systematic guide to help you identify and resolve the issue.
1. Suboptimal Reaction pH
The formation of oximes is highly pH-dependent.[1] An incorrect pH can lead to an incomplete reaction or promote side reactions.
-
The Causality: The reaction mechanism involves the nucleophilic attack of the hydroxylamine on the carbonyl carbon.[2] This is followed by dehydration to form the oxime. A weakly acidic medium is often optimal because it protonates the carbonyl group, making it more susceptible to nucleophilic attack.[1][3] However, if the pH is too low, the hydroxylamine, being a base, will be protonated, rendering it non-nucleophilic.[2]
-
Troubleshooting & Optimization:
-
Base Addition: Since you are using this compound, a base is required to neutralize the liberated hydrochloric acid.[1] Ensure you are using the correct stoichiometry of a suitable base. Common choices include sodium acetate, pyridine, or a mild inorganic base like sodium carbonate.[4]
-
pH Monitoring: The optimal pH for uncatalyzed oxime formation is typically between 4 and 5.[5] For catalyzed reactions, it's possible to achieve high efficiency at or near a neutral pH of 7.[5][6] It is advisable to monitor the pH of your reaction mixture and adjust as necessary.
-
2. Inappropriate Reaction Temperature
Temperature plays a critical role in reaction kinetics.
-
The Causality: Like most chemical reactions, the rate of oxime formation is temperature-dependent. Insufficient heat may lead to a sluggish or incomplete reaction. Conversely, excessively high temperatures can lead to the decomposition of reactants or products, or promote the formation of unwanted byproducts.[7]
-
Troubleshooting & Optimization:
-
Gradual Increase: If you suspect the temperature is too low, consider increasing it in increments of 10°C, while closely monitoring the reaction's progress using a technique like Thin Layer Chromatography (TLC).[7]
-
Reflux Conditions: Many classical oxime synthesis procedures involve refluxing the reaction mixture.[1][8] The choice of solvent will dictate the reflux temperature.
-
3. Incorrect Solvent Choice
The solvent can significantly influence reaction rate and yield.
-
The Causality: The solvent's polarity can affect the stability of the intermediates formed during the reaction. Polar protic solvents like ethanol are commonly used as they can effectively solvate the reactants and intermediates.[8]
-
Troubleshooting & Optimization:
-
Solvent Screening: If you are experiencing low yields, consider screening different solvents. Methanol and ethanol are common starting points.[4][9][10]
-
Anhydrous Conditions: The presence of excess water can be detrimental, as O-substituted oximes can be susceptible to hydrolysis.[7] Ensure your glassware is thoroughly dried and consider using anhydrous solvents.
-
4. Purity and Stability of Reactants
The quality of your starting materials is paramount.
-
The Causality: Impurities in either the this compound or the carbonyl compound can lead to side reactions, consuming your starting materials and reducing the yield of the desired product.[5] this compound should be stored in a cool, dry place to maintain its stability.[11][12]
-
Troubleshooting & Optimization:
-
Verify Purity: Ensure the purity of your this compound and your aldehyde or ketone. If necessary, purify the starting materials before use.
-
Proper Handling: Handle this compound in a well-ventilated area and keep containers securely sealed when not in use.[11]
-
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for troubleshooting low yields in your oxime synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. byjus.com [byjus.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Glycoconjugate Oxime Formation Catalyzed at Neutral pH: Mechanistic Insights and Applications of 1,4-Diaminobenzene as a Superior Catalyst for Complex Carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. arpgweb.com [arpgweb.com]
- 9. Oxime Formation Step Optimization | PPT [slideshare.net]
- 10. researchgate.net [researchgate.net]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. This compound | 6084-58-8 [sigmaaldrich.com]
troubleshooting low reactivity of O-Isobutylhydroxylamine Hydrochloride
Welcome to the technical support center for O-Isobutylhydroxylamine Hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate and troubleshoot reactions involving this versatile reagent. Our goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to resolve challenges and optimize your synthetic outcomes.
Section 1: Understanding the Reagent: Core Chemical Principles
Before troubleshooting, a firm grasp of the reagent's characteristics is paramount. This compound (C₄H₁₂ClNO, MW: 125.60 g/mol ) is the hydrochloride salt of O-isobutylhydroxylamine.[1] The key reactive species is the free base, O-isobutylhydroxylamine, which is liberated in situ.
Q1: How does this compound's structure influence its reactivity in oxime formation?
A1: The reactivity of O-Isobutylhydroxylamine in its most common application—oxime formation with aldehydes and ketones—is governed by two primary factors stemming from its structure:
-
Nucleophilicity of the Nitrogen Atom: The reaction proceeds via nucleophilic attack of the hydroxylamine's nitrogen atom on the electrophilic carbonyl carbon.[2] The presence of the adjacent oxygen atom actually enhances the nitrogen's nucleophilicity through the "alpha effect," making it more reactive than a typical amine.[2]
-
Steric Hindrance from the Isobutyl Group: The branched isobutyl group (-(CH₂)CH(CH₃)₂) is sterically more demanding than a simple methyl or ethyl group. This bulk can impede the nitrogen's approach to the carbonyl carbon, especially with sterically hindered ketones.[3][4] Consequently, reactions involving O-Isobutylhydroxylamine may proceed slower than those with less hindered analogues like O-methylhydroxylamine.[5][6]
Section 2: Core Troubleshooting: Low Reactivity & Yield
The most frequently encountered issue is low conversion of the starting carbonyl compound, resulting in poor yields of the desired oxime product.
Q2: My reaction shows low or no conversion of the starting material. What are the primary causes and how can I improve the yield?
A2: Low conversion is almost always linked to suboptimal reaction conditions that fail to address the chemical equilibrium and kinetics of oxime formation. The key variables to investigate are pH, temperature, solvent, and reagent integrity.
The Critical Role of pH
Oxime formation is a pH-dependent, acid-catalyzed reaction.[7][8] The optimal pH is a delicate balance: the carbonyl group requires protonation to become a more potent electrophile, while the hydroxylamine must remain in its free, non-protonated state to be an effective nucleophile.
-
Too Acidic (pH < 4): The hydroxylamine (pKa ≈ 6) becomes protonated (R-ONH₃⁺), losing its nucleophilicity and stalling the reaction.
-
Too Basic/Neutral (pH > 6): The carbonyl group is not sufficiently activated by protonation, leading to a very slow reaction rate.[7][9]
For this compound, which is an acidic salt, a base must be added to liberate the free hydroxylamine and adjust the pH to the optimal range.
Troubleshooting Workflow for Low Conversion
Caption: A logical workflow for troubleshooting low-yield oxime formations.
Troubleshooting Steps:
-
Verify Reagent Integrity:
-
Hydroxylamine Stability: this compound is a salt and is generally stable. However, prolonged exposure to moisture can lead to degradation.[10] Ensure it is stored in a cool, dry place. Prepare solutions fresh when possible.
-
Solvent Purity: Use anhydrous solvents. The reaction generates water as a byproduct; starting with wet solvents can unfavorably shift the equilibrium away from the product.
-
-
Optimize Reaction pH:
-
Base Addition: Since you are starting with the hydrochloride salt, a base is required. Typically, 1.2-2.0 equivalents of a non-nucleophilic base like pyridine or sodium acetate are used to both neutralize the HCl and establish a weakly acidic buffer.[11][12]
-
Actionable Protocol: If you observe low reactivity, add a catalytic amount of a weak acid like acetic acid to a buffered solution to fine-tune the pH into the optimal 4.5-5.5 range.
-
-
Increase Reaction Temperature:
-
Kinetic Barrier: The steric bulk of the isobutyl group may require additional thermal energy to overcome the activation barrier, especially when reacting with ketones, which are inherently less electrophilic than aldehydes.[9][13]
-
Actionable Protocol: If the reaction is sluggish at room temperature, gradually increase the temperature in 10-20°C increments (e.g., to 40°C or 60°C) while monitoring the reaction progress.[9]
-
-
Evaluate the Solvent System:
-
Solubility: Ensure all reactants are fully dissolved. If your carbonyl compound is nonpolar, a protic solvent like ethanol might not be sufficient.
-
Actionable Protocol: Consider switching to an aprotic solvent like THF or using a co-solvent system (e.g., Ethanol/DCM) to improve solubility.
-
| Parameter | Recommended Condition | Rationale & Troubleshooting Tips |
| pH | Weakly Acidic (4.5 - 5.5) | Balances carbonyl activation and nucleophile availability. If yield is low: Add a base (e.g., pyridine) to neutralize the HCl salt and buffer the system.[7][12] |
| Temperature | Room Temp to 60°C | Ketones and sterically hindered substrates often require heating. If no reaction: Increase temperature incrementally.[9] |
| Solvent | Ethanol, Methanol, THF | Protic solvents are common, but aprotic solvents may be needed for sensitive substrates or solubility issues. If reactants don't dissolve: Use a co-solvent or switch to a more suitable solvent. |
| Concentration | 0.1 M - 1.0 M | Higher concentrations can accelerate the reaction, but may also increase side reactions. Start at a moderate concentration. |
Section 3: Addressing Side Reactions & Impurities
Q3: I'm observing unexpected spots on my TLC plate or peaks in my LC-MS. What are the likely side products?
A3: While oxime formation is generally a clean reaction, several side reactions can occur, particularly under non-optimized conditions.
-
Beckmann Rearrangement: Under strongly acidic conditions and/or at high temperatures, the oxime product can rearrange to form an amide.[14][15] This is a classic named reaction and is a primary concern if you are using strong acids as catalysts.
-
Solution: Maintain a weakly acidic pH (4.5-5.5) and avoid excessive heating. If the rearrangement is still observed, perform the reaction at a lower temperature for a longer duration.
-
-
Hydrolysis of the Product: Oxime formation is a reversible reaction. The presence of excess water, especially under acidic conditions and heat, can drive the equilibrium back toward the starting materials.[14][16]
-
Solution: Use anhydrous solvents and consider using a dehydrating agent like molecular sieves if hydrolysis is a persistent issue.
-
-
Starting Material Impurities: Ensure the purity of your starting carbonyl compound and the this compound. Impurities in the starting materials will naturally lead to impurities in the crude product.
Section 4: Analytical & Experimental Protocols
A self-validating system requires robust monitoring. Do not rely solely on reaction time; actively track the consumption of starting material and the formation of product.
Protocol 1: General Procedure for Oxime Formation
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add the aldehyde or ketone (1.0 equiv).
-
Reagent Addition: Dissolve the carbonyl compound in a suitable anhydrous solvent (e.g., ethanol, 0.5 M). Add this compound (1.1-1.2 equiv) followed by a base (e.g., pyridine, 1.5 equiv).
-
Reaction: Stir the mixture at room temperature. For less reactive substrates, heat the reaction to 40-60°C.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS every 1-2 hours.[17] Visualize TLC plates using a UV lamp and/or a potassium permanganate stain.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Remove the solvent under reduced pressure. Add water and extract the product with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by column chromatography on silica gel or recrystallization.[18]
Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Sample Preparation: At each time point, withdraw a small aliquot (a few microliters) from the reaction mixture using a capillary tube. Dilute the aliquot in a small vial with a suitable solvent (e.g., ethyl acetate).
-
Spotting: Spot the diluted sample onto a silica gel TLC plate alongside spots of your starting carbonyl compound and this compound for reference.
-
Elution: Develop the plate using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate). The ideal system will give the starting material an Rf of ~0.5 and show good separation from the product spot.
-
Analysis: After development, visualize the plate. The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progress.
Mechanism of Acid-Catalyzed Oxime Formation
Caption: Acid-catalyzed mechanism for oxime formation.[7]
Section 5: Frequently Asked Questions (FAQs)
Q4: Can I perform this reaction at neutral pH for a sensitive substrate?
A4: Yes, but the reaction will be significantly slower.[9] To accelerate oxime ligation at neutral pH (≈7), the use of a nucleophilic catalyst, such as aniline or its derivatives, is highly recommended.[19] The catalyst forms a more reactive protonated Schiff base intermediate with the carbonyl compound, which is then displaced by the hydroxylamine.
Q5: How does the reactivity of O-Isobutylhydroxylamine compare to O-Methylhydroxylamine?
A5: While direct, side-by-side kinetic data is scarce, chemical principles suggest that O-Methylhydroxylamine would be more reactive in most cases. The smaller methyl group presents less steric hindrance than the branched isobutyl group, allowing for a faster rate of nucleophilic attack.[5][6] If you are working with a particularly hindered ketone and experiencing very slow reaction rates, switching to a less hindered hydroxylamine derivative is a valid troubleshooting strategy.
Q6: My final product appears to be a mixture of E/Z isomers. Is this normal and how can I separate them?
A6: Yes, the formation of geometric (E/Z) isomers is common for oximes derived from aldehydes or unsymmetrical ketones.[17] The ratio of isomers formed can be influenced by reaction conditions. These isomers are often separable by careful column chromatography on silica gel or by HPLC.[17] Their distinct structures can be confirmed using ¹H NMR spectroscopy, as protons near the C=N bond will have different chemical shifts in each isomer.
References
- 1. O-(2-Methylpropyl)hydroxylamine--hydrogen chloride (1/1) | C4H12ClNO | CID 12696238 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Steric hindrance: Significance and symbolism [wisdomlib.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. ptacts.uspto.gov [ptacts.uspto.gov]
- 11. researchgate.net [researchgate.net]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. reddit.com [reddit.com]
- 14. Oxime - Wikipedia [en.wikipedia.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. researchgate.net [researchgate.net]
- 17. Determination of circular dichroism and ultraviolet spectral parameters of norgestimate- and other Delta(4)-3-ketosteroid oxime isomers via normal phase HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. US6235935B1 - Method of manufacturing high purity oximes from aqueous hydroxylamine and ketones - Google Patents [patents.google.com]
- 19. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: O-Isobutylhydroxylamine Hydrochloride in Oxime Formation
Welcome to the technical support center for O-Isobutylhydroxylamine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of oxime formation using this reagent. Here, we address common and complex issues encountered during experimental work, moving beyond simple protocols to explain the underlying chemical principles. Our goal is to empower you with the knowledge to troubleshoot effectively and optimize your synthetic strategies.
Section 1: Troubleshooting Guide - Common Issues & Solutions
This section is formatted as a series of questions you might ask when encountering unexpected results in the lab.
Question 1: My oximation reaction with this compound is sluggish or incomplete. What are the likely causes and how can I improve the reaction rate and yield?
Answer:
Slow or incomplete reactions are a common frustration, particularly when working with sterically hindered reagents like O-Isobutylhydroxylamine. The bulky isobutyl group can impede the nucleophilic attack of the nitrogen atom on the carbonyl carbon.[1] Several factors can be at play:
-
Steric Hindrance: The primary reason for sluggish reactions with this compound is the steric bulk of the isobutyl group. This is more pronounced with sterically hindered ketones.
-
Suboptimal pH: Oxime formation is highly pH-dependent. The reaction requires protonation of the carbonyl oxygen to enhance its electrophilicity, but at very low pH, the hydroxylamine nitrogen becomes protonated, rendering it non-nucleophilic. Conversely, at high pH, the carbonyl is not sufficiently activated.
-
Inadequate Temperature: While many oximation reactions proceed at room temperature, the increased steric hindrance of O-Isobutylhydroxylamine may necessitate heating to overcome the activation energy barrier.
-
Solvent Effects: The choice of solvent can influence reaction rates. Protic solvents like ethanol or methanol can participate in hydrogen bonding and facilitate proton transfer steps in the mechanism.
Troubleshooting Protocol:
-
Optimize Reaction pH:
-
When using this compound, a base is required to liberate the free hydroxylamine.
-
Use a mild base such as sodium acetate, pyridine, or sodium bicarbonate.
-
Aim for a pH range of 4-5 for optimal results. You can monitor the pH of the reaction mixture and adjust accordingly.
-
-
Increase Reaction Temperature:
-
If the reaction is slow at room temperature, gradually increase the temperature to 40-60 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid potential decomposition at higher temperatures.
-
-
Screen Different Solvents:
-
Ethanol is a common and effective solvent for oximation.
-
If solubility is an issue, consider co-solvents or alternative protic solvents.
-
-
Increase Reaction Time:
-
Due to steric hindrance, reactions with O-Isobutylhydroxylamine may simply require longer reaction times than with less bulky analogues like O-methylhydroxylamine. Allow the reaction to proceed for 12-24 hours before concluding it is incomplete.
-
Question 2: I've isolated my product, but I have a significant byproduct that I suspect is an amide. What is happening and how can I prevent it?
Answer:
The formation of an amide byproduct from an oxime synthesis points to a Beckmann rearrangement .[2][3][4][5][6] This is a classic acid-catalyzed rearrangement of an oxime to an N-substituted amide.
Mechanism of Beckmann Rearrangement:
The reaction is initiated by the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). This is followed by the migration of the group anti to the hydroxyl group to the nitrogen atom, displacing water and forming a nitrilium ion. Subsequent hydrolysis of the nitrilium ion yields the amide.[3][4][5]
Causality and Prevention:
-
Acidic Conditions: The Beckmann rearrangement is promoted by strong acids.[2][5] If your reaction conditions are too acidic, or if your workup involves strong acids, you may inadvertently trigger this side reaction.
-
Lewis Acids: Certain Lewis acids can also catalyze the Beckmann rearrangement.
-
High Temperatures: Elevated temperatures in the presence of acid can accelerate the rearrangement.
Preventative Measures:
-
Control pH: Avoid using strong acids to catalyze the oximation. Stick to buffered conditions or mild bases to neutralize the hydrochloride salt.
-
Careful Workup: During the reaction workup, use dilute aqueous base (e.g., saturated sodium bicarbonate solution) to quench any residual acid before extraction.
-
Moderate Temperatures: Avoid excessive heating, especially if acidic conditions are unavoidable.
-
Choice of Reagents: If the Beckmann rearrangement is a persistent issue, consider using reagents that promote oximation under neutral conditions.
Question 3: My mass spectrometry data shows a product with the same mass as my expected O-isobutyloxime, but the NMR is inconsistent. Could it be an isomer?
Answer:
Yes, it is highly probable that you have formed the isomeric nitrone through N-alkylation instead of the desired O-alkylation. Oximes are ambident nucleophiles, meaning they can react at either the nitrogen or the oxygen atom.[7]
-
O-Alkylation (Desired): Forms the O-isobutyloxime ether.
-
N-Alkylation (Side Reaction): Forms the corresponding nitrone.
Factors Influencing N- vs. O-Alkylation:
The regioselectivity of alkylation can be influenced by several factors, including the nature of the electrophile, the solvent, and the counter-ion.[8][9][10] While direct O-alkylation of a carbonyl with O-isobutylhydroxylamine is the intended reaction, under certain conditions, particularly if starting from a pre-formed oxime and an isobutyl halide, the reaction can be more complex.
Troubleshooting and Characterization:
-
Confirm Structure by NMR:
-
¹H NMR: The protons on the carbon adjacent to the oxygen in the O-isobutyloxime ether will have a characteristic chemical shift. In the nitrone, the chemical shifts of the isobutyl group protons will be different due to their proximity to the positively charged nitrogen atom.
-
¹³C NMR: The chemical shift of the carbon attached to the oxygen in the oxime ether will differ from the corresponding carbon in the nitrone.
-
-
Optimize Reaction Conditions:
-
To favor O-alkylation, ensure you are using O-isobutylhydroxylamine directly with the carbonyl compound, rather than attempting to alkylate a pre-formed oxime with an isobutyl halide, which can lead to mixtures.
-
The reaction conditions for direct oximation are generally well-controlled to favor the desired product.
-
Section 2: Frequently Asked Questions (FAQs)
-
Q1: What are the ideal storage and handling conditions for this compound?
-
This compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2] It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) and at refrigerated temperatures (2-8 °C). The hydrochloride salt can be hygroscopic, so it is important to protect it from moisture.
-
-
Q2: Can the isobutyl group itself participate in side reactions?
-
While less common during the oximation itself, the isobutyl group could potentially undergo elimination to form isobutylene under harsh acidic conditions and high temperatures, although this is not a typical side reaction of oxime formation. The primary concerns remain the sluggish reactivity due to its bulk and the potential for the resulting oxime to undergo rearrangement.
-
-
Q3: How can I purify my O-isobutyloxime ether?
-
Standard purification techniques are generally effective.
-
Extraction: After quenching the reaction, the crude product can be extracted into an organic solvent like ethyl acetate or dichloromethane. Washing with a mild aqueous base (e.g., NaHCO₃ solution) and then brine is recommended.
-
Column Chromatography: Silica gel column chromatography is a common and effective method for purifying oxime ethers from unreacted starting materials and byproducts.[7][11] A gradient of ethyl acetate in hexanes is often a good starting point for elution.
-
Distillation: For liquid oxime ethers, vacuum distillation can be a suitable purification method.[11]
-
-
Section 3: Visual and Tabular Data
Table 1: Troubleshooting Summary
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Slow/Incomplete Reaction | Steric hindrance, Suboptimal pH, Low temperature | Optimize pH to 4-5, Increase temperature to 40-60 °C, Increase reaction time |
| Amide Byproduct Formation | Beckmann rearrangement due to acidic conditions | Maintain pH control, Use mild base for workup, Avoid high temperatures |
| Isomeric Byproduct (Nitrone) | N-alkylation instead of O-alkylation | Confirm structure using NMR, Use direct oximation protocol |
Diagram 1: Oximation and Side Reaction Pathways
Caption: Reaction pathways in oximation with this compound.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: Troubleshooting logic for addressing low yields in synthesis.
Section 4: Experimental Protocol
General Protocol for O-Isobutyloximation of a Ketone
This protocol serves as a general guideline. Optimal conditions may vary depending on the specific substrate.
Materials:
-
Ketone (1.0 eq)
-
This compound (1.2 eq)
-
Pyridine (1.5 eq) or Sodium Acetate (1.5 eq)
-
Ethanol (or other suitable solvent)
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of the ketone in ethanol, add this compound and the base (pyridine or sodium acetate).
-
Stir the reaction mixture at room temperature or heat to 40-60 °C.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude O-isobutyl oxime ether.
-
Purify the product by column chromatography on silica gel or vacuum distillation as needed.
References
- 1. echemi.com [echemi.com]
- 2. fishersci.com [fishersci.com]
- 3. par.nsf.gov [par.nsf.gov]
- 4. US5510511A - Process for preparing N,O-dialkylhydroxylamine, its salts or intermediates in their synthesis - Google Patents [patents.google.com]
- 5. EP0158159A1 - Process for the synthesis of o-substituted oxime compounds and the conversion thereof into the corresponding hydroxylamine o-substituted - Google Patents [patents.google.com]
- 6. O-tert-butylhydroxylamine | C4H11NO | CID 2777907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. New Estrone Oxime Derivatives: Synthesis, Cytotoxic Evaluation and Docking Studies [mdpi.com]
- 9. FDA-Approved Oximes and Their Significance in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oxime - Wikipedia [en.wikipedia.org]
- 11. Study of the Room‐Temperature Synthesis of Oxime Ethers by using a Super Base - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: O-Isobutylhydroxylamine Hydrochloride Synthesis
Welcome to the technical support center for the synthesis and application of O-Isobutylhydroxylamine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice. Our goal is to empower you with the scientific understanding to optimize your reaction conditions, particularly reaction temperature, ensuring high yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the optimal reaction temperature for the synthesis of this compound?
There is no single "optimal" temperature, as the ideal conditions depend on the specific synthetic route employed. However, based on analogous preparations of O-alkylhydroxylamines, a general temperature range of 20°C to 100°C is a practical starting point for optimization.[1] For the formation of oxime intermediates, a common strategy in these syntheses, a narrower range of 30°C to 60°C has been reported to be effective.[2] A study on the continuous synthesis of a related compound, N-benzylhydroxylamine hydrochloride, found that 60°C provided a good balance between reaction rate and minimizing impurities.[3]
It is crucial to understand the principle of kinetic versus thermodynamic control when optimizing temperature.[4][5]
-
Kinetic Control (Lower Temperatures): At lower temperatures, the reaction favors the product that is formed fastest (the kinetic product), which often corresponds to the desired O-alkylated product. This is because the activation energy for the desired reaction pathway is lower than that of potential side reactions.
-
Thermodynamic Control (Higher Temperatures): At higher temperatures, the reaction equilibrium will favor the most stable product (the thermodynamic product). This can sometimes be an undesired byproduct, or decomposition may occur.
Therefore, a systematic approach to optimizing the temperature is highly recommended.
Troubleshooting Guide
Q2: My reaction yield is low. How can I improve it by adjusting the temperature?
Low yield can be attributed to several factors, with reaction temperature being a critical parameter.
Possible Cause: The reaction temperature may be too low, resulting in a slow reaction rate and incomplete conversion of starting materials.
Solution:
-
Incremental Temperature Increase: Gradually increase the reaction temperature in 10°C increments, for example, from room temperature up to 60-80°C.
-
Reaction Monitoring: At each temperature, closely monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). This will help you determine the temperature at which the reaction proceeds at a reasonable rate without significant byproduct formation.
-
Consider the Reagents: The reactivity of your alkylating agent (e.g., isobutyl bromide) and the hydroxylamine source will influence the required temperature. More reactive electrophiles may allow for lower reaction temperatures.
Q3: I am observing significant byproduct formation. How can temperature manipulation help improve the purity of my product?
The formation of byproducts is a common issue in O-alkylation reactions. Temperature plays a key role in controlling the selectivity of the reaction.
Possible Causes and Solutions:
-
N-alkylation: Hydroxylamine is an ambident nucleophile, meaning it can react at either the nitrogen or the oxygen atom.[6] O-alkylation is generally favored, but N-alkylation can occur, leading to N-isobutylhydroxylamine and N,N-diisobutylhydroxylamine byproducts.
-
Lower the Temperature: N-alkylation can become more prominent at higher temperatures. Running the reaction at a lower temperature (e.g., 0°C to room temperature) can favor the desired O-alkylation (kinetic control).[7]
-
-
Di-alkylation: Over-alkylation of the hydroxylamine can occur, particularly if the concentration of the alkylating agent is high or the reaction temperature is excessive.
-
Control Stoichiometry and Temperature: Use a modest excess of the hydroxylamine starting material and maintain a moderate reaction temperature to minimize this side reaction.
-
-
Decomposition: O-alkylhydroxylamines can be thermally labile.
-
Avoid Excessive Heat: High temperatures, especially during prolonged reaction times or during workup and purification (e.g., distillation), can lead to decomposition. It is advisable to work at the lowest effective temperature.
-
The following table summarizes the potential impact of temperature on reaction outcomes:
| Temperature Range | Potential Outcome | Rationale |
| Low (0°C - 25°C) | Higher purity, slower reaction rate. | Favors the kinetically controlled O-alkylation product, minimizing side reactions like N-alkylation. |
| Moderate (25°C - 60°C) | Good balance of reaction rate and yield. | Often the optimal range for achieving complete conversion in a reasonable timeframe without significant byproduct formation.[2][3] |
| High (>60°C) | Faster reaction, potential for lower purity and yield. | Increased rates of side reactions (N-alkylation, di-alkylation) and potential for product decomposition.[8] |
Experimental Protocols
Protocol 1: General Synthesis of this compound via N-Hydroxyphthalimide
This two-step procedure is a common and reliable method for preparing O-substituted hydroxylamines.[9]
Step 1: O-Alkylation of N-Hydroxyphthalimide
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-hydroxyphthalimide (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile.
-
Base Addition: Add a base such as potassium carbonate (1.5 equivalents).
-
Alkylation: Add isobutyl bromide (1.1 equivalents) to the mixture.
-
Heating: Heat the reaction mixture to 50-70°C and stir for 4-12 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature, pour it into ice water, and collect the precipitate by filtration. Wash the solid with water and dry to obtain N-(isobutyloxy)phthalimide.
Step 2: Hydrazinolysis of N-(isobutyloxy)phthalimide
-
Setup: Suspend the N-(isobutyloxy)phthalimide (1 equivalent) in ethanol in a round-bottom flask with a magnetic stirrer.
-
Hydrazine Addition: Add hydrazine hydrate (1.2 equivalents) dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature for 2-4 hours. A precipitate of phthalhydrazide will form.
-
Acidification: Cool the mixture in an ice bath and acidify with concentrated hydrochloric acid to a pH of ~1.
-
Purification: Filter off the phthalhydrazide precipitate. Concentrate the filtrate under reduced pressure to obtain the crude this compound. The product can be further purified by recrystallization from a suitable solvent system like ethanol/ether.
Protocol 2: Temperature Optimization Study Workflow
This protocol outlines a systematic approach to identifying the optimal reaction temperature for your specific conditions.
-
Small-Scale Reactions: Set up a series of identical small-scale reactions in parallel.
-
Temperature Gradient: Run each reaction at a different, controlled temperature (e.g., 25°C, 40°C, 50°C, 60°C, 70°C).
-
Time Course Analysis: At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), take an aliquot from each reaction.
-
Quench and Analyze: Quench the reaction in the aliquot and analyze it by a quantitative method (e.g., GC-MS, LC-MS, or quantitative NMR) to determine the ratio of starting material, desired product, and major byproducts.
-
Data Evaluation: Plot the concentration of the desired product and byproducts as a function of time for each temperature. This will allow you to determine the temperature that gives the best yield and purity in the shortest amount of time.
Visualizations
Logical Workflow for Temperature Optimization
Caption: Workflow for optimizing reaction temperature.
Relationship between Temperature, Rate, and Selectivity
Caption: Interplay of temperature, rate, and selectivity.
References
- 1. US5510511A - Process for preparing N,O-dialkylhydroxylamine, its salts or intermediates in their synthesis - Google Patents [patents.google.com]
- 2. WO1995018788A1 - Process for preparing o-alkylhydroxylamine salts without the isolation of intermediates - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 5. jackwestin.com [jackwestin.com]
- 6. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isobutylhydroxylamine | Benchchem [benchchem.com]
- 8. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 9. CN103304356A - Hydroxylamine synthesis method - Google Patents [patents.google.com]
effect of pH on O-Isobutylhydroxylamine Hydrochloride stability and reactivity
Technical Support Center: O-Isobutylhydroxylamine Hydrochloride
Guide Objective: This technical support resource provides researchers, scientists, and drug development professionals with in-depth guidance on the pH-dependent stability and reactivity of this compound (CAS: 6084-58-8). The following FAQs, troubleshooting guides, and experimental protocols are designed to address common challenges and ensure the successful application of this versatile reagent.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the properties, handling, stability, and reactivity of this compound.
Part 1: General Properties and Handling
Q1: What is this compound?
This compound is the hydrochloride salt of O-Isobutylhydroxylamine. It is a white to off-white crystalline solid commonly used as a reagent in organic synthesis.[1] Its primary application is in the formation of oximes from aldehydes and ketones.[2][3]
| Property | Value | Source(s) |
| CAS Number | 6084-58-8 | [4][5] |
| Molecular Formula | C₄H₁₁NO・HCl | [1][6] |
| Molecular Weight | 125.60 g/mol | [6][7] |
| Physical Form | White to very pale yellow crystal/powder | [1] |
| Melting Point | 129-130 °C | [1] |
Q2: What are the recommended storage conditions for solid this compound?
To ensure long-term stability, the solid compound should be stored in a refrigerator at 2-8°C.[1] It is crucial to keep the container tightly sealed under an inert atmosphere, such as argon or nitrogen, as the compound is sensitive to air and moisture. Store it away from incompatible materials, particularly strong oxidizing agents.[1]
Part 2: pH-Dependent Stability and Solution Preparation
Q3: How does pH affect the stability of this compound in aqueous solutions?
The stability of this compound in an aqueous solution is highly dependent on pH.
-
Acidic Conditions (pH < 6): In acidic solutions, the compound exists predominantly in its protonated (hydrochloride salt) form. This form is relatively stable against oxidative degradation. However, extremely low pH is not ideal for reactivity (see Q6).
-
Neutral to Alkaline Conditions (pH ≥ 7): As the pH increases, the equilibrium shifts towards the unprotonated "free base" form, O-Isobutylhydroxylamine. This free base is a more potent nucleophile but is also significantly more susceptible to degradation, primarily through oxidation.[8]
For these reasons, aqueous solutions are not recommended for long-term storage and should ideally be prepared fresh before use. If a solution must be prepared in advance, using a slightly acidic buffer (pH 4-5) can offer a compromise between stability and reactivity for short-term storage. One product information sheet for a similar compound, O-benzylhydroxylamine hydrochloride, advises against storing aqueous solutions for more than one day.[9]
Q4: My this compound solution has turned yellow. What happened and is it still usable?
A yellow discoloration is a common indicator of oxidative degradation. This is more likely to occur if the solution was prepared in a neutral or alkaline medium, was exposed to air, or is old. We strongly advise against using discolored solutions, as the presence of degradation products can lead to unpredictable side reactions and lower yields. Discard the solution and prepare a fresh one from solid material.
Part 3: Reactivity and Experimental Design
Q5: What is the primary role of pH in the reaction of O-Isobutylhydroxylamine with aldehydes and ketones?
The reaction to form an oxime is a classic example of a pH-sensitive condensation reaction.[2] The pH plays a dual, and seemingly contradictory, role which must be balanced for optimal results:
-
Activation of the Carbonyl: The reaction is acid-catalyzed. A proton source is required to protonate the carbonyl oxygen of the aldehyde or ketone. This protonation makes the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack.[10]
-
Maintaining Nucleophilicity: The attacking species is the free, unprotonated O-Isobutylhydroxylamine. If the pH is too low (strongly acidic), the amine nitrogen of the hydroxylamine derivative becomes fully protonated (R-ONH₃⁺). This protonated form has no lone pair of electrons on the nitrogen and is no longer a nucleophile, effectively stopping the reaction.[10]
This dynamic necessitates a "sweet spot" for the reaction pH.
Q6: What is the optimal pH for forming an oxime with this compound?
The optimal pH for oxime formation is a compromise between the two factors described above. Experience shows that a weakly acidic medium, typically in the range of pH 3 to 5, provides the best results. [10] In this range, there is a sufficient concentration of protonated carbonyl to facilitate the reaction, while a significant portion of the O-Isobutylhydroxylamine remains in its active, non-protonated form.
Troubleshooting Guide
Use this guide to diagnose and resolve common issues encountered during reactions involving this compound.
| Observed Problem | Primary pH-Related Cause | Recommended Solution & Explanation |
| Reaction is very slow or fails to proceed. | The reaction medium is too acidic (pH < 2.5). | The hydroxylamine reagent is fully protonated and non-nucleophilic. Adjust the pH to the 3-5 range using a suitable buffer (e.g., acetate) or a mild base. |
| Low yield of the desired oxime product. | The reaction medium is neutral or alkaline (pH > 6). | The carbonyl group is not sufficiently activated by protonation, leading to a slow reaction rate. Add a catalytic amount of a weak acid (e.g., acetic acid) to lower the pH into the optimal 3-5 range. |
| Inconsistent yields between experimental runs. | The pH of the reaction was not controlled. | The liberation of HCl from the reagent can change the pH of an unbuffered solution as the reaction progresses. Employ a buffer system (e.g., sodium acetate/acetic acid) to maintain a stable pH throughout the experiment. |
| Formation of unexpected side products. | The reagent has degraded prior to or during the reaction. | This can occur if stock solutions are old or were prepared at a neutral/alkaline pH. Always use a freshly prepared solution of the reagent. If the reaction is run at elevated temperatures, consider purging the reaction vessel with an inert gas to minimize oxidation. |
Visualized Concepts and Workflows
pH-Dependent Equilibrium
The efficacy of this compound is governed by the equilibrium between its inactive, protonated form and its active, nucleophilic free base form.
Caption: pH controls the equilibrium between the stable salt and the reactive free base.
Workflow for a pH-Dependent Stability Study
This workflow outlines the key steps for assessing the stability of the compound under various pH conditions.
Caption: Experimental workflow for quantifying reagent stability across a pH range.
Experimental Protocols
These protocols provide a framework for investigating the stability and reactivity of this compound.
Protocol 1: Quantitative Analysis of pH-Dependent Stability by HPLC
Objective: To determine the degradation rate of this compound in aqueous solutions at different pH values.
Materials:
-
This compound
-
HPLC-grade water and acetonitrile
-
Buffer salts (e.g., citrate for pH 3, acetate for pH 5, phosphate for pH 7, borate for pH 9)
-
HPLC system with UV detector (e.g., monitoring at 210 nm)
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Thermostatic incubator or water bath
Procedure:
-
Buffer Preparation: Prepare 50 mM buffer solutions at pH 3.0, 5.0, 7.0, and 9.0.
-
Stock Solution: Accurately weigh and dissolve this compound in HPLC-grade water to prepare a 10 mg/mL stock solution.
-
Sample Preparation: For each pH value, dilute the stock solution 1:10 with the respective buffer to obtain a final concentration of 1 mg/mL.
-
Incubation: Place sealed vials of each solution into an incubator set at an elevated temperature (e.g., 40°C or 50°C) to accelerate degradation.[11][12]
-
Time-Point Analysis:
-
Immediately after preparation (t=0), withdraw an aliquot from each vial, dilute appropriately with the mobile phase, and inject into the HPLC.
-
Repeat this sampling and analysis at predetermined intervals (e.g., 2, 4, 8, 12, and 24 hours).
-
-
HPLC Method:
-
Mobile Phase: Isocratic elution with a mixture such as 70:30 (v/v) phosphate buffer (pH 3.0):acetonitrile. (Note: Method development may be required).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
-
Data Analysis:
-
Record the peak area of the intact this compound at each time point.
-
Normalize the data by expressing each peak area as a percentage of the area at t=0 for that pH.
-
Plot the percentage of remaining reagent against time for each pH condition to visualize the stability profile.
-
Protocol 2: Determining Optimal pH for Oxime Formation
Objective: To identify the optimal reaction pH for the condensation of this compound with a model carbonyl compound.
Materials:
-
This compound
-
Model carbonyl (e.g., acetophenone or cyclohexanone)
-
Buffer solutions (pH 2.0, 3.0, 4.0, 5.0, 6.0, 7.0)
-
Reaction solvent (e.g., ethanol or methanol)
-
HPLC system as described in Protocol 1
Procedure:
-
Solution Preparation:
-
Prepare a 0.2 M solution of the model carbonyl in the reaction solvent.
-
Prepare a 0.22 M solution of this compound in the reaction solvent (a slight excess of 1.1 equivalents).
-
-
Reaction Setup:
-
Set up a series of labeled vials, one for each pH to be tested.
-
To each vial, add 1.0 mL of the buffer solution.
-
Add 1.0 mL of the model carbonyl solution to each vial.
-
-
Reaction Initiation:
-
Initiate the reactions by adding 1.0 mL of the this compound solution to each vial.
-
Stir all reactions at room temperature for a fixed period (e.g., 2 hours).
-
-
Sample Analysis:
-
After the reaction time has elapsed, take a small aliquot from each vial, dilute it with the mobile phase, and inject it into the HPLC.
-
The HPLC method should be capable of separating the starting carbonyl, the oxime product, and the hydroxylamine reagent.
-
-
Data Analysis:
-
Measure the peak area of the oxime product for each reaction.
-
Plot the product peak area (or calculated yield) as a function of pH. The peak of this curve will indicate the optimal pH for the reaction under these conditions.
-
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. sciedco.ca [sciedco.ca]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. O-(2-Methylpropyl)hydroxylamine--hydrogen chloride (1/1) | C4H12ClNO | CID 12696238 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 6084-58-8 [sigmaaldrich.com]
- 8. rjptonline.org [rjptonline.org]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. impactfactor.org [impactfactor.org]
Technical Support Center: O-Isobutylhydroxylamine Hydrochloride Reactions
Welcome to the technical support center for O-Isobutylhydroxylamine Hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to provide expert-driven solutions for common challenges encountered during its use, with a specific focus on the identification and removal of reaction byproducts. Our goal is to move beyond simple procedural steps to explain the underlying chemical principles, empowering you to troubleshoot effectively and ensure the highest purity for your target molecules.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered after performing a reaction with this compound.
Q1: What are the most common byproducts I should expect in my oxime ether synthesis?
The most prevalent impurities are typically unreacted starting materials, specifically residual this compound and the parent aldehyde or ketone.[1] Additionally, inorganic salts formed from the base used during the reaction (e.g., potassium carbonate, sodium hydroxide) are common byproducts that must be removed.[2][3] Depending on reaction conditions, side products from degradation or alternative reaction pathways can also occur, though these are generally less common.[4]
Q2: I've completed my reaction and performed a standard aqueous workup, but my product is still impure. What is the logical next step?
An aqueous workup is excellent for removing the bulk of water-soluble impurities like the hydrochloride salt of the starting material and inorganic salts.[2] If impurities persist, the next step depends on the physical properties of your desired oxime ether product:
-
For Crystalline Solids: Recrystallization is the preferred method for achieving high purity.[5][6]
-
For Oils or Non-Crystalline Solids: Flash column chromatography is the most effective technique for separating the product from closely related organic impurities.[7][8]
-
For Thermally Stable, Volatile Liquids: Vacuum distillation can be an efficient method to purify the product.[2]
Q3: How can I specifically target the removal of unreacted this compound?
This compound is a salt, making it highly soluble in water and largely insoluble in many organic solvents.[9] An effective liquid-liquid extraction is the primary method for its removal. Performing an aqueous wash of the organic layer, potentially with a slight pH adjustment, will efficiently partition the unreacted starting material into the aqueous phase.
Q4: My product is a persistent oil. What are the key considerations for purification by column chromatography?
For oily products, flash column chromatography is ideal.[8] The key is selecting an appropriate solvent system. Start by using Thin Layer Chromatography (TLC) to screen different solvent mixtures (e.g., hexane/ethyl acetate, dichloromethane/methanol). The goal is to find a system where your desired product has an Rf value of approximately 0.3-0.4, and there is clear separation from all impurity spots.
Q5: How do I select the right solvent for recrystallizing my solid product?
The ideal recrystallization solvent is one in which your product has low solubility at room temperature but high solubility at the solvent's boiling point.[5][10] The impurities, conversely, should either be completely soluble or completely insoluble at all temperatures. You can determine the best solvent by testing small amounts of your crude product in various solvents like ethanol, isopropanol, hexanes, or ethyl acetate.
Q6: What analytical techniques are essential for confirming the purity of my final product?
A combination of techniques is recommended for a comprehensive purity assessment.[11]
-
Nuclear Magnetic Resonance (NMR): Provides structural confirmation and can reveal the presence of impurities if they are at a significant level (>1-5%).[12]
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis, capable of separating and quantifying even trace-level impurities.[13][14]
-
Mass Spectrometry (MS): Confirms the molecular weight of your product. When coupled with LC (LC-MS), it is a powerful tool for identifying unknown impurities.[11][13]
Section 2: In-Depth Troubleshooting Guides
This section provides detailed solutions to more complex purification challenges.
Guide 1: Optimizing Aqueous Workup for Maximum Impurity Removal
A simple water wash is often insufficient. The efficiency of a liquid-liquid extraction hinges on maximizing the partitioning of impurities into the aqueous phase while retaining the product in the organic phase.
Problem: Significant amounts of starting material or other polar impurities remain in the organic layer after extraction.
Causality: The pH of the aqueous phase can influence the protonation state of both the starting material and the product. An incorrect pH may reduce the water solubility of amine-containing impurities. Furthermore, emulsions can trap aqueous-soluble impurities in the organic phase.
Solution Pathway:
-
Initial Extraction: After quenching the reaction, extract the product into an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Acidic Wash (Optional but Recommended): Wash the organic layer with a dilute, weak acid solution (e.g., 1% citric acid or very dilute HCl). This ensures that any unreacted O-isobutylhydroxylamine is fully protonated and partitions into the aqueous layer.
-
Basic Wash: Follow with a wash using a saturated sodium bicarbonate (NaHCO₃) solution. This will neutralize any remaining acid and remove acidic byproducts.
-
Brine Wash: Perform a final wash with a saturated sodium chloride (brine) solution. This helps to break up any emulsions and removes the bulk of the dissolved water from the organic layer, improving drying efficiency.[15]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Guide 2: Purification by Flash Column Chromatography
Problem: Your product is an oil or an amorphous solid that cannot be recrystallized, and it contains closely related, non-polar impurities.
Causality: These impurities have similar solubility profiles to the desired product, making separation by extraction or recrystallization ineffective. Chromatography separates compounds based on their differential adsorption to a stationary phase (typically silica gel), allowing for their isolation.[14]
Key Parameters for Success:
| Parameter | Rationale & Expert Insight |
| Stationary Phase | Silica Gel is the standard choice for most oxime ethers due to their moderate polarity. Use a mesh size of 230-400 for optimal resolution.[7] |
| Mobile Phase (Eluent) | The choice of eluent is critical. Use TLC to determine the optimal solvent ratio. A common starting point is a mixture of a non-polar solvent (e.g., Hexanes or Heptane) and a more polar solvent (e.g., Ethyl Acetate). The goal is to achieve good separation between the product spot and impurity spots on the TLC plate. |
| Column Loading | Do not overload the column. As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel. Dissolve the crude material in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel before loading it onto the column. This "dry loading" technique often results in better separation. |
| Fraction Collection | Collect small, uniform fractions and analyze them by TLC to identify which ones contain the pure product. Combine the pure fractions for final concentration. |
Guide 3: Purification of Crystalline Solids by Recrystallization
Problem: Your solid product contains impurities that are incorporated into the crystal lattice.
Causality: During initial rapid precipitation from the reaction mixture, impurities can become trapped within the forming crystals. Recrystallization is a process of dissolving the impure solid in a hot solvent and allowing it to cool slowly, forming a more perfect and pure crystal lattice that excludes impurities.[5][10]
Step-by-Step Recrystallization Protocol:
-
Solvent Selection: In a small test tube, add a few milligrams of your crude solid. Add a few drops of a test solvent at room temperature. If it dissolves, the solvent is unsuitable. If it doesn't dissolve, heat the mixture to the solvent's boiling point. If it dissolves when hot, it is a potentially good solvent. Remove from heat and let it cool to room temperature, then in an ice bath. If pure crystals form, you have found a suitable solvent.[10]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the selected solvent to the flask and heat the mixture to boiling (using a hot plate and a stir bar) until all the solid dissolves. Add the solvent in small portions until full dissolution is achieved. Adding too much solvent will reduce your final yield.[5]
-
Hot Filtration (if necessary): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration to remove them before cooling.
-
Cooling & Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for forming pure crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[10]
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals thoroughly, either air-drying or in a vacuum oven, to remove all traces of solvent.
Section 3: Workflows and Data
Decision-Making Workflow for Purification
This workflow provides a logical path to selecting the appropriate purification strategy after the initial reaction workup.
Caption: Purification strategy decision tree.
Table: Common Solvents for Extraction
This table summarizes the properties of common solvents used for extracting oxime ether products from aqueous solutions.
| Solvent | Boiling Point (°C) | Density (g/mL) | Key Considerations |
| Ethyl Acetate | 77 | 0.902 | Good general-purpose solvent; moderate polarity; easily removed. Can be prone to hydrolysis under strong acid/base. |
| Dichloromethane (DCM) | 40 | 1.33 | Excellent solvent for a wide range of organic compounds; denser than water (forms bottom layer); highly volatile. |
| Diethyl Ether | 35 | 0.713 | Very non-polar; highly volatile and flammable; prone to peroxide formation. |
| Methyl tert-Butyl Ether (MTBE) | 55 | 0.740 | Good alternative to Diethyl Ether; less prone to peroxide formation; good phase separation.[3] |
References
- 1. mt.com [mt.com]
- 2. jocpr.com [jocpr.com]
- 3. US20030109740A1 - Method for producing oxime ethers - Google Patents [patents.google.com]
- 4. US5382685A - Preparation of O-substituted hydroxylammonium salts - Google Patents [patents.google.com]
- 5. m.youtube.com [m.youtube.com]
- 6. CN104926681A - Purification method of O-benzylhydroxylamine hydrochloride - Google Patents [patents.google.com]
- 7. O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. O-(2-Methylpropyl)hydroxylamine--hydrogen chloride (1/1) | C4H12ClNO | CID 12696238 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 12. rroij.com [rroij.com]
- 13. US7871519B2 - Methods for detection, identification and quantification of impurities - Google Patents [patents.google.com]
- 14. atdbio.com [atdbio.com]
- 15. rsc.org [rsc.org]
O-Isobutylhydroxylamine Hydrochloride solubility issues and solutions
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for O-Isobutylhydroxylamine Hydrochloride (CAS RN: 6084-58-8). This document is designed for researchers, chemists, and drug development professionals to navigate and resolve common challenges associated with the solubility of this versatile synthetic reagent. Our goal is to provide not just solutions, but also the underlying scientific principles to empower you in your experimental design.
Section 1: At-a-Glance Solubility Profile
This compound is the salt form of O-Isobutylhydroxylamine, rendering it more stable and generally more soluble in polar protic solvents than its free base counterpart.[1] Its solubility is dictated by its ionic nature and the presence of the moderately nonpolar isobutyl group.
| Solvent | Type | Predicted Solubility | Rationale & Expert Notes |
| Water | Polar Protic | High (pH dependent) | As a hydrochloride salt, it is readily soluble in acidic to neutral water. Solubility significantly decreases in basic conditions (pH > 7) due to conversion to the less soluble free base.[2][3] |
| Methanol | Polar Protic | Soluble | The high polarity and hydrogen bonding capacity of methanol make it an excellent solvent.[4] |
| Ethanol | Polar Protic | Soluble | Similar to methanol, though solubility may be slightly lower due to ethanol's reduced polarity.[4] |
| DMSO (Dimethyl Sulfoxide) | Polar Aprotic | Soluble | A powerful solvent for many salts. Analogs like O-benzylhydroxylamine HCl show good solubility in DMSO.[5][6] Use freshly opened DMSO, as it can be hygroscopic.[7][8] |
| DMF (Dimethylformamide) | Polar Aprotic | Soluble | Similar to DMSO, DMF is effective at solvating polar and ionic compounds.[5] |
| Acetonitrile | Polar Aprotic | Sparingly Soluble | Moderately polar, but generally a weaker solvent for salts compared to DMSO or water. |
| DCM (Dichloromethane) | Nonpolar | Insoluble | As a salt, it has negligible solubility in nonpolar halogenated solvents. |
| Toluene / Hexanes | Nonpolar | Insoluble | The ionic character prevents dissolution in nonpolar hydrocarbon solvents. |
Section 2: Frequently Asked Questions (FAQs)
Q1: I'm trying to dissolve O-Isobutylhydroxylamine HCl in a neutral buffer (e.g., PBS pH 7.4) and it's not dissolving completely, or the solution is cloudy. What's wrong?
This is the most common issue encountered and is almost always related to pH. O-Isobutylhydroxylamine HCl is the salt of a weak base. In solution, an equilibrium exists between the protonated, water-soluble hydrochloride form and the deprotonated, much less water-soluble free base form (O-Isobutylhydroxylamine).
-
Causality: At a pH of 7.4, a significant portion of the compound can deprotonate to the free base. The isobutyl group on the free base makes it relatively nonpolar, causing it to precipitate from the aqueous solution, leading to cloudiness or an insoluble "oily" residue. The solubility of weakly basic drugs can decrease dramatically as the pH approaches and surpasses their pKa.[3][9]
-
Solution: To ensure complete dissolution in an aqueous medium, the pH must be kept acidic. Adjust the pH of your buffer downwards (e.g., to pH 4-5) with a dilute solution of HCl. At this lower pH, the equilibrium will be overwhelmingly shifted towards the protonated, soluble form.
Q2: What is the best organic solvent to use for a reaction involving O-Isobutylhydroxylamine HCl?
The choice depends entirely on the requirements of your reaction chemistry.
-
For Homogeneous Solutions: If you need the reagent to be fully dissolved, polar aprotic solvents like DMSO and DMF are your best choices.[5] Polar protic solvents like methanol and ethanol are also effective.[10][4]
-
For Reactions in Nonpolar Solvents (e.g., DCM, THF, Toluene): The hydrochloride salt itself will not dissolve. You have two primary strategies:
-
Run as a Heterogeneous Mixture: Add the solid reagent to the reaction and rely on vigorous stirring. This is often sufficient if the reaction at the liquid-solid interface is fast enough.
-
In-Situ Free Base Generation: Add a mild, non-aqueous base (like triethylamine or DIPEA) to the reaction mixture. This will neutralize the HCl and generate the free base, which is more soluble in organic solvents. Caution: The free hydroxylamine can be less stable than the salt. Furthermore, the resulting ammonium salt byproduct (e.g., triethylammonium chloride) may precipitate or influence the reaction.
-
Q3: My compound precipitated out of my organic reaction mixture as soon as I added a base (e.g., triethylamine). How do I fix this?
This is the organic-phase equivalent of the pH problem in water. The base you added neutralized your O-Isobutylhydroxylamine HCl to form two new compounds: the free base (O-Isobutylhydroxylamine) and a salt (triethylammonium chloride).
-
Causality: It is likely that the salt byproduct (triethylammonium chloride) is what precipitated, as it is generally insoluble in many organic solvents. Less commonly, if your solvent is not sufficiently polar, the newly formed free base itself could be insoluble.
-
Solution:
-
Add a Polar Co-solvent: Introduce a small amount of a polar solvent like DMSO or DMF to help dissolve the salt byproduct.[6]
-
Use a Different Base: Consider a base whose salt is more soluble in your reaction medium, or a solid-supported base that can be filtered off.
-
Proceed Heterogeneously: If the precipitate does not interfere with your reaction, you may be able to proceed with vigorous stirring and filter the salt away during workup.
-
Q4: Can I heat the mixture to get it to dissolve?
Yes, gentle heating can be used to increase the rate of dissolution and the overall solubility, which is a common physical principle.[11] However, exercise caution.
-
Aqueous Solutions: Heating aqueous solutions is generally safe.
-
Organic Solvents: Be mindful of the boiling points of your solvents. More importantly, while the hydrochloride salt is relatively stable, the free hydroxylamine can be less stable, especially at elevated temperatures.[11] We recommend running a small-scale stability test if you plan to heat the reaction for an extended period, particularly under basic conditions.
Section 3: Troubleshooting Workflows
Workflow 1: Achieving Complete Dissolution in Aqueous Media
This workflow provides a systematic approach to dissolving O-Isobutylhydroxylamine HCl for applications like buffer preparation or aqueous-phase reactions.
Caption: Troubleshooting workflow for aqueous dissolution.
Workflow 2: Strategic Solvent Selection for Organic Reactions
This decision tree helps guide the choice of solvent and reaction conditions based on the need for a homogeneous versus heterogeneous system.
Caption: Decision tree for organic solvent selection.
Section 4: Key Experimental Protocols
Protocol 1: Preparation of a 1M Aqueous Stock Solution
This protocol ensures the preparation of a stable, fully dissolved stock solution for routine use.
-
Preparation: To a clean beaker or volumetric flask, add 1.256 g of this compound (MW: 125.60 g/mol ).[12]
-
Initial Dissolution: Add approximately 8 mL of deionized water. Stir. The solid may not dissolve completely.
-
pH Adjustment: While stirring, add 0.5 M HCl dropwise until the solution becomes completely clear. Check the final pH with a calibrated pH meter; it should be in the range of 3.5 - 5.0.
-
Final Volume: Transfer the solution to a 10 mL volumetric flask and add deionized water to the mark. Mix thoroughly.
-
Storage: Store the solution at 2-8°C. For long-term storage, sterile filtration is recommended. The stability of similar aqueous solutions is often limited, so fresh preparation is advised.[5]
Protocol 2: General Procedure for Small-Scale Solubility Testing
This self-validating protocol helps you quickly determine solubility in a novel solvent system.
-
Setup: Add a small, accurately weighed amount of O-Isobutylhydroxylamine HCl (e.g., 5-10 mg) to a small glass vial equipped with a stir bar.
-
Solvent Addition: Add the test solvent in measured aliquots (e.g., 100 µL at a time).
-
Observation: After each addition, stir vigorously for 2-3 minutes at a controlled temperature (e.g., room temperature). Visually inspect the solution against a dark background for any undissolved solid particles.
-
Endpoint: Continue adding solvent until the solid is completely dissolved. The solubility can then be estimated (e.g., if 10 mg dissolved in 500 µL, the solubility is ~20 mg/mL).
-
Validation (for aqueous systems): After dissolution, measure the final pH of the solution. This confirms whether dissolution was achieved under acidic, neutral, or basic conditions, providing crucial information for future experiments.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. Workup [chem.rochester.edu]
- 3. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Page loading... [guidechem.com]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. O-(2-Methylpropyl)hydroxylamine--hydrogen chloride (1/1) | C4H12ClNO | CID 12696238 - PubChem [pubchem.ncbi.nlm.nih.gov]
preventing hydrolysis of oximes formed with O-Isobutylhydroxylamine Hydrochloride
A Guide to Stable Oxime Formation and Prevention of Hydrolysis
Welcome to the technical support center for O-Isobutylhydroxylamine Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals who are utilizing oxime ligation in their experimental workflows. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate the nuances of oxime chemistry and ensure the stability of your conjugates.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of hydrolysis in oximes formed with this compound?
A1: The primary cause of hydrolysis in oximes is exposure to acidic conditions. The C=N bond of the oxime is susceptible to acid-catalyzed cleavage, which reverts the oxime back to its constituent carbonyl compound (aldehyde or ketone) and O-Isobutylhydroxylamine.[1][2][3] This process is also accelerated by elevated temperatures.[1]
Q2: At what pH is the oxime linkage most stable?
A2: Oxime linkages exhibit their greatest stability in neutral to slightly alkaline conditions (pH > 7). Conversely, they are most labile and prone to hydrolysis under acidic conditions (pH < 4).[3][4] While the formation of the oxime is often optimal at a slightly acidic pH of around 4.5, this is a compromise to facilitate the reaction; for long-term stability, a neutral or higher pH is preferable.[1][3]
Q3: How does the isobutyl group on the hydroxylamine affect the stability of the resulting oxime?
A3: The isobutyl group is an electron-donating alkyl group. This has a subtle electronic effect that can slightly influence the stability of the oxime bond. More significantly, the steric bulk of the isobutyl group can play a role in the kinetics of both the formation and hydrolysis of the oxime.[1] While oximes are inherently more stable than hydrazones and imines, the specific stability of an O-isobutyl oxime will also depend on the nature of the carbonyl precursor.[3][5][6]
Q4: Can I use a catalyst to speed up the oxime formation reaction?
A4: Yes, catalysts are often employed to increase the rate of oxime formation, especially when working at or near physiological pH (around 7.4) where the reaction can be slow. Aniline and its derivatives are commonly used as catalysts for this purpose.[7]
Q5: What are the ideal storage conditions for a purified oxime conjugate?
A5: To ensure long-term stability, purified oxime conjugates should be stored at low temperatures (-20°C or -80°C), protected from light, and ideally under an inert atmosphere (e.g., argon or nitrogen) to prevent any potential oxidative side reactions. It is also crucial to store them in a buffered solution at a neutral or slightly alkaline pH.
Troubleshooting Guide: Preventing Hydrolysis of O-Isobutyl Oximes
This guide provides a systematic approach to identifying and resolving issues related to the hydrolytic instability of oximes formed with this compound.
Visualizing the Problem: The Hydrolysis Pathway
The following diagram illustrates the acid-catalyzed hydrolysis of an O-isobutyl oxime, the reverse of the formation reaction. Understanding this equilibrium is key to troubleshooting.
Caption: The equilibrium between oxime formation and hydrolysis.
Common Scenarios and Solutions
| Problem | Potential Cause | Recommended Solution |
| Low yield of oxime product after purification. | Hydrolysis during reaction workup: The use of acidic conditions (e.g., an acid wash to remove basic impurities) may be causing the product to hydrolyze back to the starting materials. | 1. Neutralize promptly: After any acidic wash, immediately wash with a neutral or slightly basic solution (e.g., saturated sodium bicarbonate) to neutralize residual acid. 2. Minimize contact time: Perform acid washes quickly and at low temperatures (on an ice bath) to reduce the rate of hydrolysis. 3. Alternative purification: Consider purification methods that avoid acidic conditions, such as flash chromatography with a neutral solvent system. |
| Product degrades during storage. | Improper storage conditions: The storage buffer may be slightly acidic, or the product may be exposed to light and/or elevated temperatures over time. | 1. Buffer at optimal pH: Ensure the final product is stored in a buffer with a pH of 7.0 or higher. 2. Aliquot and freeze: Aliquot the sample to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. 3. Protect from light: Use amber vials or wrap vials in foil to protect light-sensitive compounds. |
| Incomplete reaction. | Steric hindrance: The isobutyl group is bulkier than smaller alkyl groups (e.g., methyl), which can slow down the reaction rate, especially with sterically hindered ketones.[1] Suboptimal pH: The reaction pH may be too high or too low, affecting the rate of formation. | 1. Increase reaction time and/or temperature: Allow the reaction to proceed for a longer duration or gently increase the temperature (e.g., to 37-50°C) to overcome the kinetic barrier. Monitor the reaction by TLC or LC-MS to avoid decomposition. 2. Optimize pH: Ensure the reaction is buffered at the optimal pH for formation (typically around 4.5-5.5). 3. Use a catalyst: Add a catalyst like aniline (typically 10-100 mM) to accelerate the reaction, especially if it needs to be performed at a neutral pH.[7] |
| Presence of side products. | Reaction with other functional groups: In complex molecules, the hydroxylamine may react with other electrophilic centers. Isomerization: Aldoximes can exist as E/Z isomers, which may appear as multiple spots on a TLC or peaks in an NMR spectrum.[8] | 1. Protect sensitive groups: If possible, use protecting groups for other reactive functionalities in your molecule. 2. Characterize isomers: Recognize that the presence of two isomers is often expected and not necessarily a side product. They can sometimes be separated by chromatography.[9] |
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues in oxime ligation and stability.
Caption: A step-by-step guide to troubleshooting oxime ligation.
Experimental Protocols
Protocol 1: General Procedure for Oxime Formation
This protocol describes a general method for the formation of an oxime from a ketone or aldehyde using this compound.
Materials:
-
Aldehyde or Ketone
-
This compound
-
Pyridine or other suitable base
-
Ethanol or other appropriate solvent
-
Ethyl acetate
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottomed flask, dissolve the carbonyl compound (1.0 equivalent) in ethanol.
-
Add this compound (1.2 equivalents) and pyridine (1.2 equivalents).
-
Stir the reaction mixture at room temperature or heat gently (e.g., 50-65°C) for 2-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[5][9][10]
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
To the residue, add ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.[9]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude oxime product.
-
Purify the crude product by flash column chromatography or recrystallization as needed.
Protocol 2: Monitoring Oxime Hydrolysis by LC-MS
This protocol provides a method to assess the stability of your oxime conjugate under different pH conditions.
Materials:
-
Purified O-isobutyl oxime conjugate
-
A series of buffers with different pH values (e.g., pH 4.0, 5.5, 7.4, 8.5)
-
LC-MS system
Procedure:
-
Prepare stock solutions of your oxime conjugate in an appropriate organic solvent (e.g., DMSO or methanol).
-
In separate vials, dilute the stock solution into each of the different pH buffers to a final concentration suitable for LC-MS analysis.
-
Incubate the solutions at a constant temperature (e.g., 37°C).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each vial and quench any further reaction by diluting into the mobile phase or another suitable solution for LC-MS analysis.
-
Analyze the samples by LC-MS, monitoring for the disappearance of the parent oxime conjugate peak and the appearance of the peak corresponding to the carbonyl starting material.
-
Plot the percentage of remaining oxime conjugate versus time for each pH condition to determine the hydrolysis rate.
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. US6673969B2 - Process for preparation of oximes and resulting products - Google Patents [patents.google.com]
- 6. Oxime - Wikipedia [en.wikipedia.org]
- 7. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FDA-Approved Oximes and Their Significance in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for O-Isobutylhydroxylamine Hydrochloride Reactions
Welcome to the technical support center for reactions involving O-Isobutylhydroxylamine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection and reaction optimization. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and refine your synthetic strategies effectively.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the use of catalysts in reactions with this compound, primarily focusing on its most common application: the synthesis of O-isobutyl oxime ethers from carbonyl compounds.
Q1: What is the primary role of a catalyst in the reaction of this compound with aldehydes or ketones?
A1: The primary role of a catalyst, typically a weak acid, is to accelerate the formation of the oxime ether. The reaction proceeds via nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon. An acid catalyst protonates the carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the weakly nucleophilic O-isobutylhydroxylamine.[1] The final step, the dehydration of the hemiaminal intermediate to form the C=N double bond of the oxime, is also acid-catalyzed and is often the rate-determining step.[1]
Q2: Do I always need to add a catalyst when using this compound?
A2: Not always. O-Isobutylhydroxylamine is supplied as a hydrochloride salt (HCl), meaning the reagent itself provides an acidic environment that can catalyze the reaction.[1] For highly reactive carbonyls, such as unhindered aldehydes, the acidity from the hydrochloride salt may be sufficient to drive the reaction to completion. However, for less reactive substrates, like ketones or sterically hindered aldehydes, adding a catalytic amount of a separate weak acid is often necessary to achieve a reasonable reaction rate.[1]
Q3: What types of catalysts are recommended for O-isobutyl oxime ether synthesis?
A3: Weak Brønsted acids are the catalysts of choice. Strong acids can be counterproductive as they will fully protonate the hydroxylamine, converting the nucleophile into a non-nucleophilic species and halting the reaction.
| Catalyst Type | Examples | Typical Use Case |
| Weak Carboxylic Acids | Acetic Acid (AcOH) | General purpose, effective for many aldehydes and reactive ketones.[1] |
| Sulfonic Acids | p-Toluenesulfonic Acid (PTSA) | More potent than carboxylic acids; useful for unreactive or sterically hindered ketones.[1] |
| Buffers / Salts | Sodium Acetate, Pyridine | Often used not as catalysts, but as bases to free the hydroxylamine from its HCl salt, allowing for finer pH control.[1] |
Q4: My reaction involves O-alkylation of the hydroxylamine, not oxime formation. What catalysts should I consider?
A4: For O-alkylation or O-arylation reactions, the choice of catalyst is highly dependent on the specific transformation. Transition-metal catalysis is common. For example:
-
Palladium catalysts are used for O-arylation with aryl halides.
-
Iridium catalysts can be employed for O-allylic substitution reactions.[2]
-
Copper catalysts have been used in cross-dehydrogenative coupling reactions.[2] These reactions are mechanistically distinct from oxime formation and require a thorough literature search based on your specific substrates.
Catalyst Selection & Optimization Workflow
The following diagram outlines a logical workflow for selecting and optimizing a catalyst for your specific reaction.
Caption: A logical workflow for catalyst selection and reaction optimization.
Troubleshooting Guide
This guide addresses common problems encountered during reactions with this compound.
Problem 1: Low or No Product Yield
| Probable Cause | Explanation & Validation | Recommended Solution |
| Incorrect pH | The reaction is pH-sensitive. If the medium is too acidic (pH < 4), the hydroxylamine is fully protonated and non-nucleophilic. If too basic (pH > 7), the carbonyl is not sufficiently activated. The optimal pH is typically weakly acidic (~4.5-6).[1][3] | 1. Check pH: Use a pH strip to test the reaction mixture. 2. Adjust: If you've added a base to free the hydroxylamine, ensure you haven't created a basic environment. Consider using a buffer system (e.g., acetate buffer) or adding a catalytic amount of acetic acid.[1] |
| Low Substrate Reactivity | Sterically hindered ketones or electron-rich aromatic ketones are significantly less reactive than simple aldehydes. | 1. Increase Temperature: Gradually increase the reaction temperature in 10-20 °C increments.[1] 2. Increase Reaction Time: Allow the reaction to proceed for a longer period (e.g., 24 hours), monitoring for product formation. 3. Use a Stronger Catalyst: Switch from acetic acid to a more potent weak acid like p-toluenesulfonic acid (PTSA).[1] |
| Reagent Instability | This compound solutions should ideally be prepared fresh. Over time, degradation can occur, reducing the concentration of the active nucleophile.[4] | Prepare a fresh solution of the hydroxylamine reagent for each reaction or set of experiments. Ensure the purity of your carbonyl starting material. |
Problem 2: Formation of Multiple Byproducts
| Probable Cause | Explanation & Validation | Recommended Solution |
| Reaction Temperature is Too High | While heat can increase the rate of the desired reaction, it can disproportionately accelerate side reactions or cause decomposition of the starting materials or the desired oxime ether product.[1] | 1. Lower Temperature: Attempt the reaction at a lower temperature (e.g., room temperature or 40 °C) for a longer duration.[1] 2. Controlled Heating: Use an oil bath for precise temperature control. |
| Competing Reactions | If your substrate contains other reactive functional groups (e.g., reducing sugars, highly activated esters), they may compete for the hydroxylamine reagent.[4] | 1. Protecting Groups: If your substrate has other sensitive functionalities, consider protecting them prior to the oximation reaction.[1] 2. Purify Substrate: Ensure the starting material is free from reactive impurities. |
| Catalyst-Induced Degradation | In some specific cases, the combination of catalyst, substrate, and temperature can lead to unexpected degradation pathways. For instance, oximes of carbonyl diphosphonic acid are known to be unstable and immediately rearrange.[5] | 1. Screen Catalysts: Test different weak acid catalysts (e.g., switch from PTSA to acetic acid). 2. Reduce Catalyst Loading: An excess of catalyst can sometimes promote undesired pathways. Titrate the catalyst loading downwards. |
Problem 3: Catalyst Deactivation
While less common for homogenous acid catalysts in oximation, catalyst deactivation is a critical concept in catalysis, especially if you are exploring novel transition-metal-catalyzed reactions.
| Deactivation Mechanism | Explanation | Mitigation Strategy |
| Poisoning | Strong chemical adsorption of impurities (e.g., sulfur or phosphorus compounds) onto the active sites of a catalyst, blocking them from reactants. This is a major issue for heterogeneous metal catalysts (e.g., Pd, Pt).[6][7] | 1. Purify Reagents: Ensure all reactants and solvents are of high purity and free from known catalyst poisons. 2. Use a Guard Bed: In flow chemistry, use a pre-column to trap impurities before they reach the catalyst bed. |
| Coking / Fouling | The physical deposition of carbonaceous material or polymeric byproducts onto the catalyst surface, blocking pores and active sites.[6][7] | 1. Optimize Conditions: Lowering the reaction temperature can often reduce the rate of coke formation. 2. Solvent Choice: Select a solvent that effectively dissolves all potential byproducts. |
| Thermal Degradation (Sintering) | At high temperatures, the fine particles of a heterogeneous catalyst can agglomerate (sinter), leading to a loss of active surface area.[6] | Operate the reaction within the catalyst manufacturer's recommended temperature range. Avoid thermal shocks. |
Experimental Protocols
Protocol 1: General Procedure for O-Isobutyl Oxime Ether Synthesis
This protocol provides a reliable starting point for the reaction of an aldehyde or ketone with this compound.
Materials:
-
Aldehyde or Ketone (1.0 eq)
-
This compound (1.1 - 1.2 eq)
-
Base (e.g., Pyridine or Sodium Acetate, 1.1 - 1.2 eq)
-
Solvent (e.g., Ethanol, Methanol)
-
Catalyst (Optional, e.g., Acetic Acid, 0.1 eq)
-
Reaction flask, condenser, magnetic stirrer, heating mantle/oil bath
Caption: Step-by-step workflow for a typical oximation reaction.
Methodology:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and condenser, dissolve the carbonyl substrate (1.0 equivalent) in a suitable solvent like ethanol (e.g., 0.2-0.5 M concentration).
-
Reagent Addition: Add this compound (1.1-1.2 equivalents). To neutralize the HCl and liberate the free hydroxylamine, add a base such as pyridine or sodium acetate (1.1-1.2 equivalents).[1]
-
Catalyst (Optional): For less reactive substrates, add a catalytic amount of a weak acid (e.g., 0.1 equivalents of acetic acid).
-
Reaction: Heat the mixture to the desired temperature (room temperature to reflux, typically 50-80 °C) and allow it to stir.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the carbonyl starting material has been consumed (typically 2-12 hours).[1]
-
Workup: Once complete, cool the reaction to room temperature. Remove the solvent under reduced pressure. Add water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure O-isobutyl oxime ether.
Protocol 2: Screening for Optimal Acid Catalyst
This protocol describes how to efficiently screen for the best catalyst for a new, unreactive substrate.
-
Setup: Arrange three identical small reaction vials, each with a magnetic stir flea.
-
Substrate Addition: To each vial, add your carbonyl substrate (e.g., 100 mg, 1.0 eq) and this compound (1.1 eq), dissolved in the same amount of solvent (e.g., 2 mL of ethanol). Add the neutralizing base (e.g., pyridine, 1.1 eq) to each.
-
Catalyst Addition:
-
Vial 1 (Control): Add no additional catalyst.
-
Vial 2 (AcOH): Add acetic acid (0.1 eq).
-
Vial 3 (PTSA): Add p-toluenesulfonic acid (0.1 eq).
-
-
Reaction: Place all three vials in a heating block set to the same temperature (e.g., 60 °C) and stir.
-
Analysis: After a set time (e.g., 2, 4, and 8 hours), take a small aliquot from each vial and analyze by LC-MS or GC-MS to compare the conversion to product. This will quickly identify the most effective catalytic condition.
References
- 1. benchchem.com [benchchem.com]
- 2. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds [organic-chemistry.org]
- 3. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. ammoniaknowhow.com [ammoniaknowhow.com]
- 7. m.youtube.com [m.youtube.com]
Technical Support Center: O-Isobutylhydroxylamine Hydrochloride Reactions
Welcome to the technical support center for O-Isobutylhydroxylamine Hydrochloride reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during the synthesis of O-isobutyloximes. The information herein is structured to offer practical, field-proven insights to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
This section addresses general questions regarding the handling, stability, and reaction conditions for this compound.
1. What is the recommended storage condition for this compound?
This compound is a solid that should be stored in a cool, dry place.[1] Recommended storage temperatures are often between 2-8°C or even -20°C for long-term stability.[2] It is important to keep the container tightly sealed to prevent moisture absorption and degradation.[1]
2. What are the typical solvents and bases used for oxime formation with this compound?
The choice of solvent and base is critical for efficient oxime formation.
-
Solvents: Ethanol is a commonly used solvent for this reaction.[3][4] Other options include methanol and acetonitrile.[5][6] In some cases, reactions can be performed in water or even under solvent-free conditions.[7][8]
-
Bases: A base is required to neutralize the hydrochloride salt and free the O-isobutylhydroxylamine for reaction with the carbonyl compound. Pyridine is a classic choice, often used in alcoholic solvents.[3][4] Inorganic bases like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) are also effective, particularly in solvent-free or aqueous systems.[7][8]
3. How can I monitor the progress of my oxime formation reaction?
Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction progress.[3] By spotting the reaction mixture alongside the starting carbonyl compound, you can observe the disappearance of the starting material and the appearance of the product spot (the oxime). The oxime product is typically more polar than the starting carbonyl compound.
4. Are there any known hazardous reactions or decomposition products of this compound?
While this compound is generally stable under recommended storage conditions, it is important to be aware of potential hazards.[1] Like other hydroxylamine derivatives, it may have the potential for hazardous reactions under certain conditions, although specific explosive properties for this derivative are not as widely documented as for hydroxylamine itself.[9] Hazardous decomposition products may include corrosive fumes.[1] Always handle the compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).[1]
Troubleshooting Guide
This section provides solutions to specific problems that may arise during the work-up of this compound reactions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no product formation after an extended reaction time. | 1. Inadequate basification. 2. Low reaction temperature. 3. Sterically hindered carbonyl compound. | 1. Ensure at least one equivalent of base is used to neutralize the hydrochloride. For weaker bases, a slight excess may be beneficial. 2. Gently heat the reaction mixture. Refluxing in ethanol is a common condition.[3] 3. For hindered substrates, consider using a stronger base or a higher boiling point solvent, and allow for a longer reaction time. |
| Difficulty removing excess pyridine during work-up. | Pyridine is a basic and water-soluble compound, but it can be persistent in the organic layer. | Wash the organic layer with a dilute acidic solution, such as 1 M HCl.[3][10] This will protonate the pyridine, forming a water-soluble salt that will partition into the aqueous layer. Repeat the wash several times if necessary. |
| The product precipitates as an oil instead of a solid. | The oxime product may have a low melting point or be impure. | 1. Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal if available. 2. If oiling out persists, proceed with an extractive work-up. Dissolve the reaction mixture in an appropriate organic solvent and proceed with washing steps. 3. Purification by column chromatography may be necessary. |
| Formation of an emulsion during aqueous extraction. | This can be caused by the presence of polar byproducts or insufficient ionic strength in the aqueous layer. | 1. Add a saturated solution of sodium chloride (brine) to the separatory funnel.[11] This increases the ionic strength of the aqueous layer and helps to break the emulsion. 2. Allow the mixture to stand for a longer period to allow the layers to separate. 3. If the emulsion is persistent, filtering the entire mixture through a pad of Celite® may be effective. |
| The final product is contaminated with unreacted carbonyl compound. | The reaction may not have gone to completion. | 1. If the amount of starting material is significant, consider resubjecting the crude product to the reaction conditions. 2. If the amount of starting material is small, purification by column chromatography or recrystallization should effectively separate the product from the starting material. |
Experimental Protocols
Protocol 1: General Work-up Procedure for Oxime Synthesis in Ethanol with Pyridine
This protocol outlines a standard liquid-liquid extraction procedure for isolating an O-isobutyloxime from a reaction mixture where ethanol was the solvent and pyridine was the base.
-
Solvent Removal: After confirming the reaction is complete by TLC, cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.[3]
-
Redissolution: Dissolve the resulting residue in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).[5][7] The volume should be sufficient to fully dissolve the product.
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with 1 M HCl (2 x 15 mL).[3] This step is crucial for removing residual pyridine.[10] Vent the separatory funnel frequently, especially during the first wash.[11]
-
Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid. Be cautious of CO₂ evolution and vent the funnel frequently.[11]
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine).[11] This helps to remove residual water from the organic layer.
-
Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[5]
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude oxime product.
-
Purification: The crude product can be further purified by recrystallization from an appropriate solvent system or by column chromatography on silica gel.[5]
Protocol 2: Work-up for Reactions Using an Inorganic Base
This protocol is suitable for reactions where a solid inorganic base like sodium carbonate was used.
-
Filtration (if necessary): If the reaction was performed in a solvent where the inorganic base is not soluble, filter the reaction mixture to remove the solid base. Wash the filter cake with a small amount of the reaction solvent.
-
Solvent Removal: Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
Aqueous Work-up: Add water to the residue and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).[5][7]
-
Washing: Wash the combined organic extracts with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product as needed by recrystallization or column chromatography.
Visualizing the Work-up Logic
The following diagrams illustrate the decision-making process and workflow for the work-up of this compound reactions.
Caption: General work-up workflow for O-isobutyloxime synthesis.
Caption: Troubleshooting logic for common work-up issues.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. This compound | 6084-58-8 [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid – Oriental Journal of Chemistry [orientjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. asianpubs.org [asianpubs.org]
- 8. scielo.org.za [scielo.org.za]
- 9. quora.com [quora.com]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Guide to the LC-MS Analysis of O-Isobutylhydroxylamine Hydrochloride Reaction Mixtures
<_ _>
Abstract
This guide provides a comprehensive comparison of analytical strategies for the characterization of O-isobutylhydroxylamine hydrochloride (IBA-HCl) reaction mixtures. IBA-HCl, a small, polar, and non-chromophoric molecule, presents significant challenges to conventional analytical techniques. This document details the limitations of traditional methods and establishes the necessity of Liquid Chromatography-Mass Spectrometry (LC-MS). We compare various LC and MS approaches, providing data-driven recommendations for both quantitative and qualitative analyses. Detailed, field-tested protocols are provided, emphasizing Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry as a robust and sensitive methodology. This guide is intended for researchers, analytical scientists, and process chemists in the pharmaceutical and chemical industries who require reliable methods for monitoring IBA-HCl and its related impurities.
Introduction: The Analytical Challenge of O-Isobutylhydroxylamine
This compound (CAS 6084-58-8) is a substituted hydroxylamine derivative used as a building block in organic synthesis.[1] Its analysis within a complex reaction mixture is critical for process control, impurity profiling, and ensuring the quality of the final product. The parent compound, hydroxylamine, is a known genotoxic impurity (GTI), necessitating its control at parts-per-million (ppm) levels in pharmaceutical processes.[2][3] This regulatory scrutiny extends to its derivatives, making sensitive and specific analytical methods paramount.
The primary analytical hurdles stem from its physicochemical properties:
-
High Polarity: The presence of the hydroxylamine functional group makes the molecule highly polar.[3][4] This leads to poor retention on traditional reversed-phase (RP) liquid chromatography columns, which separate molecules based on hydrophobicity.[5]
-
Low Molecular Weight: With a molecular weight of 125.60 g/mol for the hydrochloride salt, it falls into the category of a small molecule, which can sometimes be challenging for mass spectrometry detection against background noise.[6][7]
-
Lack of a UV Chromophore: The molecule does not absorb ultraviolet (UV) light, rendering conventional HPLC-UV detection methods ineffective.[2][3]
These challenges necessitate a move beyond standard HPLC-UV and toward mass spectrometry-based detection. LC-MS provides the required specificity and sensitivity for both identifying and quantifying IBA-HCl and its reaction byproducts.[4][8]
Comparison of Analytical Methodologies
A successful analysis of an IBA-HCl reaction mixture requires careful selection of both the chromatographic separation technique and the mass spectrometric detection method. The choice depends on the analytical goal: quantitative analysis (determining the concentration of IBA-HCl or a known impurity) or qualitative analysis (identifying unknown byproducts and impurities).
Liquid Chromatography (LC) Strategy Comparison
The primary goal of the LC method is to retain the highly polar IBA-HCl on the column, separating it from the sample matrix and other impurities.
| LC Technique | Principle | Suitability for IBA-HCl Analysis | Advantages | Disadvantages |
| Reversed-Phase (RP) C18 | Partitioning based on hydrophobicity. | Poor | Ubiquitous and well-understood. | Fails to retain IBA-HCl and other very polar analytes, leading to elution in the solvent front and ion suppression.[5] |
| Hydrophilic Interaction (HILIC) | Partitioning of polar analytes into a water-enriched layer on the surface of a polar stationary phase. | Excellent | Superior retention and resolution for polar compounds.[9] High organic mobile phases enhance MS ionization efficiency.[10] | Can be less robust than RP-LC; requires careful equilibration and mobile phase preparation.[5] |
| Derivatization followed by RP-LC | Chemical modification of the analyte to increase its hydrophobicity and/or add a UV chromophore. | Moderate | Can improve retention on RP columns and enable UV detection. | Adds complexity and time to sample preparation; risk of incomplete reaction or artifact formation.[11] |
| Ion-Pair Chromatography (IPC) | Adds a hydrophobic counter-ion to the mobile phase to form a neutral complex with the analyte, enhancing retention on RP columns. | Poor | Can be effective for retaining charged analytes. | Ion-pairing reagents are non-volatile and cause severe signal suppression in mass spectrometry, making it incompatible with LC-MS.[8] |
Mass Spectrometry (MS) Strategy Comparison
The choice of mass analyzer depends on whether the goal is to quantify a known compound or identify an unknown one.
| MS Technique | Principle | Primary Application | Advantages | Disadvantages |
| Single Quadrupole (SQ) | A single mass-filtering quadrupole. | Basic mass confirmation and simple quantification. | Cost-effective and easy to use. | Lacks specificity; susceptible to interference from co-eluting compounds with the same mass.[8] |
| Triple Quadrupole (QqQ) | Two mass-filtering quadrupoles separated by a collision cell. Operates in Multiple Reaction Monitoring (MRM) mode. | Targeted Quantification | Exceptional sensitivity and selectivity by monitoring a specific precursor-to-product ion transition.[8] The gold standard for trace-level quantification. | Not suitable for identifying unknown compounds. |
| High-Resolution MS (e.g., Q-TOF, Orbitrap) | Measures mass-to-charge ratio with very high precision. | Unknown Identification & Profiling | Provides accurate mass data, enabling the determination of elemental composition for unknown impurities.[8][12] | Higher cost and complexity compared to quadrupole instruments. |
-
For quantitative analysis of IBA-HCl or known impurities, a Triple Quadrupole (QqQ) mass spectrometer is the superior choice due to its unparalleled sensitivity and selectivity.
-
For qualitative analysis to identify unknown reaction byproducts or degradation products, a High-Resolution Mass Spectrometer (HRMS) like a Q-TOF or Orbitrap is necessary.
Recommended Workflow: HILIC-MS/MS for Reaction Mixture Analysis
Based on the comparison, a HILIC-LC method coupled with a tandem mass spectrometer (QqQ for quantification, HRMS for identification) provides the most robust and informative data.
Caption: Recommended analytical workflow for IBA-HCl reaction mixtures.
Detailed Experimental Protocol (HILIC-QqQ-MS)
This protocol is designed as a self-validating system for the accurate quantification of O-isobutylhydroxylamine.
A. Reagents and Materials
-
O-Isobutylhydroxylamine HCl reference standard
-
Acetonitrile (LC-MS Grade)
-
Water (LC-MS Grade)
-
Ammonium Formate (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
B. Standard and Sample Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of IBA-HCl reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with 50:50 Acetonitrile:Water.
-
Working Standards: Prepare a calibration curve (e.g., 1, 5, 10, 50, 100, 500 ng/mL) by serially diluting the stock solution in 90:10 Acetonitrile:Water.
-
Reaction Mixture Sample: Dilute the reaction mixture sample with 90:10 Acetonitrile:Water to bring the expected IBA-HCl concentration within the calibration range. Initial dilution factor of 1000 is a good starting point.
-
Filtration: Filter all samples and standards through a 0.22 µm PTFE syringe filter before injection.
C. LC-MS System and Conditions
| Parameter | Condition | Rationale |
| LC System | UHPLC System | Provides high resolution and fast analysis times. |
| Column | HILIC Amide Column (e.g., 2.1 x 100 mm, 1.7 µm) | Amide phases offer excellent retention and peak shape for polar amines.[10] |
| Mobile Phase A | 10 mM Ammonium Formate + 0.1% Formic Acid in Water | Buffered aqueous phase to ensure reproducible chromatography and promote ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | High organic content drives HILIC retention. |
| Gradient | 95% B -> 50% B over 5 min | Starts with high organic to retain IBA-HCl, then decreases to elute the compound. |
| Flow Rate | 0.4 mL/min | Standard for 2.1 mm ID columns. |
| Column Temp | 40 °C | Improves peak shape and reproducibility. |
| Injection Vol | 2 µL | Small volume to minimize peak distortion. |
| MS System | Triple Quadrupole Mass Spectrometer | For sensitive and selective MRM quantification. |
| Ionization | Electrospray Ionization, Positive Mode (ESI+) | IBA-HCl contains a basic nitrogen atom that is readily protonated. |
| MRM Transition | Precursor Ion (Q1): m/z 90.1Product Ion (Q2): m/z 73.1 | To be determined empirically. The precursor is the protonated molecule [M+H]+. The product ion results from a characteristic fragmentation (e.g., loss of NH3). |
| Source Params | Capillary Voltage: 3.5 kVSource Temp: 150 °CDesolvation Temp: 400 °C | Optimize for maximal signal intensity of the specific analyte. |
D. System Suitability Test (SST) Before running the sequence, inject a mid-level standard (e.g., 50 ng/mL) six times.
-
Retention Time RSD: Must be ≤ 2.0%
-
Peak Area RSD: Must be ≤ 5.0%
-
Tailing Factor: Must be between 0.8 and 1.5
This SST ensures the system is performing correctly before analyzing valuable samples.
Alternative Analytical Techniques
While LC-MS is the preferred method, other techniques exist, though they come with significant trade-offs.
-
Gas Chromatography-Mass Spectrometry (GC-MS): IBA-HCl is not sufficiently volatile for direct GC analysis. It requires derivatization, for instance, by reacting it with acetone to form the corresponding oxime, which is more volatile.[13] This adds a sample preparation step and is generally less direct than HILIC-LC-MS.
-
Ion Chromatography (IC): This technique is well-suited for small, ionic species. However, it often requires high-salt mobile phases that are not directly compatible with mass spectrometry. Coupling IC with MS is possible but less common and more complex than LC-MS.
Caption: Decision tree for selecting an appropriate analytical method.
Conclusion and Recommendations
The analysis of this compound reaction mixtures is effectively and reliably achieved using LC-MS. Conventional methods like HPLC-UV are unsuitable due to the analyte's physicochemical properties.
-
For Routine Quantification: Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with a triple quadrupole mass spectrometer (QqQ-MS) is the method of choice. It provides excellent retention for this polar molecule and offers the high sensitivity and selectivity required for trace-level analysis in complex matrices.
-
For Impurity Profiling and Identification: HILIC coupled with a high-resolution mass spectrometer (HRMS) is essential. The accurate mass measurement capability is critical for elucidating the elemental composition of unknown reaction byproducts and degradation products.
By implementing the validated HILIC-MS/MS workflow described in this guide, researchers and drug development professionals can achieve robust, accurate, and reliable characterization of this compound reaction mixtures, ensuring process understanding and product quality.
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. academic.oup.com [academic.oup.com]
- 3. A Simple and Direct LC-MS Method for Determination of Genotoxic Impurity Hydroxylamine in Pharmaceutical compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. LC-MS metabolomics of polar compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LC/MS not good for small molecules - Chromatography Forum [chromforum.org]
- 7. O-(2-Methylpropyl)hydroxylamine--hydrogen chloride (1/1) | C4H12ClNO | CID 12696238 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. Hydrophilic interaction chromatography (HILIC) for LC-MS/MS analysis of monoamine neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Quantitative-Profiling Method of Serum Steroid Hormones by Hydroxylamine-Derivatization HPLC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hpst.cz [hpst.cz]
- 13. Gas chromatographic-mass spectrometric analysis of hydroxylamine for monitoring the metabolic hydrolysis of metalloprotease inhibitors in rat and human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the NMR Characterization of Isobutyl Oxime Products
For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation and purity assessment of synthesized compounds are paramount. Isobutyl oxime, a small yet significant organic molecule, presents a compelling case study for the application of Nuclear Magnetic Resonance (NMR) spectroscopy as a primary characterization tool. This guide provides an in-depth technical comparison of NMR with other analytical techniques for the characterization of isobutyl oxime, supported by experimental protocols and data interpretation strategies.
The Analytical Challenge: Structural Isomerism and Purity
The synthesis of isobutyl oxime from isobutyraldehyde and hydroxylamine is a classic condensation reaction. However, this seemingly straightforward transformation can yield a mixture of products, including the desired E and Z geometric isomers of isobutyl oxime, unreacted starting materials, and potential side-products. The differentiation of these closely related species is a critical analytical task, as their stereochemistry can significantly influence their reactivity and biological activity.
NMR Spectroscopy: The Gold Standard for Isomer Differentiation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the comprehensive characterization of isobutyl oxime products.[1][2] Its ability to probe the precise chemical environment of each nucleus within a molecule provides a wealth of structural information, making it uniquely suited for distinguishing between the E and Z isomers.
Key Differentiating Features in ¹H and ¹³C NMR
The primary distinction between the E and Z isomers of isobutyl oxime in NMR spectra arises from the anisotropic effect of the C=N double bond and the through-space interactions of the hydroxyl group.[1]
-
¹H NMR Spectroscopy : The chemical shift of the proton on the C=N bond (the oxime proton) and the adjacent methine proton of the isobutyl group are particularly sensitive to the isomer geometry. In the E-isomer, the hydroxyl group is anti to the isobutyl group, while in the Z-isomer, it is syn. This spatial arrangement leads to different shielding and deshielding effects, resulting in distinct chemical shifts for these protons in each isomer. Generally, a proton syn to the hydroxyl group will be shielded and appear at a lower chemical shift (upfield).[1]
-
¹³C NMR Spectroscopy : The chemical shifts of the carbon atoms, especially the C=N carbon and the carbons of the isobutyl group, are also influenced by the stereochemistry. Steric compression in the more sterically hindered isomer can cause an upfield shift (shielding) of the nearby carbon signals.[1]
Predicted NMR Data for Isobutyl Oxime Isomers
Table 1: Predicted ¹H NMR Chemical Shifts (ppm) for Isobutyl Oxime Isomers
| Proton Assignment | Predicted Shift (E-isomer) | Predicted Shift (Z-isomer) | Key Differentiating Feature |
| =N-OH | ~8.0 - 9.0 | ~8.0 - 9.0 | Broad singlet, position can vary |
| H -C=N | ~7.3 | ~6.6 | Significant upfield shift in the Z-isomer |
| -CH (CH₃)₂ | ~3.1 | ~2.5 | Upfield shift in the Z-isomer |
| -CH(C H₃)₂ | ~1.1 | ~1.0 | Minor shift differences |
Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) for Isobutyl Oxime Isomers
| Carbon Assignment | Predicted Shift (E-isomer) | Predicted Shift (Z-isomer) | Key Differentiating Feature |
| C =N | ~150 | ~148 | Upfield shift in the Z-isomer |
| -C H(CH₃)₂ | ~34 | ~28 | Significant upfield shift in the Z-isomer |
| -CH(C H₃)₂ | ~19 | ~18.5 | Minor shift differences |
Comparative Analysis with Other Analytical Techniques
While NMR is the cornerstone for structural elucidation, a multi-technique approach provides a more complete picture of the product's purity and identity.
Table 3: Comparison of Analytical Techniques for Isobutyl Oxime Characterization
| Technique | Strengths | Limitations |
| NMR Spectroscopy | - Unambiguous differentiation of E/Z isomers.[1][2] - Provides detailed structural information. - Quantitative analysis of isomer ratios and impurities. | - Lower sensitivity compared to MS. - Requires slightly larger sample amounts. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | - Excellent for separating volatile components. - Provides molecular weight information. - Can detect trace impurities. | - May not differentiate E/Z isomers if they co-elute. - Fragmentation patterns of isomers can be very similar.[5] - Thermal degradation of oximes in the injector port is possible. |
| Infrared (IR) Spectroscopy | - Provides information about functional groups. - Quick and non-destructive. | - Does not differentiate between E/Z isomers. - Provides limited structural detail. |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for assessing the purity of the isobutyl oxime product by separating it from volatile impurities such as residual isobutyraldehyde. However, the differentiation of the E and Z isomers by GC can be challenging as they may have very similar retention times.[5] The mass spectra of the isomers are also often very similar, with characteristic fragmentation patterns involving the loss of small neutral molecules.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for confirming the presence of the key functional groups in isobutyl oxime.[6] Characteristic absorption bands include:
-
O-H stretch : A broad band in the region of 3100-3500 cm⁻¹
-
C=N stretch : A medium to weak band around 1650-1690 cm⁻¹
-
N-O stretch : A band in the region of 930-960 cm⁻¹
While IR confirms the formation of an oxime, it does not provide information to distinguish between the E and Z isomers.
Experimental Protocols
Synthesis of Isobutyl Oxime
A general procedure for the synthesis of isobutyl oxime is as follows:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve hydroxylamine hydrochloride (1.05 equivalents) in a mixture of ethanol and water.
-
Add a base, such as pyridine (1.1 equivalents), to the solution.
-
Slowly add isobutyraldehyde (1.0 equivalent) to the stirred solution at room temperature.
-
The reaction mixture can be stirred at room temperature or gently heated to 50°C for 1-2 hours.[7]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by extraction with an organic solvent (e.g., ethyl acetate), followed by washing with dilute acid to remove pyridine, water, and brine, and then drying over an anhydrous salt.[8]
Workflow for Isobutyl Oxime Synthesis and Initial Workup
Caption: A schematic representation of the synthesis and workup procedure for isobutyl oxime.
NMR Sample Preparation and Data Acquisition
A standardized protocol for preparing an isobutyl oxime sample for NMR analysis is crucial for obtaining high-quality, reproducible data.
-
Sample Preparation :
-
Weigh approximately 10-20 mg of the purified isobutyl oxime product into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Gently swirl the vial to ensure the sample is completely dissolved.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
-
Data Acquisition :
-
¹H NMR : Acquire the spectrum on a spectrometer with a field strength of 400 MHz or higher. Use a sufficient number of scans to achieve a good signal-to-noise ratio. A relaxation delay of 1-2 seconds is typically adequate.
-
¹³C NMR : Acquire a proton-decoupled spectrum. A larger number of scans will be necessary compared to the ¹H NMR experiment.
-
2D NMR : For unambiguous assignment of all proton and carbon signals, especially in a mixture of isomers, consider acquiring 2D NMR spectra such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). NOESY (Nuclear Overhauser Effect Spectroscopy) can be particularly valuable for confirming the spatial proximity of protons, which provides definitive evidence for the E/Z configuration.[4][9]
-
Workflow for NMR Analysis of Isobutyl Oxime
Caption: A step-by-step workflow for the NMR analysis of isobutyl oxime.
Identification of Common Impurities
A thorough NMR analysis should also focus on identifying potential impurities from the synthesis.
Table 4: NMR Signatures of Common Impurities in Isobutyl Oxime Synthesis
| Impurity | Key ¹H NMR Signal(s) (ppm in CDCl₃) | Key ¹³C NMR Signal(s) (ppm in CDCl₃) |
| Isobutyraldehyde (starting material) | Aldehyde proton (~9.7 ppm, d) | Aldehyde carbon (~205 ppm) |
| Hydroxylamine (starting material) | Broad, exchangeable protons | - |
| Pyridine (base) | Aromatic protons (7.2-8.6 ppm) | Aromatic carbons (123-150 ppm) |
| Isobutyl Nitrile (side product) | Methine proton (~2.6 ppm, septet) | Nitrile carbon (~120 ppm) |
Conclusion
The comprehensive characterization of isobutyl oxime products is most effectively achieved through the strategic application of NMR spectroscopy. Its unparalleled ability to distinguish between E and Z isomers and to quantify their relative abundance, alongside the identification of process-related impurities, establishes it as an indispensable tool for researchers in the chemical and pharmaceutical sciences. While complementary techniques such as GC-MS and IR spectroscopy provide valuable supporting information, NMR remains the definitive method for the complete structural and purity assessment of isobutyl oxime.
References
- 1. benchchem.com [benchchem.com]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. E/Z configurational determination of oximes and related derivatives through quantum mechanics NMR calculations: scope and limitations of the leading probabilistic methods - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement: new insights on structural factors that promote α,β fragmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Senior Application Scientist's Comparative Guide to Validating Oxime Bond Formation
For researchers in drug development, bioconjugation, and materials science, the oxime ligation stands out as a robust and versatile tool for covalently linking molecules.[1] Its chemoselectivity and the stability of the resulting C=N-OH bond make it indispensable. However, the success of any conjugation strategy hinges on the rigorous validation of bond formation. Assuming the reaction has proceeded as planned without empirical evidence is a significant scientific oversight.
This guide provides an in-depth comparison of common spectroscopic methods used to confirm the formation of an oxime bond. Moving beyond a simple recitation of techniques, we will explore the underlying principles of why each method is chosen, what constitutes definitive proof, and how these techniques can be used in a complementary fashion to build an irrefutable case for successful ligation.
The Chemistry: From Carbonyl to Oxime
The fundamental reaction involves the condensation of an aldehyde or a ketone with a hydroxylamine derivative.[2] This process forms the characteristic oxime functional group and releases a molecule of water. A key structural feature of oximes is their potential to exist as E/Z geometric isomers, which can influence the material's properties and may complicate spectral analysis.[2][3][4][5]
Figure 1. General reaction scheme for oxime bond formation.
A Comparative Analysis of Spectroscopic Techniques
No single technique tells the whole story. A multi-faceted approach, leveraging the strengths of different spectroscopic methods, provides the most robust validation. The choice of method depends on the analytical question: Are you monitoring reaction kinetics, confirming the final product's identity, or performing detailed structural elucidation?
| Technique | Primary Application | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Structural Elucidation | Atomic connectivity, stereochemistry | Unambiguous structural detail, E/Z isomer identification[3][5] | Lower sensitivity, complex spectra for large molecules/mixtures |
| FTIR Spectroscopy | Reaction Monitoring, Functional Group ID | Presence/absence of key functional groups | Fast, simple, non-destructive, excellent for tracking C=O disappearance[6] | Provides limited structural detail, overlapping peaks can be ambiguous |
| Mass Spectrometry (MS) | Molecular Weight Confirmation | Molecular mass of products | High sensitivity, ideal for bioconjugates and complex mixtures[7][8] | Provides no direct information on bond connectivity or isomerism |
| UV-Vis Spectroscopy | Kinetic Analysis | Reaction rate | High sensitivity, allows real-time monitoring[9][10] | Requires a chromophore, provides no structural information |
In-Depth Analysis & Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure
NMR is the most powerful tool for unequivocally proving oxime formation as it provides direct evidence of the new covalent bond's local electronic environment.
Causality Behind the Method: The transformation of a carbonyl (sp²) to an oxime carbon (sp²) and the introduction of the N-OH group cause significant and predictable changes in the chemical shifts of nearby nuclei.
Key Diagnostic Events:
-
¹H NMR:
-
Disappearance: The most telling sign is the complete disappearance of the aldehyde proton signal, a sharp singlet typically found far downfield between δ 9-10 ppm .[11]
-
Appearance: A new, often broad, singlet for the oxime hydroxyl proton (-N=OH ) appears, typically between δ 8-13.5 ppm .[1][3] Its chemical shift is highly dependent on solvent and concentration.
-
Shifts: Protons on the carbon alpha to the newly formed C=N bond will shift, providing further evidence.
-
-
¹³C NMR:
-
¹⁵N NMR & 2D Techniques:
-
For ultimate confirmation, especially in complex molecules, using ¹⁵N-labeled hydroxylamine is a definitive strategy.[15]
-
A ¹H-¹⁵N HMBC experiment will show a correlation between protons on the alpha-carbon(s) and the oxime nitrogen, providing irrefutable proof of connectivity.[3][16] The ¹⁵N chemical shift for oximes is also characteristic, appearing around δ +340 to +410 ppm (relative to NH₃).[17]
-
Distinguishing E/Z Isomers: The spatial arrangement of the -OH group relative to the substituents on the carbon creates different chemical environments for the E and Z isomers. This often results in two distinct sets of signals in both ¹H and ¹³C NMR spectra.[3][5] Nuclear Overhauser Effect (NOESY) experiments are invaluable here; a cross-peak between the oxime -OH proton and a nearby substituent proton provides a definitive assignment of stereochemistry.[3]
Summary of Diagnostic NMR Shifts
| Nucleus | Starting Material (Aldehyde/Ketone) | Product (Oxime) |
| ¹H | Aldehyde H: δ ~9.0 - 10.0 ppm | Oxime OH: δ ~8.0 - 13.5 ppm[1][3] |
| ¹³C | Carbonyl C: δ ~190 - 215 ppm | Oxime C: δ ~140 - 160 ppm[13][14] |
| ¹⁵N | N/A | Oxime N: δ ~+340 - +410 ppm[17] |
Experimental Protocol: NMR Analysis of an Oxime Ligation
Objective: To confirm the structure of a purified oxime product using ¹H and ¹³C NMR.
Materials:
-
Purified, dry oxime product (~5-10 mg)
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
NMR tube
-
NMR Spectrometer (≥400 MHz recommended)
Procedure:
-
Sample Preparation: Dissolve the oxime product in ~0.6 mL of the chosen deuterated solvent directly in the NMR tube. Ensure the sample is fully dissolved. Expert Tip: DMSO-d₆ is often a good choice as the acidic oxime proton is less likely to exchange with residual water compared to CDCl₃.[13]
-
Acquire ¹H Spectrum:
-
Tune and shim the spectrometer.
-
Acquire a standard 1D ¹H spectrum. Set the spectral width to cover at least 0-14 ppm to ensure observation of the oxime hydroxyl proton.
-
Integrate all signals and assign peaks based on expected structures.
-
-
Acquire ¹³C Spectrum:
-
Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans must be acquired to observe all carbon signals, especially the quaternary oxime carbon.
-
Assign all peaks, paying close attention to the disappearance of the carbonyl signal and the appearance of the oxime carbon signal.
-
-
Data Analysis:
-
Compare the acquired spectra to those of the starting materials.
-
Confirm the disappearance of the aldehyde proton (if applicable) and carbonyl carbon.
-
Confirm the presence of the oxime hydroxyl proton and the oxime carbon at their characteristic chemical shifts.
-
If two sets of signals are observed, this indicates the presence of an E/Z mixture.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The Rapid Functional Group Check
FTIR is an excellent first-pass technique to quickly monitor the progress of a reaction. It provides a distinct "fingerprint" of the functional groups present in a molecule.
Causality Behind the Method: The conversion of a C=O double bond to a C=N double bond, along with the introduction of O-H and N-O single bonds, results in the appearance and disappearance of characteristic vibrational stretching frequencies.[2][6]
Key Diagnostic Events:
-
Disappearance: A very strong, sharp absorbance from the carbonyl C=O stretch of the starting material, typically found at ~1680-1740 cm⁻¹ , will disappear.[11][18] This is often the most conclusive evidence of reaction completion.
-
Appearance:
-
A medium-intensity C=N stretch appears around ~1620-1680 cm⁻¹ .[1] Note the potential for overlap with aromatic C=C stretches.
-
A broad, medium-to-strong O-H stretch from the oxime hydroxyl group appears around ~3100-3600 cm⁻¹ .[2][19]
-
A medium-intensity N-O stretch appears around ~920-960 cm⁻¹ .[2][19]
-
Summary of Diagnostic IR Frequencies
| Bond | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Appearance |
| C=O | Stretch (Aldehyde/Ketone) | ~1680 - 1740 | Strong, Sharp |
| O-H | Stretch (Oxime) | ~3100 - 3600 | Medium-Strong, Broad |
| C=N | Stretch (Oxime) | ~1620 - 1680 | Medium, Sharp |
| N-O | Stretch (Oxime) | ~920 - 960 | Medium, Sharp |
Mass Spectrometry (MS): The Definitive Molecular Weight Confirmation
MS is essential for confirming that the desired product has been formed, especially in bioconjugation where NMR is impractical.
Causality Behind the Method: MS measures the mass-to-charge ratio of ions. The formation of the oxime results in a product with a predictable molecular weight, distinct from the starting materials.
Key Diagnostic Events:
-
Appearance: The mass spectrum will show a molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺) that corresponds exactly to the calculated molecular weight of the expected oxime product.
-
Application to Bioconjugates: For a protein-drug conjugate, a clear shift in the protein's mass corresponding to the mass of the attached molecule confirms successful ligation.
UV-Visible (UV-Vis) Spectroscopy: The Kineticist's Tool
While not a primary tool for structural identification, UV-Vis spectroscopy is highly effective for monitoring reaction kinetics in real-time.[20]
Causality Behind the Method: The electronic transition energies (and thus the λ_max) of a molecule's chromophore will change as the carbonyl group is converted into an oxime. By monitoring the change in absorbance at a specific wavelength over time, the reaction rate can be determined.[9][10]
Key Diagnostic Events:
-
A time-dependent change (increase or decrease) in absorbance at a chosen wavelength.
-
The presence of an isosbestic point can indicate a clean conversion from one species to another.
Integrated Validation Workflow
A robust validation strategy employs these techniques in a logical sequence.
Figure 2. A logical workflow for the comprehensive validation of oxime formation.
Conclusion
Validating oxime bond formation is not a one-size-fits-all process. It requires a thoughtful selection of spectroscopic tools tailored to the specific research question. While FTIR and MS provide rapid and sensitive confirmation of reaction progress and product mass, only NMR spectroscopy delivers the detailed structural insight required for unequivocal proof of bond formation and stereochemical assignment. By integrating these methods into a logical workflow, researchers can ensure the scientific integrity of their findings and proceed with confidence in their downstream applications.
References
- 1. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxime - Wikipedia [en.wikipedia.org]
- 3. Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. benchchem.com [benchchem.com]
- 7. Screening oxime libraries by means of mass spectrometry (MS) binding assays: Identification of new highly potent inhibitors to optimized inhibitors γ-aminobutyric acid transporter 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Kinetic Studies of Fenton Oxidation Reaction by UV-VIS Spectroscopy [article.sapub.org]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. m.youtube.com [m.youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. spectroscopyonline.com [spectroscopyonline.com]
- 19. researchgate.net [researchgate.net]
- 20. documents.thermofisher.com [documents.thermofisher.com]
A Senior Application Scientist's Guide to the Kinetic Study of Oxime Formation with Different Hydroxylamines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation, drug delivery, and diagnostics, the formation of a stable oxime linkage is a cornerstone technique.[1] The reaction between a hydroxylamine derivative and a carbonyl compound (an aldehyde or ketone) provides a robust and reliable covalent bond, valued for its stability and bioorthogonal nature.[2][3] However, not all hydroxylamines are created equal. Their structural differences—steric and electronic—profoundly impact reaction kinetics, which can be the deciding factor in the success of a conjugation strategy, especially when working with sensitive biomolecules at low concentrations.
This guide provides an in-depth comparison of the kinetic performance of various hydroxylamines in oxime formation. Moving beyond a simple recitation of facts, we will explore the causality behind experimental choices, provide a robust protocol for generating your own comparative data, and present a framework for selecting the optimal reagent for your specific application.
The Mechanism: A Balancing Act of pH and Nucleophilicity
The formation of an oxime is a two-step process:
-
Nucleophilic Attack: The nitrogen atom of the hydroxylamine attacks the electrophilic carbonyl carbon, forming a tetrahedral carbinolamine intermediate.[1][4]
-
Dehydration: This intermediate then undergoes an acid-catalyzed dehydration to form the final C=N oxime bond.[1][2][5]
The overall reaction rate is highly dependent on pH. A delicate balance must be struck: the medium must be acidic enough to catalyze the dehydration step but not so acidic that it protonates the hydroxylamine's nitrogen atom, rendering it non-nucleophilic.[5] For most oxime and hydrazone formations, a pH of approximately 4.5 is considered advantageous.[5] In the pH range of 3 to 7, the acid-catalyzed dehydration of the tetrahedral intermediate is typically the rate-determining step.[5]
Comparative Kinetic Analysis of Hydroxylamines
The choice of hydroxylamine reagent significantly impacts the rate of oxime formation.[1] This is primarily governed by the steric bulk and electronic properties of the substituent on the oxygen atom. While extensive side-by-side quantitative data under identical conditions is sparse in the literature, we can synthesize a clear comparison from available studies.[1]
Generally, reactivity follows this trend:
Unsubstituted Hydroxylamine (NH₂OH) > O-Alkylhydroxylamines (e.g., O-Methylhydroxylamine) > O-Arylhydroxylamines
Aminooxy compounds, such as aminooxyacetic acid (AOA), are a widely used class of O-alkylhydroxylamines that offer a good balance of reactivity and functionality for attaching other molecules.
| Hydroxylamine Derivative | Relative Reactivity | Key Characteristics & Considerations |
| Hydroxylamine (NH₂OH) | Highest | Offers the fastest kinetics due to minimal steric hindrance. However, the reagent itself can be less stable, and handling requires care.[1] |
| O-Methylhydroxylamine | Intermediate | A versatile and commonly used reagent that provides a good balance of reactivity and stability of the resulting oxime conjugate.[1] |
| O-Benzylhydroxylamine | Lower | The increased steric bulk of the benzyl group slows the reaction rate. This can be advantageous for applications requiring slower, more controlled ligation or for modifying sterically hindered carbonyls.[1] |
| Aminooxyacetyl Peptides | Variable | Widely used in bioconjugation. Kinetics are generally slower at neutral pH but can be significantly accelerated with catalysts like aniline.[6] |
This table provides a qualitative comparison based on established chemical principles and literature observations.
The Role of Catalysts
For applications at physiological pH (around 7.4), where the reaction is inherently slow, catalysis is crucial. Aniline and its derivatives have been shown to be highly effective catalysts, dramatically increasing the rate of oxime formation.[3][7] The mechanism involves the formation of a more reactive protonated Schiff base intermediate with the carbonyl compound, which accelerates the rate-limiting transamination step with the hydroxylamine.[3] For instance, m-phenylenediamine (mPDA) has been reported to be up to 15 times more efficient than aniline, partly due to its higher solubility, which allows for use at higher concentrations.
Experimental Protocol: A Head-to-Head Kinetic Assay via UV-Vis Spectrophotometry
To generate reliable, comparative kinetic data, a well-designed experimental workflow is essential. UV-Visible spectrophotometry is a highly accessible and effective technique for monitoring the reaction, provided the carbonyl compound or the resulting oxime has a distinct chromophore that changes upon reaction.[8][9]
Objective:
To determine and compare the second-order rate constants (k₂) for the reaction of a chromophoric aldehyde (e.g., 4-nitrobenzaldehyde) with different hydroxylamine derivatives under pseudo-first-order conditions.
Materials & Reagents:
-
Carbonyl Substrate: 4-Nitrobenzaldehyde (Stock solution: 10 mM in DMSO or DMF).
-
Hydroxylamine Derivatives:
-
Hydroxylamine hydrochloride
-
O-Methylhydroxylamine hydrochloride
-
Aminooxyacetic acid hemihydrochloride
-
(Stock solutions: 100 mM in reaction buffer).
-
-
Reaction Buffer: 0.1 M Phosphate or Acetate buffer, pH adjusted to the desired value (e.g., 5.5).
-
Instrumentation: UV-Visible Spectrophotometer with temperature control.[8] For very fast reactions, a stopped-flow apparatus is recommended.[8]
Experimental Workflow Diagram
Caption: Workflow for the comparative kinetic analysis of different hydroxylamines.
Step-by-Step Procedure:
-
Instrument Setup: Set the spectrophotometer to kinetics mode and the temperature to 25°C. Determine the λmax for the 4-nitrobenzaldehyde oxime product by allowing a reaction to go to completion and scanning the spectrum.
-
Reaction Setup: In a quartz cuvette, add the reaction buffer and the 4-nitrobenzaldehyde stock solution. The final aldehyde concentration should be low (e.g., 50-100 µM). Place the cuvette in the spectrophotometer and zero the instrument.
-
Initiate Reaction: To start the reaction, add a small volume of the hydroxylamine stock solution. The hydroxylamine should be in large excess (at least 10-fold, e.g., 1-5 mM final concentration) to ensure pseudo-first-order conditions. Mix rapidly by pipetting or inverting the cuvette.
-
Data Acquisition: Immediately begin recording the absorbance at the predetermined λmax over time. Collect data until the reaction reaches a plateau (completion).[8]
-
Repeat: Repeat the procedure for each hydroxylamine derivative you wish to compare.
Data Analysis:
-
The raw data will be a plot of absorbance versus time.
-
Fit the curve to a single exponential equation (A = A₀e^(-k_obs*t) + C) to extract the observed pseudo-first-order rate constant, kobs.
-
Calculate the second-order rate constant (k₂) using the following equation: k₂ = kobs / [Hydroxylamine] Where [Hydroxylamine] is the final concentration of the hydroxylamine derivative in the reaction, which is in large excess.
-
Compare the calculated k₂ values. A higher k₂ indicates a faster reaction.
Conclusion and Recommendations
The kinetic performance of hydroxylamines in oxime formation is a critical, tunable parameter. This guide provides the foundational knowledge and a practical framework for making an informed choice.
-
For applications demanding the fastest possible conjugation , such as in vivo labeling where time is limited, unsubstituted hydroxylamine is a strong candidate, provided its stability is managed.
-
For general-purpose bioconjugation requiring a balance of good reactivity and high stability , O-alkylhydroxylamines like aminooxyacetic acid are the industry standard.[1][6]
-
When a slower, more controlled reaction is beneficial, or when dealing with sterically challenging substrates, a bulkier derivative like O-benzylhydroxylamine should be considered.[1]
Ultimately, the optimal choice depends on the specific constraints of the biological system and the desired outcome. By employing the robust kinetic assay detailed here, researchers can generate their own direct, comparative data, ensuring that the selected hydroxylamine is perfectly matched to the application at hand.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 5. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
A Comparative Guide to O-Isobutylhydroxylamine Hydrochloride Alternatives for Robust Oxime Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry, the formation of oximes from carbonyl compounds is a cornerstone transformation, pivotal in drug discovery, bioconjugation, and materials science. While O-Isobutylhydroxylamine Hydrochloride has its place in the chemist's toolkit, the quest for enhanced reaction efficiency, milder conditions, and broader substrate scope has led to the exploration of several potent alternatives. This guide provides an in-depth, objective comparison of the performance of this compound with other key hydroxylamine reagents and advanced synthesis methodologies, supported by experimental data to inform your selection of the optimal reagent for your specific application.
The Central Role of the Hydroxylamine Reagent in Oxime Ligation
The reaction between an aldehyde or a ketone and a hydroxylamine derivative to form an oxime is a condensation reaction. The nucleophilicity of the nitrogen atom in the hydroxylamine reagent is a key determinant of reaction kinetics, while the nature of the O-substituent can influence the stability and properties of the resulting oxime ether. The choice of reagent can significantly impact reaction times, yields, and compatibility with sensitive functional groups.
Comparative Analysis of O-Substituted Hydroxylamine Reagents
The performance of various hydroxylamine reagents is dictated by a combination of steric and electronic factors. While direct, comprehensive comparative studies across a wide range of substrates are not always available in a single source, a clear picture of relative reactivity and utility can be pieced together from the existing literature.
Reactivity and Steric Hindrance: A Balancing Act
Generally, the reactivity of O-alkylhydroxylamines in oxime formation is inversely proportional to the steric bulk of the O-substituent.[1] Unsubstituted hydroxylamine hydrochloride is typically the most reactive due to the minimal steric hindrance around the nucleophilic nitrogen.[1] However, for applications requiring the formation of stable oxime ethers, O-substituted derivatives are necessary.
Here's a qualitative comparison of commonly employed O-substituted hydroxylamine hydrochlorides:
-
O-Methylhydroxylamine Hydrochloride: Offers a good balance of reactivity and stability of the resulting O-methyl oxime.[1] It is a widely used reagent in various synthetic applications.
-
O-Ethylhydroxylamine Hydrochloride: Exhibits slightly lower reactivity compared to its methyl counterpart due to increased steric hindrance.[1]
-
This compound: The branched isobutyl group presents more significant steric hindrance, potentially leading to slower reaction rates compared to linear alkyl or smaller substituents.
-
O-Benzylhydroxylamine Hydrochloride: The bulky benzyl group can lead to slower reaction kinetics, which can be advantageous for controlled ligations or when dealing with highly reactive carbonyls.[1]
-
O-tert-Butylhydroxylamine Hydrochloride: The tertiary butyl group imposes substantial steric hindrance, resulting in very slow oxime formation.[1]
Table 1: Qualitative Performance Comparison of O-Alkylhydroxylamine Hydrochlorides
| Reagent | Relative Reactivity | Key Characteristics |
| Hydroxylamine HCl | High | Most reactive due to minimal steric hindrance.[1] |
| O-Methylhydroxylamine HCl | Moderate | Good balance of reactivity and product stability.[1] |
| O-Ethylhydroxylamine HCl | Moderate to Low | Slightly more sterically hindered than the methyl derivative.[1] |
| O-Isobutylhydroxylamine HCl | Low | Increased steric hindrance from the branched alkyl chain. |
| O-Benzylhydroxylamine HCl | Low | Bulky group allows for more controlled reactions.[1] |
| O-tert-Butylhydroxylamine HCl | Very Low | Significant steric hindrance leads to very slow reactions.[1] |
Beyond Conventional Heating: Advanced Methodologies for Oxime Synthesis
Modern synthetic chemistry has embraced energy-efficient and time-saving technologies. For oxime synthesis, ultrasound and microwave irradiation have emerged as powerful tools to accelerate reactions and improve yields.
Ultrasound-Assisted Oxime Synthesis
Sonication can dramatically enhance the rate of oxime formation. The acoustic cavitation generated by ultrasound creates localized hot spots with extreme temperatures and pressures, facilitating the reaction between the carbonyl compound and hydroxylamine hydrochloride.[2] This method often leads to higher yields in shorter reaction times under milder conditions compared to conventional heating.[3] For instance, a study demonstrated the synthesis of various oximes in 81-95% yields in water and ethanol under ultrasound irradiation, highlighting the green and efficient nature of this technique.[4]
Microwave-Assisted Oxime Synthesis
Microwave irradiation provides rapid and uniform heating of the reaction mixture, leading to a significant reduction in reaction times, often from hours to minutes.[5] This technique has been successfully applied to the synthesis of a wide range of oximes, including those linked to sugar moieties for glycocluster formation.[6] In some cases, microwave-assisted synthesis can be performed under solvent-free conditions, further enhancing its green credentials.[7]
Table 2: Comparison of Conventional vs. Advanced Synthesis Methods for Oxime Formation
| Method | Typical Reaction Time | Temperature | Key Advantages |
| Conventional Heating | 1 - 24 hours | Reflux | Well-established, simple setup. |
| Ultrasound Irradiation | 1 - 60 minutes | Room Temperature to 60 °C | Faster reactions, higher yields, milder conditions, environmentally friendly.[3][4] |
| Microwave Irradiation | 3 - 30 minutes | 50 - 150 °C | Extremely rapid, high yields, suitable for high-throughput synthesis.[6][8] |
A Powerful Alternative: Hydroxylamine-O-sulfonic Acid (HOSA)
For specific applications, Hydroxylamine-O-sulfonic acid (HOSA) presents a unique and versatile alternative. It reacts with aldehydes and ketones to form oxime-O-sulfonic acids.[9] These intermediates can then be converted to nitriles (from aldehydes) or undergo a Beckmann rearrangement to form amides (from arylalkyl ketones) under the reaction conditions.[9] This reagent is particularly useful for one-pot transformations.
Experimental Protocols
To provide a practical context, detailed experimental protocols for the synthesis of a representative oxime using both a conventional method with an alternative O-substituted hydroxylamine and an advanced methodology are presented below.
Protocol 1: Synthesis of Benzophenone Oxime using O-Methylhydroxylamine Hydrochloride (Conventional Method)
This protocol describes the synthesis of benzophenone oxime using O-Methylhydroxylamine Hydrochloride, a common and efficient alternative to the isobutyl derivative.
Materials:
-
Benzophenone
-
O-Methylhydroxylamine hydrochloride
-
Pyridine
-
Ethanol
-
1 M Hydrochloric acid
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Deionized water
Procedure:
-
Reagent Preparation: In a round-bottom flask, dissolve benzophenone (1.0 mmol) and O-methylhydroxylamine hydrochloride (1.2 mmol) in ethanol (10 mL).
-
Base Addition: Add pyridine (2.0 mmol) to the mixture.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux for 1-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature and remove the ethanol via rotary evaporation.
-
Extraction: Add deionized water (20 mL) to the residue and extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers and wash with 1 M HCl (2 x 15 mL) to remove residual pyridine, followed by a wash with deionized water (20 mL). Dry the organic layer over anhydrous sodium sulfate.[10]
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude O-methyl benzophenone oxime. The product can be further purified by recrystallization or column chromatography if necessary.
Protocol 2: Ultrasound-Assisted Synthesis of 4-Chlorobenzaldoxime
This protocol details an efficient and environmentally friendly synthesis of an aldoxime using ultrasound irradiation.
Materials:
-
4-Chlorobenzaldehyde
-
Hydroxylamine hydrochloride
-
Ethanol
-
Water
-
10% Potassium carbonate solution
Procedure:
-
Setup: In a 50 mL beaker equipped with a mechanical stirrer, dissolve 4-chlorobenzaldehyde (1 mmol) in 10 mL of a water-ethanol mixture. Immerse the beaker in the water bath of an ultrasonic sonicator.
-
Reagent Addition: Add a solution of hydroxylamine hydrochloride (1.5 mmol) in 1-2 mL of water to the aldehyde solution.
-
Sonication and pH Adjustment: Sonicate the mixture for 2 minutes while adjusting the pH to approximately 10 by the dropwise addition of a 10% aqueous solution of potassium carbonate.
-
Reaction Monitoring: Continue sonication and monitor the reaction by TLC until completion (typically 1-3 minutes).
-
Isolation: The product will precipitate out of the solution. Filter the precipitate, wash with water, and air-dry to obtain the pure 4-chlorobenzaldoxime.[2]
Visualization of Key Concepts
To further elucidate the principles discussed, the following diagrams illustrate the general mechanism of oxime formation and a workflow for comparing the reactivity of different hydroxylamine reagents.
Caption: General reaction pathway for oxime formation.
Caption: Workflow for comparing hydroxylamine reagent reactivity.
Conclusion and Future Perspectives
The selection of a hydroxylamine reagent for oxime synthesis extends beyond simple availability. A careful consideration of the steric and electronic properties of the O-substituent is crucial for optimizing reaction outcomes. While this compound is a viable option, alternatives such as O-Methylhydroxylamine Hydrochloride often provide a better balance of reactivity and stability for a broader range of applications.
Furthermore, the adoption of advanced synthesis methodologies like ultrasound and microwave irradiation offers significant advantages in terms of reaction speed, yield, and environmental impact. For researchers aiming to enhance their synthetic efficiency and embrace greener chemical practices, these techniques represent the future of oxime synthesis.
This guide provides a framework for making informed decisions in the selection of reagents and methods for oxime formation. By understanding the interplay of reagent structure, reaction conditions, and modern synthetic tools, researchers can unlock new possibilities in the design and synthesis of complex molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. scribd.com [scribd.com]
- 3. Synthesis of oximes under ultrasound irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simple, efficient and green synthesis of oximes under ultrasound irradiation [scielo.org.za]
- 5. ijsr.net [ijsr.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. An Efficient Synthesis of Pyridoxal Oxime Derivatives under Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydroxylamine-O-sulfonic acid - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to the Stability of Oximes Derived from Different Alkoxyamines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation, drug delivery, and synthetic chemistry, the formation of a stable oxime linkage is a cornerstone technique. The reaction between a hydroxylamine derivative and a carbonyl compound (an aldehyde or ketone) provides a robust and reliable covalent bond. However, the choice of the alkoxyamine precursor can subtly but significantly influence the stability of the resulting oxime ether. This guide provides an in-depth technical comparison of the stability of oximes derived from various alkoxyamines, synthesizing field-proven insights with foundational chemical principles to inform experimental design.
The Oxime Linkage: A Foundation of Stability
The C=N-O-R linkage of an oxime ether is renowned for its hydrolytic stability, particularly when compared to other common C=N bonds like imines and hydrazones. This stability is largely attributed to the electronegativity of the oxygen atom within the linkage, which imparts greater resistance to hydrolysis.[1] Landmark studies have quantified this stability, demonstrating that in aqueous solutions, oximes can be 100 to 1000 times more resistant to hydrolysis than their analogous hydrazone counterparts.[1]
A pivotal study by Kalia and Raines provided a direct comparison of the hydrolytic stability of an isostructural oxime and various hydrazones.[2][3][4][5][6] Their findings, summarized below, underscore the profound stability of the oxime linkage, especially at neutral pH.
| Conjugate Type | Linkage | Relative First-Order Rate Constant for Hydrolysis (krel) at pD 7.0 |
| Methylhydrazone | C=N-NHCH₃ | ~600 |
| Acetylhydrazone | C=N-NHC(O)CH₃ | ~300 |
| Semicarbazone | C=N-NHC(O)NH₂ | ~160 |
| Oxime | C=N-OH | 1 |
Table 1: Relative rates of hydrolysis for an oxime and isostructural hydrazones at pD 7.0. The rate constant for the oxime is set as the baseline (krel = 1). Data is conceptually adapted from Kalia and Raines, Angew. Chem. Int. Ed. 2008.[2][6]
At a neutral pD of 7.0, the first-order rate constant for the hydrolysis of the oxime was approximately 600-fold lower than that of the methylhydrazone.[2][6] This inherent stability makes oxime linkages a preferred choice for applications requiring long-term integrity in biological media.
The Influence of the Alkoxy Group (R in C=N-O-R) on Oxime Stability
While the core oxime structure is inherently stable, the nature of the alkoxy substituent (e.g., methoxy, ethoxy, benzyloxy) can modulate this stability through a combination of electronic and steric effects. Direct, side-by-side quantitative kinetic data for the hydrolysis of a wide range of O-alkyl oximes under identical conditions is not extensively documented in peer-reviewed literature.[7] However, we can infer the expected stability trends based on well-established principles of physical organic chemistry.
The hydrolysis of oximes is acid-catalyzed and proceeds via protonation of the oxime nitrogen, followed by nucleophilic attack of water on the carbon atom of the C=N bond.
Electronic Effects
The electronic properties of the alkoxy group can influence the basicity of the oxime nitrogen. Electron-donating groups will increase the electron density on the nitrogen, making it more basic and more readily protonated. This would be expected to increase the rate of acid-catalyzed hydrolysis. Conversely, electron-withdrawing groups would decrease the basicity of the nitrogen, making protonation less favorable and thus slowing down hydrolysis.
-
Methoxyamine (CH₃ONH₂) & Ethoxyamine (CH₃CH₂ONH₂): Small alkyl groups like methyl and ethyl are weakly electron-donating through induction.
-
Benzyloxyamine (C₆H₅CH₂ONH₂): The benzyl group is also generally considered to be weakly electron-donating.
Based on electronic effects alone, one might predict subtle differences in stability among oximes derived from these simple alkoxyamines.
Steric Effects
Steric hindrance around the oxime linkage can play a significant role in its stability by impeding the approach of water molecules for nucleophilic attack. Larger, bulkier alkoxy groups would be expected to provide greater steric shielding, thereby increasing the hydrolytic stability of the oxime.
-
Methoxyamine: The methyl group is the smallest of the common alkoxy substituents, offering minimal steric hindrance.
-
Ethoxyamine: The ethyl group is slightly larger than the methyl group, providing a modest increase in steric bulk.
-
Benzyloxyamine: The benzyl group is significantly larger and more sterically demanding than methyl or ethyl groups.
Therefore, based on steric effects, the predicted order of stability would be:
Benzyloxy-derived oxime > Ethoxy-derived oxime > Methoxy-derived oxime
While steric effects on the rate of formation of oximes are more commonly discussed (with bulkier groups leading to slower formation), it is reasonable to extrapolate that this same steric bulk would also hinder the reverse reaction, hydrolysis.[7]
Comparative Stability Under Stress Conditions: A Practical Overview
For drug development professionals, understanding how these linkages perform under various stress conditions is paramount.
pH-Dependent Stability
Oxime hydrolysis is catalyzed by acid.[1] They generally exhibit maximum stability in the pH range of 4-5.[7] Under strongly acidic conditions, the rate of hydrolysis increases. It is important to note that even under these conditions, oximes remain significantly more stable than hydrazones.[2][6]
Thermal Stability
As with most chemical reactions, elevated temperatures will accelerate the rate of oxime hydrolysis. When designing accelerated stability studies, temperature is a key parameter to consider in conjunction with pH.
Experimental Protocols for Comparative Stability Assessment
To quantitatively compare the stability of oximes derived from different alkoxyamines, a well-controlled kinetic study is essential. High-Performance Liquid Chromatography (HPLC) is a highly sensitive and accurate technique for such analyses.
Protocol: Comparative Hydrolytic Stability Study by HPLC
Objective: To determine and compare the pseudo-first-order rate constants for the hydrolysis of oximes derived from methoxyamine, ethoxyamine, and benzyloxyamine under acidic conditions.
Materials:
-
Model aldehyde or ketone (e.g., 4-nitrobenzaldehyde)
-
Methoxyamine hydrochloride
-
Ethoxyamine hydrochloride
-
Benzyloxyamine hydrochloride
-
Buffer solutions of varying pH (e.g., pH 2, 4, and 7.4)
-
HPLC system with a suitable C18 column and UV detector
-
Acetonitrile (ACN) and water (HPLC grade)
-
Trifluoroacetic acid (TFA)
Methodology:
-
Synthesis of Model Oximes:
-
Synthesize the O-methyl, O-ethyl, and O-benzyl oximes of the model carbonyl compound. A general procedure involves reacting the carbonyl compound with a slight excess of the respective alkoxyamine hydrochloride in a suitable solvent (e.g., ethanol) with a mild base (e.g., pyridine or sodium acetate) to neutralize the HCl.
-
Purify each oxime by recrystallization or column chromatography and confirm its identity and purity by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
-
Hydrolysis Study:
-
Prepare stock solutions of each purified oxime in a suitable organic solvent (e.g., acetonitrile).
-
For each oxime, set up a series of reactions by diluting the stock solution into the different pH buffers at a constant temperature (e.g., 37°C or 50°C). The final concentration of the oxime should be in the low millimolar range, and the percentage of organic solvent should be kept low and constant across all experiments to ensure solubility without significantly altering the buffer properties.
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each reaction mixture.
-
Quench the hydrolysis reaction by neutralizing the acid with a suitable base if necessary and/or diluting the aliquot in the mobile phase.
-
-
HPLC Analysis:
-
Analyze the aliquots by reverse-phase HPLC. A typical mobile phase would be a gradient of water with 0.1% TFA and acetonitrile with 0.1% TFA.
-
Monitor the disappearance of the oxime peak and the appearance of the carbonyl compound peak at a suitable wavelength (e.g., the λmax of the 4-nitrobenzaldehyde chromophore).
-
Generate a calibration curve for the starting carbonyl compound to quantify its formation over time.
-
-
Data Analysis:
-
Plot the concentration of the remaining oxime (or the formed carbonyl compound) versus time for each experimental condition.
-
Determine the pseudo-first-order rate constant (k) for the hydrolysis of each oxime at each pH by fitting the data to a first-order rate equation.
-
Calculate the half-life (t₁/₂) for each oxime under each condition using the equation t₁/₂ = 0.693/k.
-
Conclusion and Recommendations
The oxime linkage is a demonstrably stable covalent bond, far superior to hydrazones for applications requiring long-term stability in aqueous environments. While direct comparative studies on the influence of different alkoxyamines on oxime stability are scarce, fundamental principles of organic chemistry provide a strong basis for prediction.
-
For Maximal Stability: Based on the principle of steric hindrance, oximes derived from bulkier alkoxyamines, such as benzyloxyamine , are predicted to offer the highest hydrolytic stability. This would be the recommended choice for applications where the linkage must endure for extended periods under potentially challenging conditions.
-
Balancing Reactivity and Stability: For many applications, a balance between the rate of formation and the stability of the final conjugate is desired. Oximes derived from methoxyamine and ethoxyamine offer excellent stability, likely with subtle differences between them. Methoxyamine, being less sterically hindered, may offer faster kinetics of formation, which can be advantageous in certain conjugation protocols.
It is imperative for researchers and drug developers to empirically validate the stability of their specific oxime-linked conjugates under conditions that mimic their intended application. The experimental protocol outlined in this guide provides a robust framework for such a self-validating system, ensuring the selection of the most appropriate alkoxyamine for the desired performance and stability profile.
References
- 1. benchchem.com [benchchem.com]
- 2. raineslab.com [raineslab.com]
- 3. Hydrolytic stability of hydrazones and oximes. | Semantic Scholar [semanticscholar.org]
- 4. Hydrolytic stability of hydrazones and oximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Assessing the Purity of O-Isobutylhydroxylamine Hydrochloride Conjugates
In the landscape of bioconjugation, the formation of stable linkages is paramount for the efficacy and safety of therapeutics and research tools. O-Isobutylhydroxylamine Hydrochloride is a key reagent in forming oxime bonds, which are lauded for their exceptional stability under physiological conditions.[1][2][3] This guide provides an in-depth comparison of analytical methodologies for assessing the purity of this compound conjugates, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.
The Criticality of Purity in Oxime-Linked Conjugates
The reaction of O-Isobutylhydroxylamine with an aldehyde or ketone on a target molecule results in a highly stable oxime linkage.[4] The purity of the resulting conjugate is a critical quality attribute, as impurities can include unreacted starting materials, side-products from competing reactions, or degradation products. These impurities can compromise the conjugate's efficacy, introduce toxicity, or interfere with downstream applications and analytics. Therefore, a robust analytical strategy to confirm identity, quantify purity, and characterize impurities is a non-negotiable aspect of the development process.
A Comparative Overview of Analytical Techniques
The selection of an appropriate analytical technique hinges on the specific characteristics of the conjugate and the information required. A multi-pronged approach, leveraging the strengths of orthogonal techniques, is often the most rigorous strategy.
| Technique | Principle | Strengths | Limitations | Primary Application |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity (Reversed-Phase) or charge (Ion-Exchange). | High resolution and sensitivity, quantitative, well-established for purity assessment.[5][6][7] | Requires a chromophore for UV detection; derivatization may be needed for starting materials like hydroxylamine.[8][9][10] | Quantifying the purity of the main conjugate and detecting impurities. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation by HPLC followed by mass-to-charge ratio detection. | Provides molecular weight information for peak identification, high sensitivity and specificity.[11][12][13][14] | Can be less quantitative than HPLC-UV without careful validation; ion suppression effects. | Confirming the identity of the conjugate and characterizing impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide structural information. | Provides detailed structural information, capable of absolute quantification (qNMR).[15][16][17] | Lower sensitivity compared to HPLC and LC-MS; complex spectra for large molecules. | Structural elucidation of the conjugate and absolute purity determination. |
| Elemental Analysis | Measures the elemental composition (C, H, N, Cl) of a sample. | Provides information on the elemental composition and can confirm the presence of the hydrochloride salt.[18] | Does not distinguish between isomers or impurities with the same elemental composition. | Confirming the elemental composition and salt form. |
Workflow for Purity Assessment
A systematic workflow ensures a comprehensive evaluation of the conjugate's purity. The following diagram illustrates a typical approach, starting from the crude reaction mixture to the final, purified product.
Caption: A typical workflow for the purity assessment of this compound conjugates.
Experimental Protocols
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Determination
This protocol provides a general method for assessing the purity of an oxime conjugate. Method optimization (e.g., gradient, column chemistry) is crucial for specific conjugates.
Rationale: RP-HPLC is the workhorse for purity analysis due to its high resolving power and quantitative accuracy. A gradient elution is employed to separate compounds with a wide range of polarities, from the polar unreacted O-Isobutylhydroxylamine to the potentially less polar conjugate.
Step-by-Step Methodology:
-
System Preparation:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm and 254 nm (or a wavelength appropriate for the chromophore in the conjugate).
-
Column Temperature: 30 °C.
-
-
Sample Preparation:
-
Dissolve the conjugate in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Run:
-
Inject 10 µL of the prepared sample.
-
Run a linear gradient, for example:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B (re-equilibration)
-
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the conjugate by dividing the peak area of the main product by the total area of all peaks and multiplying by 100.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
This protocol is designed to confirm the molecular weight of the desired conjugate and identify any impurities.
Rationale: LC-MS provides unambiguous identification of the eluting peaks from the HPLC by determining their mass-to-charge ratio. This is essential for confirming that the major peak is indeed the target conjugate and for gaining insights into the identity of any by-products.
Step-by-Step Methodology:
-
System Preparation:
-
LC-MS System: An HPLC system coupled to a mass spectrometer (e.g., a single quadrupole or a time-of-flight (TOF) instrument).
-
Ionization Source: Electrospray ionization (ESI) is commonly used.
-
Chromatographic Conditions: Use the same column and mobile phases as the HPLC method, but ensure the mobile phase additives are volatile (e.g., formic acid instead of TFA if signal suppression is an issue).
-
-
Sample Preparation:
-
Prepare the sample as described for the HPLC analysis, but at a lower concentration (e.g., 0.1 mg/mL) to avoid saturating the detector.
-
-
LC-MS Run:
-
Inject the sample and acquire data in positive ion mode (or negative ion mode, depending on the analyte).
-
Scan a mass range that encompasses the expected molecular weights of the starting materials, the product, and potential by-products.
-
-
Data Analysis:
-
Extract the ion chromatogram for the expected mass of the protonated conjugate ([M+H]⁺).
-
Examine the mass spectra of the major peak and any impurity peaks to confirm their molecular weights.
-
Quantitative NMR (qNMR) for Absolute Purity Determination
Rationale: qNMR is a primary analytical method that allows for the determination of the absolute purity of a compound without the need for a specific reference standard of the analyte itself.[17] It relies on comparing the integral of a signal from the analyte to the integral of a signal from a certified internal standard of known purity and concentration.
Step-by-Step Methodology:
-
Materials:
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified internal standard with a known purity (e.g., maleic acid, dimethyl sulfone) that has a simple spectrum with at least one signal that does not overlap with the analyte signals.
-
NMR Solvent: A deuterated solvent (e.g., DMSO-d₆, D₂O) that dissolves both the analyte and the internal standard.
-
-
Sample Preparation:
-
Accurately weigh a specific amount of the conjugate (e.g., 10 mg).
-
Accurately weigh a specific amount of the internal standard (e.g., 5 mg).
-
Dissolve both in a precise volume of the deuterated solvent in an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Key parameters include:
-
A long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to ensure full relaxation.
-
A sufficient number of scans for a good signal-to-noise ratio.
-
-
-
Data Processing and Calculation:
-
Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / W_analyte) * (W_std / MW_std) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P_std = Purity of the internal standard
-
Conclusion
The assessment of purity for this compound conjugates is a multi-faceted process that requires a combination of orthogonal analytical techniques. While HPLC provides robust quantification of purity, LC-MS is indispensable for identity confirmation and impurity characterization. For an absolute measure of purity, qNMR stands out as a powerful, primary method. By judiciously applying these techniques and following rigorous, well-designed protocols, researchers can ensure the quality and reliability of their oxime-linked conjugates, paving the way for successful outcomes in their research and development endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Oxime and Hydrazone Reactions in Bioconjugation [with Top 10 most Asked Questions About Oxime and Hydrazone Reactions] | AxisPharm [axispharm.com]
- 3. researchgate.net [researchgate.net]
- 4. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03752A [pubs.rsc.org]
- 6. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of circular dichroism and ultraviolet spectral parameters of norgestimate- and other Delta(4)-3-ketosteroid oxime isomers via normal phase HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A selective and sensitive pre-column derivatization HPLC method for the trace analysis of genotoxic impurity hydroxylamine in active pharmaceutical ingredients - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. A High-Performance Liquid Chromatography Method for Determination of Genotoxic Impurity Hydroxylamine in Drug Substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biomedgrid.com [biomedgrid.com]
- 11. Identification of by-products from an orthogonal peptide ligation by oxime bonds using mass spectrometry and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Development and validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for the quantification of oximes in KIKO mouse plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Scholars Crossing - Liberty University Research Week: Synthesis and Analysis of Hydrochloride Salts Used as Adulterants [digitalcommons.liberty.edu]
Safety Operating Guide
A Guide to the Safe and Compliant Disposal of O-Isobutylhydroxylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Understanding the Hazard: Why Proper Disposal is Critical
O-Isobutylhydroxylamine Hydrochloride (CAS No. 6084-58-8) is a valuable reagent in organic synthesis. However, its reactivity and toxicological profile demand meticulous handling and disposal. As with many hydroxylamine derivatives, it is classified as harmful and an irritant. Improper disposal can lead to personnel exposure, environmental contamination, and regulatory non-compliance.
Key Hazards:
-
Harmful if swallowed, in contact with skin, or if inhaled. [1]
-
Causes skin and serious eye irritation. [1]
-
May cause respiratory irritation. [1]
This guide is structured to provide a clear, hierarchical approach to the disposal of this compound, prioritizing safety and environmental stewardship.
The Primary Directive: Professional Hazardous Waste Disposal
The most secure and universally recommended method for the disposal of this compound is through a licensed hazardous waste management company. This approach ensures that the chemical is handled, transported, and disposed of in accordance with all federal, state, and local regulations.[2][3][4][5]
Core Principles of Waste Accumulation for Professional Disposal:
-
Dedicated and Compatible Waste Containers: Collect waste this compound and any contaminated materials in a designated, properly labeled, and chemically compatible container. High-density polyethylene (HDPE) containers are generally suitable. Ensure the container has a secure, tight-fitting lid.[4][5]
-
Accurate Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Include the date when waste was first added to the container.[4][6]
-
Segregation of Waste: Never mix this compound waste with incompatible materials. Store the waste container away from strong oxidizing agents, bases, and metals to prevent potentially hazardous reactions.[1]
-
Secure Storage: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be in a well-ventilated location, away from heat sources, and ideally within secondary containment to control any potential leaks.[1][4]
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a contracted hazardous waste disposal company to schedule a pickup. Do not allow hazardous waste to accumulate in the laboratory for extended periods.[4][7]
Spill Management: Immediate Actions and Disposal
Accidental spills require a prompt and informed response to mitigate risks. The following protocol is designed for small, manageable laboratory spills. For large or unmanageable spills, evacuate the area and contact your institution's emergency response team.
Small-Scale Spill Cleanup Protocol:
-
Ensure Personnel Safety: Immediately alert others in the vicinity. Ensure the area is well-ventilated, preferably within a chemical fume hood. Don the appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat.[1][7]
-
Contain the Spill: For solid spills of this compound, gently cover the material with an inert absorbent material like vermiculite or sand to prevent it from becoming airborne.[1][7]
-
Collect the Spilled Material: Carefully sweep the absorbed material into a designated hazardous waste container. Avoid creating dust. For any remaining residue, you can use a damp cloth or paper towel to wipe the area.[1]
-
Package the Waste: Place all contaminated materials, including used absorbents and PPE, into a sealable, vapor-tight plastic bag or the designated hazardous waste container. It is best practice to double-bag the waste.[7]
-
Decontaminate the Area: Clean the spill area with soap and water.
-
Label and Dispose: Label the container with "Hazardous Waste: this compound Spill Debris" and arrange for disposal through your institution's hazardous waste program.[7]
Decontamination Procedures
All labware and equipment that has come into contact with this compound must be thoroughly decontaminated before reuse or disposal.
-
Reusable Labware (e.g., glassware): Rinse with a suitable organic solvent (such as ethanol or acetone) in a fume hood, collecting the rinsate as hazardous waste. Follow this with a thorough wash with soap and water.
-
Single-Use Labware (e.g., pipette tips, gloves): These should be considered contaminated solid waste and disposed of in the designated hazardous waste container for this compound.[1]
Advanced Topic: Chemical Neutralization (for expert consideration only)
While in-laboratory chemical treatment of hazardous waste is generally not recommended and often prohibited by institutional policies without specific approval, understanding the chemical reactivity of this compound can be valuable for specialized applications under strict safety protocols. The following information is for educational purposes and to inform discussions with EHS professionals, not as a direct procedural guide.
Hydroxylamine and its derivatives can be chemically degraded through oxidation. For instance, a patented method describes the decomposition of hydroxylamine in aqueous solutions using an alkali or alkaline earth metal hypohalite (such as sodium hypochlorite) at a pH below 8.[8]
Theoretical Reaction: The primary amine group of the hydroxylamine derivative can be oxidized.
Causality: The rationale behind this approach is to convert the hazardous chemical into less harmful, more easily disposable byproducts.
Critical Caveats:
-
Untested for this Specific Compound: This method has not been specifically validated for this compound in a laboratory setting.
-
Hazardous Byproducts: The reaction byproducts are not fully characterized for this specific substrate and could be hazardous themselves.
-
Exothermic Potential: Oxidation reactions can be exothermic and may generate heat and gas, requiring careful control of reaction conditions.
-
Regulatory Prohibition: Many institutions, such as the NIH, prohibit the in-lab treatment of chemical waste, including acid/base neutralization, without specific authorization.
Therefore, any consideration of chemical neutralization must be undertaken only after a thorough risk assessment and in consultation with and with the approval of your institution's EHS department.
Decision-Making Workflow for Disposal
To assist in the decision-making process for the proper disposal of this compound, the following flowchart is provided.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. shared.ontariotechu.ca [shared.ontariotechu.ca]
- 6. odu.edu [odu.edu]
- 7. benchchem.com [benchchem.com]
- 8. EP0963953A2 - Method of decomposing hydroxylamine in aqueous solutions - Google Patents [patents.google.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
